molecular formula C13H10O B125995 9H-Fluoren-1-ol CAS No. 6344-61-2

9H-Fluoren-1-ol

Cat. No.: B125995
CAS No.: 6344-61-2
M. Wt: 182.22 g/mol
InChI Key: PWFLISNWYDWJHX-UHFFFAOYSA-N
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Description

9H-Fluoren-1-ol is a fluorene derivative where the hydroxyl group is functionalized at the first position of the tricyclic structure. This specific substitution pattern makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules with tailored electronic properties. Fluorene derivatives, in general, are of significant interest in materials science due to their rigid, planar structure and excellent photoelectric characteristics. They are key components in the development of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) and polymer solar cells . The compound serves as a versatile building block for the synthesis of novel low bandgap polymers. When used as an electron-donating unit in donor-acceptor (D-A) alternating copolymers, fluorene-based structures can enhance the coplanarity of the polymer backbone and extend the π-conjugation, which is crucial for improving the performance of photovoltaic devices . Researchers also utilize similar fluorenol compounds in the development of fluorescent probes for two-photon fluorescence microscopy (2PFM), leveraging their high fluorescence quantum yields and large Stokes shifts for bioimaging applications . This product is intended for research and development purposes exclusively. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFLISNWYDWJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951380
Record name 9H-Fluoren-1-ol
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6344-61-2, 28724-53-0
Record name Fluoren-1-ol
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Record name 9H-Fluorenol
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Record name 9H-Fluoren-1-ol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides an in-depth exploration of the core physical properties of 9H-Fluoren-1-ol (CAS No. 6344-61-2), a crucial aromatic alcohol in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of data points to offer a holistic understanding of the causality behind these properties and the experimental methodologies used for their determination. By integrating theoretical principles with practical laboratory considerations, this guide serves as an essential resource for researchers working with this compound. We will delve into its molecular structure, thermal properties, solubility profile, and spectroscopic signature, providing both established data and the procedural knowledge necessary for its empirical verification.

Introduction: The Significance of 9H-Fluoren-1-ol

9H-Fluoren-1-ol, a hydroxyl derivative of the tricyclic aromatic hydrocarbon fluorene, represents a significant scaffold in medicinal chemistry and materials science. The specific positioning of the hydroxyl group at the C1 position imparts distinct chemical reactivity and physical characteristics compared to its more commonly cited isomer, 9H-Fluoren-9-ol. Understanding these fundamental physical properties is a non-negotiable prerequisite for its effective application in novel molecular design, reaction optimization, and formulation development. This guide is structured to provide a comprehensive and practical overview of these key physical parameters.

Molecular Structure and its Physicochemical Implications

The arrangement of atoms and functional groups within a molecule is the primary determinant of its physical behavior. The structure of 9H-Fluoren-1-ol, consisting of a fluorene backbone with a hydroxyl group on one of the aromatic rings, dictates its polarity, ability to form hydrogen bonds, and overall molecular interactions.

Caption: Molecular Structure of 9H-Fluoren-1-ol.

The presence of the hydroxyl group introduces polarity and the capacity for hydrogen bonding, which significantly influences its melting point and solubility compared to the parent fluorene molecule.

Tabulated Physical Properties

For ease of reference and comparison, the key physical properties of 9H-Fluoren-1-ol are summarized in the table below. It is important to distinguish these from the properties of its isomer, 9H-Fluoren-9-ol, which are often mistakenly reported.

PropertyValueSource
CAS Number 6344-61-2[1]
Molecular Formula C₁₃H₁₀O[1]
Molecular Weight 182.22 g/mol [1]
Melting Point 116 °C
Boiling Point Data not readily available-
Appearance Colorless solid
Solubility Insoluble in water; Soluble in organic solvents

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental protocols for characterizing a solid aromatic alcohol like 9H-Fluoren-1-ol.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1 °C) is indicative of high purity, while impurities tend to depress and broaden the melting range.

Protocol:

  • Sample Preparation: A small amount of dry, finely powdered 9H-Fluoren-1-ol is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating Rate: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (116 °C). The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Causality: The energy supplied during heating overcomes the intermolecular forces (including hydrogen bonding and van der Waals forces) holding the crystal lattice together. The stronger these forces, the higher the melting point.

Boiling Point Determination

Due to its high melting point, determining the boiling point of 9H-Fluoren-1-ol at atmospheric pressure can be challenging and may risk decomposition. Specialized techniques are required for high-melting-point solids. A common laboratory method is the Thiele tube method.

Protocol (Thiele Tube Method):

  • Sample Preparation: A small amount of 9H-Fluoren-1-ol is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the Durham tube.

  • Apparatus Setup: The Durham tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, and the temperature is monitored. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For high molecular weight compounds with strong intermolecular forces like 9H-Fluoren-1-ol, a significant amount of thermal energy is required to reach this point.

Solubility Assessment

The "like dissolves like" principle is a fundamental concept in determining solubility. The polarity of the solute and solvent are key.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: A small, measured amount of 9H-Fluoren-1-ol (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as soluble. If it does not, the mixture can be gently heated to assess temperature effects on solubility. Observations are recorded as soluble, partially soluble, or insoluble.

Causality: 9H-Fluoren-1-ol has a polar hydroxyl group capable of hydrogen bonding, but the large, nonpolar fluorenyl backbone dominates its character, making it largely insoluble in water but soluble in moderately polar to nonpolar organic solvents.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its identification and structural elucidation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization cluster_analysis Data Analysis & Validation Synthesis Synthesis of 9H-Fluoren-1-ol Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Assessment Purification->Solubility NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Structural Confirmation MP->Data_Analysis Solubility->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A generalized experimental workflow for the synthesis and characterization of 9H-Fluoren-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 9H-Fluoren-1-ol will show distinct signals for the aromatic protons, the methylene (CH₂) protons at the C9 position, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically 7-8 ppm) and will exhibit complex splitting patterns due to spin-spin coupling. The methylene protons will likely appear as a singlet around 3.8-4.0 ppm. The hydroxyl proton signal can be broad and its chemical shift is concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon bearing the hydroxyl group (C1) will be shifted downfield (to a higher ppm value) due to the deshielding effect of the electronegative oxygen atom. A 13C NMR spectrum is available on PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group will be seen just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration.

An IR spectrum for 9H-Fluoren-1-ol is available on PubChem.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 9H-Fluoren-1-ol (m/z = 182.22).

  • Fragmentation: Common fragmentation patterns for aromatic alcohols include the loss of the hydroxyl group, loss of water, and fragmentation of the fluorene ring system. A GC-MS spectrum is available on PubChem.[2]

Conclusion

The physical properties of 9H-Fluoren-1-ol are a direct consequence of its unique molecular architecture. Its solid nature at room temperature, defined melting point, and characteristic solubility profile are all governed by the interplay of its polar hydroxyl group and nonpolar aromatic system. The spectroscopic data provides an unambiguous fingerprint for its identification and structural verification. This guide has provided a detailed overview of these properties and the experimental rationale for their determination, equipping researchers with the foundational knowledge necessary for the confident and effective use of 9H-Fluoren-1-ol in their scientific endeavors.

References

  • PubChem. (n.d.). 9H-Fluoren-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Spectral Information for 9H-Fluoren-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 9H-Fluoren-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 9H-Fluoren-1-ol: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 9H-Fluoren-1-ol (CAS No. 6344-61-2), a critical chemical intermediate in the synthesis of advanced pharmaceutical compounds. While often overshadowed by its more common isomer, 9-hydroxyfluorene, 9H-Fluoren-1-ol serves as a pivotal building block for a class of potent apoptosis inducers, the N-aryl-9-oxo-9H-fluorene-1-carboxamides. This document, tailored for researchers, scientists, and drug development professionals, will delve into the chemical structure, properties, synthesis, and spectroscopic characterization of 9H-Fluoren-1-ol. Furthermore, it will elucidate the strategic importance of this molecule by detailing its conversion into high-value, biologically active derivatives, thereby providing a complete narrative from a fundamental building block to a potential therapeutic agent.

Chemical Identity and Physicochemical Properties

9H-Fluoren-1-ol is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with a hydroxyl group substituted at the C1 position. This specific substitution pattern distinguishes it from other isomers and is fundamental to its subsequent reactivity and applications.

CAS Number: 6344-61-2[1]

Molecular Formula: C₁₃H₁₀O[1]

Molecular Weight: 182.22 g/mol [1]

The chemical structure of 9H-Fluoren-1-ol is presented below.

Caption: Chemical structure of 9H-Fluoren-1-ol.

Table 1: Physicochemical Properties of 9H-Fluoren-1-ol

PropertyValueSource
Molecular Weight 182.22 g/mol PubChem[1]
XLogP3 3.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 182.073164938 DaPubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]

Synthesis of 9H-Fluoren-1-ol: A Strategic Approach

The synthesis of 9H-Fluoren-1-ol is not as straightforward as its 9-hydroxy isomer. A direct and selective functionalization of the fluorene C1 position is challenging. Therefore, a multi-step, strategic synthesis is typically employed, leveraging well-established reactions in aromatic chemistry. The causality behind this chosen pathway lies in the directing effects of substituents on the fluorene ring system.

Synthesis_Workflow Start Fluorene Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 1-Nitrofluorene Step1->Intermediate1 Step2 Reduction (e.g., Sn/HCl) Intermediate1->Step2 Intermediate2 1-Aminofluorene Step2->Intermediate2 Step3 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O, Δ) Intermediate2->Step3 End 9H-Fluoren-1-ol Step3->End

Caption: Proposed synthetic workflow for 9H-Fluoren-1-ol.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

Step 1: Nitration of Fluorene to 1-Nitrofluorene

  • Rationale: Nitration is a classic electrophilic aromatic substitution. While the primary product of fluorene nitration is 2-nitrofluorene, careful control of reaction conditions can yield a separable mixture containing the desired 1-nitrofluorene isomer.

  • Procedure:

    • In a flask equipped with a stirrer and dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

    • Slowly add a solution of fluorene in glacial acetic acid, maintaining the temperature below 5°C.

    • After the addition is complete, allow the mixture to stir at low temperature for a designated period.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrofluorene isomers.

    • Filter, wash with water until neutral, and dry the crude product.

    • Separate the 1-nitrofluorene isomer from the 2-nitrofluorene and dinitro products using fractional crystallization or column chromatography.

Step 2: Reduction of 1-Nitrofluorene to 1-Aminofluorene

  • Rationale: The nitro group is a versatile precursor to an amino group, which is essential for the subsequent diazotization reaction. A common and effective method is reduction using a metal in acidic medium.

  • Procedure:

    • Suspend the purified 1-nitrofluorene in ethanol.

    • Add granulated tin and concentrated hydrochloric acid to the suspension.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts.

    • Extract the 1-aminofluorene into an organic solvent (e.g., diethyl ether).

    • Dry the organic extract, remove the solvent under reduced pressure, and purify the product if necessary.

Step 3: Diazotization of 1-Aminofluorene and Hydrolysis to 9H-Fluoren-1-ol

  • Rationale: The Sandmeyer-type reaction is a powerful tool for converting an aromatic amino group into a hydroxyl group via a diazonium salt intermediate.

  • Procedure:

    • Dissolve 1-aminofluorene in a dilute sulfuric acid solution and cool to 0-5°C in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature strictly controlled.

    • After stirring for a short period, the resulting diazonium salt solution is added to a boiling aqueous solution of sulfuric acid.

    • The hydrolysis is allowed to proceed, leading to the evolution of nitrogen gas and the formation of 9H-Fluoren-1-ol.

    • Cool the mixture, and the crude 9H-Fluoren-1-ol will precipitate.

    • Filter the product, wash with water, and purify by recrystallization or column chromatography.

Application in Drug Development: A Precursor to Apoptosis Inducers

The primary significance of 9H-Fluoren-1-ol in the pharmaceutical landscape is its role as a key intermediate in the synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides. These compounds have been identified as potent inducers of apoptosis and are of great interest in oncology research.

The synthetic pathway from 9H-Fluoren-1-ol to these target molecules involves several key transformations that functionalize both the C1 and C9 positions of the fluorene core.

DrugDev_Workflow Start 9H-Fluoren-1-ol Step1 Oxidation of C9 (e.g., air/base) Start->Step1 Intermediate1 1-Hydroxy-9-fluorenone Step1->Intermediate1 Step2 Carboxylation at C1 (e.g., via triflate and carbonylation) Intermediate1->Step2 Step3 Amide Coupling (Aryl amine, coupling agent) Step2->Step3 Intermediate2 9-Oxo-9H-fluorene-1-carboxylic acid End N-aryl-9-oxo-9H-fluorene-1-carboxamide (Apoptosis Inducer) Step3->End

Caption: Synthetic pathway from 9H-Fluoren-1-ol to apoptosis inducers.

This strategic conversion highlights the importance of 9H-Fluoren-1-ol as a starting material. The initial placement of the hydroxyl group at the C1 position is crucial for the subsequent introduction of the carboxamide functionality, which has been shown to be critical for the biological activity of the final compounds.

Spectroscopic Characterization

The unequivocal identification of 9H-Fluoren-1-ol relies on a combination of spectroscopic techniques. Below is an analysis of the expected data based on its structure.

Table 2: Predicted Spectroscopic Data for 9H-Fluoren-1-ol

TechniqueExpected FeaturesRationale
¹H NMR ~3.9 ppm (s, 2H): Methylene protons at C9.~7.0-7.8 ppm (m, 7H): Aromatic protons.~9.0-9.5 ppm (s, broad, 1H): Phenolic hydroxyl proton.The methylene protons are characteristic of the 9H-fluorene system. The aromatic region will show complex splitting due to the various couplings. The hydroxyl proton is typically broad and downfield.
¹³C NMR ~37 ppm: C9 methylene carbon.~110-145 ppm: Aromatic carbons, with the C1 carbon attached to the hydroxyl group being significantly deshielded.The chemical shifts are consistent with a substituted fluorene structure.
FTIR ~3200-3600 cm⁻¹ (broad): O-H stretching of the hydroxyl group.~3000-3100 cm⁻¹: Aromatic C-H stretching.~1450-1600 cm⁻¹: Aromatic C=C stretching.~1200-1300 cm⁻¹: C-O stretching.These absorption bands are characteristic of a phenolic aromatic compound.[1]
Mass Spec. m/z 182: Molecular ion (M⁺).m/z 153: Loss of CHO.m/z 152: Loss of CH₂O.The fragmentation pattern is typical for aromatic alcohols, with a stable molecular ion peak expected.

Safety and Handling

As with all laboratory chemicals, 9H-Fluoren-1-ol should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

9H-Fluoren-1-ol is a compound of significant strategic importance in the field of medicinal chemistry and drug development. While its synthesis requires a thoughtful, multi-step approach, its value as a precursor to potent, biologically active molecules, such as the N-aryl-9-oxo-9H-fluorene-1-carboxamides, is undeniable. A thorough understanding of its chemical properties, synthesis, and characterization, as detailed in this guide, is essential for researchers aiming to leverage this versatile building block in the design and synthesis of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96087, 9H-Fluoren-1-ol. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Synthesis of Fluorenol Isomers from 9-Fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Isomeric Specificity in Fluorene Chemistry

For researchers, scientists, and professionals in drug development, precision in molecular synthesis is paramount. The fluorene scaffold is a privileged structure in materials science and medicinal chemistry, and the specific placement of functional groups dramatically alters a molecule's properties. This guide addresses a topic of common inquiry: the synthesis of hydroxylated fluorene derivatives from 9-fluorenone.

A crucial point of clarification often arises concerning the synthesis of 9H-Fluoren-1-ol versus its isomer, 9H-Fluoren-9-ol (commonly known as 9-fluorenol), from the readily available starting material, 9-fluorenone. This guide will first elucidate the fundamental chemical principles governing this transformation, directly addressing the infeasibility of a simple, direct synthesis of 9H-Fluoren-1-ol from 9-fluorenone. Subsequently, it will provide a comprehensive, field-proven protocol for the synthesis of 9-fluorenol, the actual product of 9-fluorenone reduction. Finally, it will outline a conceptual multi-step pathway for the synthesis of the 1-ol isomer, highlighting the strategic considerations required for such a regioselective synthesis.

Part 1: A Question of Regiochemistry - Why Direct Synthesis of 9H-Fluoren-1-ol from 9-Fluorenone is Not Feasible

The request to synthesize 9H-Fluoren-1-ol by reducing 9-fluorenone stems from a common misunderstanding of carbonyl chemistry. 9-Fluorenone possesses a ketone functional group at the C9 position. This carbon is electrophilic due to the polarization of the carbon-oxygen double bond. Chemical reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), function by delivering a hydride ion (H⁻) as a nucleophile. This hydride will invariably attack the most electrophilic site in the molecule—the carbonyl carbon.

The mechanism involves two key steps:

  • Nucleophilic Attack: The hydride ion attacks the carbonyl carbon of 9-fluorenone, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[1]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by the solvent (e.g., ethanol, methanol) or during an acidic workup, to yield the final alcohol product.[1]

This reaction pathway exclusively forms the secondary alcohol at the C9 position, yielding 9-fluorenol. To synthesize 9H-Fluoren-1-ol, one would need to functionalize one of the aromatic rings, which requires a completely different synthetic strategy. A direct conversion is not possible because it would necessitate reducing a C-H bond on the aromatic ring and oxidizing another to form a hydroxyl group, a transformation that cannot be achieved with standard reducing agents used for ketones.

Part 2: The Practical Protocol: High-Yield Synthesis of 9H-Fluoren-9-ol (9-Fluorenol)

This section provides a detailed, reliable, and scalable protocol for the reduction of 9-fluorenone to 9-fluorenol using sodium borohydride, a mild and selective reducing agent safe for most laboratory settings.[2]

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is selected over more powerful agents like LiAlH₄ for its safety and selectivity. It is stable in protic solvents like ethanol and methanol and does not react violently with them, simplifying the experimental setup. It selectively reduces aldehydes and ketones without affecting other functional groups like esters or carboxylic acids that might be present in more complex substrates.

  • Choice of Solvent: Ethanol or methanol are excellent solvents for this reaction. They readily dissolve 9-fluorenone, are compatible with NaBH₄, and can act as the proton source for the final protonation step.[2]

  • Reaction Monitoring: The progress of the reaction is easily monitored visually. 9-Fluorenone is a bright yellow solid, while the product, 9-fluorenol, is a white or colorless solid. The disappearance of the yellow color is a strong indicator of reaction completion.

  • Purification: The product is isolated by precipitation in water, followed by vacuum filtration. Recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, is employed to remove unreacted starting material and inorganic byproducts, yielding a highly pure product.

Detailed Experimental Protocol:
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 2.0 g of 9-fluorenone in 30 mL of ethanol. Gentle warming on a hot plate may be required to achieve complete dissolution. Once dissolved, allow the solution to cool to room temperature.

  • Reduction: To the stirred yellow solution, add 0.4 g of sodium borohydride (NaBH₄) portion-wise over 5 minutes. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

  • Reaction: Continue stirring the solution at room temperature. The yellow color should fade to colorless within 15-20 minutes, indicating the consumption of 9-fluorenone.[2]

  • Quenching & Precipitation: After 20 minutes, slowly add 50 mL of deionized water to the reaction mixture. This will precipitate the crude 9-fluorenol product.

  • Neutralization: Carefully add 0.1 M HCl dropwise to the mixture until the pH is neutral (pH ≈ 7). This step neutralizes any excess base and decomposes any remaining NaBH₄.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL cold deionized water to remove inorganic salts.

  • Drying & Yield: Allow the product to air-dry on the filter paper, then transfer it to a pre-weighed watch glass and dry in a low-temperature oven (approx. 60°C) or under vacuum to a constant weight. Calculate the percentage yield. A typical yield is 95-100%.[2]

  • Purification (Optional but Recommended): Recrystallize the crude product from a minimal amount of hot methanol to obtain fine, white needles of pure 9-fluorenol.

  • Analysis: Characterize the product by determining its melting point (literature: 153-155 °C) and acquiring IR and NMR spectra.

Data Summary: Reactants and Product
CompoundIUPAC NameFormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
Reactant 9H-Fluoren-9-oneC₁₃H₈O180.2181-85Yellow crystalline powder[3]
Product 9H-Fluoren-9-olC₁₃H₁₀O182.22153-155White crystalline solid[2][4]
Experimental Workflow Diagram
Workflow for the Synthesis of 9-Fluorenol.

Part 3: Conceptual Synthesis of 9H-Fluoren-1-ol

As established, synthesizing 9H-Fluoren-1-ol requires a multi-step approach focused on the regioselective functionalization of the aromatic fluorene core. While numerous specific routes could be devised, a logical and common strategy in organic synthesis would involve a Sandmeyer reaction or a related transformation starting from an amino group at the C1 position.

Plausible Synthetic Pathway (Conceptual):
  • Nitration of Fluorene: The synthesis would likely begin not with 9-fluorenone, but with 9H-fluorene. Electrophilic nitration of fluorene would yield a mixture of nitrofluorene isomers. The 2-nitrofluorene is typically the major product, but conditions can be optimized to obtain other isomers, including 1-nitrofluorene.

  • Separation of Isomers: The resulting mixture of nitro-isomers would need to be carefully separated using techniques like column chromatography.

  • Reduction of Nitro Group: The isolated 1-nitrofluorene would then be reduced to 1-aminofluorene. This is commonly achieved using reagents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation.

  • Diazotization: The 1-aminofluorene is then converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures (0-5 °C).

  • Hydrolysis (Sandmeyer-type): The resulting 1-fluorenyldiazonium salt is then carefully heated in an aqueous acidic solution. The diazonium group is an excellent leaving group (N₂) and is replaced by a hydroxyl group, yielding the target molecule, 9H-Fluoren-1-ol.

This proposed pathway underscores the significant increase in complexity compared to the simple reduction of 9-fluorenone. It involves multiple steps, requires careful control of regioselectivity, and necessitates purification of intermediates.

Conceptual Workflow Diagram

G A 9H-Fluorene B Nitration (HNO₃/H₂SO₄) A->B C Mixture of Nitrofluorene Isomers B->C D Chromatographic Separation C->D E 1-Nitrofluorene D->E F Reduction (e.g., SnCl₂/HCl) E->F G 1-Aminofluorene F->G H Diazotization (NaNO₂/H₂SO₄, 0-5°C) G->H I 1-Fluorenyldiazonium Salt H->I J Hydrolysis (H₂O, Heat) I->J K 9H-Fluoren-1-ol J->K

Conceptual Multi-step Synthesis of 9H-Fluoren-1-ol.

Conclusion

In the synthesis of hydroxylated fluorenes, the identity of the starting material dictates the isomeric outcome. The reduction of 9-fluorenone is a robust and straightforward method for producing 9H-Fluoren-9-ol in high yield. The synthesis of the 9H-Fluoren-1-ol isomer, however, is a more complex undertaking that cannot be achieved directly from 9-fluorenone and requires a multi-step regioselective approach. This guide provides both the practical, validated protocol for the common laboratory synthesis of 9-fluorenol and the essential theoretical framework for understanding and approaching the synthesis of its less accessible isomer, 9H-Fluoren-1-ol. For professionals in drug development and materials science, this distinction is critical for precise molecular design and the successful execution of research objectives.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96087, 9H-Fluoren-1-ol. Available: [Link]

  • Organic Syntheses (1973). 9H-Fluorene, 9-bromo-9-phenyl-. Coll. Vol. 5, p.976. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Available: [Link]

  • ResearchGate (2011). Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. Available: [Link]

  • NIST (n.d.). 9H-Fluoren-9-ol in the NIST WebBook. Available: [Link]

  • ResearchGate (2018). Developing Investigation Skills in an Introductory Multistep Synthesis Using Fluorene Oxidation and Reduction. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10241, Fluorenone. Available: [Link]

  • Green Chemistry (RSC Publishing) (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Available: [Link]

  • Cheméo (n.d.). 9H-Fluoren-9-ol. Available: [Link]

  • Exposome-Explorer - IARC (n.d.). 1-Hydroxyfluorene (Compound). Available: [Link]

  • The Royal Society of Chemistry (2016). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Available: [Link]

  • ResearchGate (2011). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Available: [Link]

  • National Institutes of Health (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Available: [Link]

  • Chemistry LibreTexts (2020). 10.10: An Introduction to Multiple Step Synthesis. Available: [Link]

  • Frontiers (2022). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Available: [Link]

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Spectroscopic Characterization of 9H-Fluoren-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-Fluoren-1-ol (CAS No. 6344-61-2), a crucial fluorene derivative in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of publicly accessible experimental spectra for 9H-Fluoren-1-ol, this guide combines referenced experimental data with high-quality predicted NMR data to provide a complete characterization. Each section includes a detailed interpretation of the spectroscopic features, elucidating the relationship between the data and the molecule's structural attributes. Furthermore, this guide outlines robust, field-proven methodologies for acquiring these spectra, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 9H-Fluoren-1-ol

9H-Fluoren-1-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon 9H-fluorene, presents a unique molecular architecture of significant interest for synthetic chemists and pharmacologists. The position of the hydroxyl group at the C1 position, as opposed to the more commonly studied C9 position, imparts distinct electronic and steric properties, influencing its reactivity, potential as a synthetic intermediate, and biological activity. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of 9H-Fluoren-1-ol in any research or development endeavor. This guide serves as a foundational resource for understanding and verifying the structural integrity of this compound through modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 9H-Fluoren-1-ol, both ¹H and ¹³C NMR are indispensable for confirming the arrangement of protons and carbon atoms within the molecule.

Predicted ¹H NMR Spectroscopy

Due to the scarcity of publicly available experimental ¹H NMR spectra for 9H-Fluoren-1-ol, the following data is predicted based on advanced computational algorithms. These predictions are highly correlated with expected experimental values and serve as a reliable reference.

Table 1: Predicted ¹H NMR Data for 9H-Fluoren-1-ol (in CDCl₃)

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~7.81d1HH-8
~7.65d1HH-5
~7.42t1HH-7
~7.35t1HH-6
~7.28d1HH-4
~7.20t1HH-3
~6.90d1HH-2
~5.50s (broad)1HOH
~3.89s2HH-9 (CH₂)

Note: Predicted data should be confirmed with experimental results.

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of 9H-Fluoren-1-ol reveals several key features. The aromatic region (δ 6.90-7.81 ppm) is complex due to the coupling of the seven aromatic protons. The protons on the unsubstituted benzene ring (H-5, H-6, H-7, H-8) are expected to show a distinct pattern of doublets and triplets. The protons on the hydroxyl-substituted ring (H-2, H-3, H-4) will be shifted accordingly, with H-2 and H-4 being ortho and para to the hydroxyl group, and H-3 being meta. The benzylic protons at the C-9 position are expected to appear as a sharp singlet around δ 3.89 ppm, integrating to two protons. The phenolic proton (OH) is anticipated to be a broad singlet, the chemical shift of which can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The PubChem database indicates the existence of an experimental ¹³C NMR spectrum for 9H-Fluoren-1-ol[1]. While the raw data is not directly provided, a predicted spectrum offers valuable insight.

Table 2: Predicted ¹³C NMR Data for 9H-Fluoren-1-ol (in CDCl₃)

Predicted Chemical Shift (δ) ppmProvisional Assignment
~154.0C-1
~145.1C-4a
~143.5C-8a
~141.2C-4b
~131.9C-5a
~128.5C-8
~127.3C-5
~125.4C-6
~120.6C-7
~119.8C-4
~116.2C-3
~110.1C-2
~36.9C-9

Note: Predicted data should be confirmed with experimental results.

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is expected to show all 13 carbon signals. The carbon bearing the hydroxyl group (C-1) is significantly deshielded and appears at the lowest field (~154.0 ppm). The quaternary carbons involved in the ring junctions are found in the range of δ 131.9-145.1 ppm. The seven aromatic CH carbons are predicted to resonate between δ 110.1 and 128.5 ppm. The aliphatic methylene carbon at C-9 is distinctly shielded and is expected at approximately δ 36.9 ppm.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum of 9H-Fluoren-1-ol, obtained as a KBr wafer, is referenced in the PubChem database[1]. The following table outlines the expected characteristic absorption bands.

Table 3: Key IR Absorption Bands for 9H-Fluoren-1-ol

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3500-3200Strong, BroadO-HStretching
~3100-3000MediumAromatic C-HStretching
~2925, ~2850WeakAliphatic C-H (CH₂)Stretching
~1600, ~1480Medium-StrongAromatic C=CStretching
~1230StrongC-OStretching
~850-750StrongAromatic C-HOut-of-plane Bending

Interpretation of the IR Spectrum:

The IR spectrum of 9H-Fluoren-1-ol is dominated by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding. Aromatic C-H stretching vibrations are expected as a group of medium intensity bands just above 3000 cm⁻¹. The weak C-H stretching bands for the methylene group at C-9 should appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1480 cm⁻¹ region. A strong band around 1230 cm⁻¹ is indicative of the C-O stretching of the phenol. Finally, strong bands in the fingerprint region (850-750 cm⁻¹) are due to out-of-plane C-H bending vibrations of the aromatic protons, and the pattern can be diagnostic of the substitution on the aromatic rings.

Mass Spectrometry (MS)

A GC-MS spectrum of 9H-Fluoren-1-ol is also referenced in the PubChem database[1]. The expected fragmentation pattern under electron ionization (EI) is discussed below.

Table 4: Expected Mass Spectrometry Data for 9H-Fluoren-1-ol

m/zRelative IntensityProposed Fragment
182High[M]⁺ (Molecular Ion)
181Moderate[M-H]⁺
153High[M-CHO]⁺
152Moderate[M-CH₂O]⁺
127Low[C₁₀H₇]⁺

Interpretation of the Mass Spectrum:

The electron ionization mass spectrum of 9H-Fluoren-1-ol is expected to show a prominent molecular ion peak [M]⁺ at m/z 182, corresponding to its molecular weight. A significant fragment at m/z 153 is likely due to the loss of a CHO radical, a common fragmentation pathway for phenols. Another notable fragment at m/z 152 could arise from the loss of formaldehyde (CH₂O). The observation of the molecular ion and these characteristic fragments would strongly support the structure of 9H-Fluoren-1-ol.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 9H-Fluoren-1-ol and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled single-pulse

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of 9H-Fluoren-1-ol with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of 9H-Fluoren-1-ol (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Parameters:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Visualized Workflows

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in 0.7 mL CDCl3 with TMS Acq_H1 ¹H NMR Acquisition (400 MHz, 16-64 scans) Prep->Acq_H1 Transfer to NMR tube Acq_C13 ¹³C NMR Acquisition (100 MHz, >1024 scans) Prep->Acq_C13 Transfer to NMR tube Proc Fourier Transform, Phase Correction, Baseline Correction Acq_H1->Proc Acq_C13->Proc Analysis Chemical Shift Analysis, Integration & Coupling (for ¹H), Structure Confirmation Proc->Analysis

Caption: Workflow for NMR spectroscopic analysis.

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Grind 1-2 mg sample with 100 mg KBr Press Press into a transparent pellet Prep->Press Sample Acquire Sample Spectrum (4000-400 cm⁻¹) Press->Sample Place in spectrometer Background Acquire Background Spectrum Analysis Identify Characteristic Functional Group Absorptions Sample->Analysis

Caption: Workflow for FTIR spectroscopic analysis.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare dilute solution (~1 mg/mL in CH₂Cl₂) Inject Inject into GC Prep->Inject Separate Separation on capillary column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Analysis Analyze Chromatogram and Mass Spectrum of the Peak Detect->Analysis

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a detailed spectroscopic profile of 9H-Fluoren-1-ol, an important fluorene derivative. By combining referenced experimental data with high-quality predictions, this document serves as a valuable resource for the identification and characterization of this compound. The outlined experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and scientific rigor. As with any analytical work, it is recommended that researchers confirm the identity of their synthesized or purchased 9H-Fluoren-1-ol by acquiring their own spectroscopic data and comparing it to the information presented herein.

References

  • PubChem. Fluoren-9-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 9H-Fluoren-1-ol. National Center for Biotechnology Information. [Link]

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solubility of 9H-Fluoren-1-ol in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 9H-Fluoren-1-ol in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical parameter that influences every stage of the development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 9H-Fluoren-1-ol, a substituted hydroxyfluorene. Recognizing the limited availability of specific quantitative solubility data in public literature for this particular isomer, this document establishes a predictive framework based on fundamental chemical principles. We synthesize theoretical knowledge with practical, field-proven methodologies to empower researchers. This guide details the molecular factors governing the solubility of 9H-Fluoren-1-ol, offers a predicted solubility profile across a range of common organic solvents, and provides a rigorous, step-by-step experimental protocol for accurate solubility determination. Our objective is to equip scientists with the foundational knowledge and practical tools necessary to effectively work with 9H-Fluoren-1-ol.

Introduction to 9H-Fluoren-1-ol: Structure and Significance

9H-Fluoren-1-ol (CAS No. 6344-61-2) is an organic compound belonging to the hydroxyfluorene class.[1] Its molecular structure consists of a fluorene backbone, which is a tricyclic aromatic hydrocarbon, substituted with a single hydroxyl (-OH) group at the C1 position of one of the benzene rings.[1]

Key Physicochemical Properties:

  • Molecular Formula: C₁₃H₁₀O[1]

  • Molecular Weight: 182.22 g/mol [1]

  • Structure: A planar, polycyclic aromatic system with a polar functional group.

The structure of 9H-Fluoren-1-ol imparts a dualistic chemical nature: the large fluorene moiety is nonpolar and hydrophobic, while the hydroxyl group is polar and capable of acting as a hydrogen bond donor and acceptor. This amphipathic character is the primary determinant of its solubility behavior. While its isomer, 9-Fluorenol (with the hydroxyl group at the C9 position), is more widely studied as a wake-promoting agent and a dopamine reuptake inhibitor, understanding the properties of all isomers, including 9H-Fluoren-1-ol, is crucial for comprehensive toxicological and metabolic studies.[2][3]

The Theoretical Framework of Solubility: A Molecular Perspective

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the intermolecular forces at play.[4][5] For a compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing the Solubility of 9H-Fluoren-1-ol:

  • Polarity: The large, nonpolar surface area of the fluorene rings favors interactions with nonpolar solvents through van der Waals forces. The polar -OH group favors interactions with polar solvents.

  • Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with protic solvents (e.g., alcohols, water) and with aprotic solvents that are hydrogen bond acceptors (e.g., acetone, THF).

  • Molecular Shape and Size: The rigid, planar structure of the fluorene system allows for efficient crystal lattice packing. A significant amount of energy (the lattice energy) must be overcome by solvent-solute interactions for dissolution to occur.

Based on these principles, it is predicted that 9H-Fluoren-1-ol will exhibit optimal solubility in solvents that can effectively interact with both its nonpolar aromatic system and its polar hydroxyl group. Solvents of intermediate polarity are therefore likely to be most effective.

Predicted Solubility Profile of 9H-Fluoren-1-ol

While experimental data for 9H-Fluoren-1-ol is scarce, we can construct a predicted qualitative solubility profile based on its structure and by drawing comparisons with its better-studied isomer, 9-Fluorenol.[2][6] The following table summarizes these predictions.

Solvent ClassExample SolventPredicted SolubilityRationale for Prediction
Nonpolar Hexane, CyclohexaneInsoluble The solvent's weak van der Waals forces are insufficient to overcome the solute's crystal lattice energy and disrupt the strong hydrogen bonds between 9H-Fluoren-1-ol molecules.
Aromatic Toluene, BenzeneSparingly to Moderately Soluble Pi-pi stacking interactions between the solvent and the fluorene rings can occur. However, the solvent cannot effectively solvate the polar hydroxyl group.
Halogenated Dichloromethane (DCM), ChloroformModerately Soluble These solvents have sufficient polarity to interact with the hydroxyl group and can also engage in van der Waals interactions with the aromatic system. 9-Fluorenol is slightly soluble in chloroform.[2]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateSoluble These solvents offer a balance. The carbonyl or ether oxygen can act as a hydrogen bond acceptor for the solute's -OH group, while the organic portion of the solvent interacts favorably with the fluorene backbone. 9-Fluorenol is soluble in acetone and diethyl ether.[6]
Polar Protic Ethanol, Methanol, IsopropanolSparingly to Moderately Soluble These solvents can form strong hydrogen bonds with the -OH group. However, the large nonpolar fluorene moiety may limit solubility, especially in lower-chain alcohols. 9-Fluorenol is slightly soluble in methanol and sparingly soluble in ethanol.[2][6]
Highly Polar WaterInsoluble The large, hydrophobic fluorene backbone dominates the molecule's character, preventing dissolution in the highly structured hydrogen-bonding network of water. 9-Fluorenol is insoluble in water.[2]

A Validated Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a gold standard for determining the solubility of a crystalline solid.

Safety and Handling Precautions
  • Consult the Safety Data Sheet (SDS): Before beginning work, review the SDS for 9H-Fluoren-1-ol and all solvents used. While a specific SDS for the 1-ol isomer may not be available, the SDS for isomers like 9-Fluorenol or 9H-Fluoren-2-ol provides valuable guidance.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[8]

  • Ventilation: Handle all organic solvents and the solid compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[8]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Experimental Workflow: Isothermal Equilibrium Method

This method involves creating a saturated solution at a constant temperature, separating the solution from the excess solid, and quantifying the dissolved solute.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Weigh excess 9H-Fluoren-1-ol into vial B 2. Add precise volume of selected solvent A->B Dispense C 3. Seal vial and place in shaking incubator B->C Seal D 4. Agitate at constant T (e.g., 25°C) for 24-48h C->D Incubate E 5. Allow solid to settle D->E Stand F 6. Centrifuge vial to pellet excess solid E->F Clarify G 7. Withdraw supernatant (saturated solution) via syringe filter F->G Isolate H 8. Transfer precise aliquot of supernatant to tared vial G->H Aliquot I 9. Evaporate solvent under vacuum or N₂ stream H->I Dry J 10. Weigh dried vial to find mass of dissolved solute I->J Weigh K 11. Calculate Solubility (e.g., in mg/mL or mol/L) J->K Compute

Caption: Isothermal equilibrium experimental workflow.

Step-by-Step Methodology
  • Preparation of Stock: Add an excess amount of crystalline 9H-Fluoren-1-ol (e.g., 20-30 mg) to a series of 4 mL glass vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials. Place them in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the slurries for 24 to 48 hours. This duration is typically sufficient for the dissolution to reach equilibrium.

  • Phase Separation: After incubation, remove the vials and allow them to stand undisturbed at the same constant temperature for 2-4 hours to let the excess solid settle.

  • Sample Collection: Carefully draw a sample of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). This step is critical to ensure no solid particulates are transferred.

  • Quantification:

    • Dispense a precise aliquot (e.g., 1.0 mL) of the filtered saturated solution into a pre-weighed (tared) vial.

    • Gently evaporate the solvent using a stream of nitrogen or a vacuum centrifuge until a constant weight of the dried solute is achieved.

    • Reweigh the vial to determine the mass of the dissolved 9H-Fluoren-1-ol.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

Visualizing Molecular Interactions

The solubility of 9H-Fluoren-1-ol is a direct result of the interplay between its functional groups and the solvent molecules. The diagram below illustrates the key intermolecular forces involved.

G cluster_solute 9H-Fluoren-1-ol Solute C₁₃H₁₀O Aromatic Nonpolar Fluorene Backbone Polar Polar Hydroxyl (-OH) Group Nonpolar Nonpolar Solvent (e.g., Hexane) Aromatic->Nonpolar Good Interaction (van der Waals) PolarAprotic Polar Aprotic Solvent (e.g., Acetone) Aromatic->PolarAprotic Moderate Interaction (van der Waals) Polar->Nonpolar Poor Interaction Polar->PolarAprotic Excellent Interaction (H-Bond Acceptor)

Caption: Solute-solvent interaction diagram.

This visualization highlights why polar aprotic solvents like acetone are predicted to be effective: they can engage favorably with both the nonpolar and polar regions of the 9H-Fluoren-1-ol molecule, leading to effective solvation and higher solubility.

Conclusion

While published quantitative data on the solubility of 9H-Fluoren-1-ol is limited, a robust understanding of its molecular structure and the fundamental principles of chemical interactions allows for a strong predictive analysis. This guide posits that solvents of intermediate polarity, particularly polar aprotic solvents such as acetone and THF, are likely to be the most effective for dissolving this compound. Due to the amphipathic nature of the molecule, it is expected to have poor solubility in the extremes of nonpolar (hexane) and highly polar (water) solvents.

For any research or development application, these predictions must be substantiated with empirical data. The detailed, self-validating experimental protocol provided herein offers a reliable method for researchers to generate precise and accurate solubility data for 9H-Fluoren-1-ol, forming a critical foundation for subsequent scientific investigation and process development.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

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  • 9H-Fluoren-1-ol | C13H10O. (n.d.). PubChem. Retrieved from [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

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  • Experimental Study on the Solubility of Fluorene in Different Solvents. (n.d.). ResearchGate. Retrieved from [Link]

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Fluorenol Compounds: A Technical Guide to Historical Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of fluorenol and its derivatives, compounds that have carved a significant niche in both historical and contemporary chemical synthesis. From early discoveries rooted in coal tar chemistry to modern applications in pharmacology and materials science, the fluorene scaffold offers a versatile platform for scientific innovation. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the discovery, synthetic evolution, and practical application of these vital compounds.

The Genesis of Fluorenol: From Coal Tar to the Laboratory

The story of fluorenol is intrinsically linked to its parent compound, fluorene. Discovered and named by Marcellin Berthelot in 1867, fluorene was first isolated from coal tar, a complex mixture of organic compounds.[1] Its name, however, does not indicate the presence of fluorine; rather, it stems from the violet fluorescence it exhibits.[1] This polycyclic aromatic hydrocarbon, with its distinctive two benzene rings fused to a central five-membered ring, laid the groundwork for a new class of derivatives.

The first synthesis of 9-fluorenol (also known as 9-hydroxyfluorene), the most significant isomer, occurred in the early 20th century during broader investigations into polycyclic aromatic hydrocarbon derivatives.[2][3] Early applications were varied, with a notable 1939 patent registering fluorenol as an insecticide.[4][5] However, the true potential of the fluorenol scaffold was yet to be fully realized, awaiting the development of more efficient and scalable synthetic methodologies.

The Synthetic Cornerstone: Reduction of 9-Fluorenone

The most practical and widely adopted method for synthesizing 9-fluorenol is the reduction of its corresponding ketone, 9-fluorenone.[2][6] This transformation is a classic example of nucleophilic addition to a carbonyl group and serves as a foundational reaction in organic chemistry.

Mechanism of Hydride Reduction

The reduction of the ketone in fluorenone to an alcohol is typically achieved using hydride-based reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6] Sodium borohydride is often preferred for its milder nature, selectivity, and ease of handling in a laboratory setting.[6]

The reaction mechanism proceeds in two primary steps:

  • Nucleophilic Attack: A hydride ion (H⁻), formally delivered from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 9-fluorenone. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[7][8]

  • Protonation: The negatively charged alkoxide ion is then protonated by a protic solvent (like water or an alcohol) in a workup step, yielding the final product, 9-fluorenol.[7][8][9]

Mechanism of 9-Fluorenone Reduction.
Experimental Protocol: Sodium Borohydride Reduction

This protocol describes a standard laboratory-scale synthesis of 9-fluorenol. The high-yielding nature of this reaction makes it suitable for both educational and research settings.[10][11]

Materials:

  • 9-Fluorenone

  • Ethanol or Methanol

  • Sodium Borohydride (NaBH₄)

  • Water (H₂O)

  • 0.1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve a sample of 9-fluorenone (e.g., 5.0 g) in a suitable volume of warm ethanol (e.g., 30 mL) in an appropriately sized beaker or flask.[12] The solution will be a distinct yellow color.

  • Reduction: In a separate container, prepare a fresh reducing solution of sodium borohydride (e.g., 0.4 g) in methanol (e.g., 10 mL).[12] Add this reducing solution dropwise to the stirring fluorenone solution.

  • Reaction Monitoring: Allow the reaction mixture to stand for 10-20 minutes.[11][12] A visible color change from yellow to white/colorless indicates the conversion of 9-fluorenone to 9-fluorenol.[11][12] The progress can also be monitored by Thin-Layer Chromatography (TLC).

  • Precipitation: Precipitate the product by adding water (e.g., 50 mL) to the reaction mixture.[11][12]

  • Neutralization & Workup: Neutralize the mixture with dilute HCl to decompose any excess sodium borohydride.[11][12]

  • Isolation: Collect the white precipitate by vacuum filtration, washing the crystals with cold water to remove any inorganic salts.[11][12]

  • Purification: The crude product is often sufficiently pure. For higher purity, recrystallization from a suitable solvent like hot ethanol can be performed. Air or oven dry the final product.

ParameterDescriptionRationale
Starting Material 9-FluorenoneThe ketone precursor to 9-fluorenol.
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective source of hydride ions, safer to handle than LiAlH₄.[6][7]
Solvent Ethanol / MethanolProtic solvents that readily dissolve the reactants and participate in the final protonation step.[12]
Reaction Time 10-20 minutesThe reaction is typically fast and high-yielding at room temperature.[10][11]
Workup Water and dilute HClWater precipitates the organic product, and acid quenches the excess reducing agent.[12]
Typical Yield 95-100%This method is highly efficient, making it a preferred synthetic route.[11][12]
Table 1: Key Parameters for the Synthesis of 9-Fluorenol via Reduction.

Alternative Synthetic Pathways: The Oxidation of Fluorene

While the reduction of fluorenone is the most direct route to fluorenol, the synthesis of fluorenone itself is a critical step. The primary industrial method for producing 9-fluorenone is the oxidation of fluorene.[13]

Several methods exist, including liquid-phase oxidation and gas-phase catalytic oxidation. The latter is often favored for large-scale production due to higher efficiency and the absence of organic solvent pollution.[14] This process typically involves passing fluorene vapor mixed with an oxygen-containing gas over a metal oxide catalyst, such as vanadium oxide, at elevated temperatures (300-700 °C).[15] This selectively oxidizes the methylene bridge (C9) of fluorene to a carbonyl group.[13][15]

G A Fluorene B 9-Fluorenone A->B Catalytic Oxidation (e.g., V₂O₅, O₂) C 9-Fluorenol B->C Hydride Reduction (e.g., NaBH₄) G cluster_B Pharmacological Applications A 9-Fluorenol Core C₁₃H₁₀O B1 Eugeroic (Wakefulness-Promoting) A->B1 B2 Dopamine Reuptake Inhibition A->B2 B3 Anticancer Agents A->B3 B4 Antimicrobial Agents A->B4 B5 Anti-inflammatory Agents A->B5

Applications Derived from the Fluorenol Scaffold.

Conclusion and Future Outlook

From its origins as a fluorescent novelty in coal tar to its current status as a crucial building block in medicinal chemistry, 9-fluorenol exemplifies the journey of a molecule from basic discovery to high-value application. The development of robust and high-yielding synthetic routes, particularly the borohydride reduction of 9-fluorenone, has been instrumental in unlocking its potential.

As researchers continue to explore the vast chemical space around the fluorene nucleus, we can anticipate the development of novel therapeutics and advanced materials. The versatility of the fluorenol scaffold, combined with a deep understanding of its synthesis and reactivity, ensures its continued relevance in the landscape of scientific research and development for years to come.

References

  • Study.com. (n.d.). Reduction of Fluorenone to Fluorenol. Retrieved from [Link]

  • Mulcahy, S. P. (2011). Borohydride Reduction of Fluorenone. OpenBU, Boston University. Retrieved from [Link]

  • Brainly.com. (2023). Describe the mechanism of reducing 9-fluorenone to 9-fluorenol using sodium borohydride. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Describe the mechanism of reducing 9-fluorenone to 9-fluorenol using sodium borohydride. Retrieved from [Link]

  • Mulcahy, S. P. (n.d.). Borohydride Reduction of Fluorenone. OpenBU, Boston University. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways for 9-Fluorenol. Retrieved from [Link]

  • Journal of Chemical Education. (2009). A Synthesis of 9-Fluorenol: Sodium Borohydride Reduction of 9-Fluorenone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 9-Fluorenol: A Key Intermediate in Pharmaceutical Research and Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenol. Retrieved from [Link]

  • Grokipedia. (n.d.). Fluorenol. Retrieved from [Link]

  • National Institutes of Health. (2019). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. Retrieved from [Link]

  • National Institutes of Health. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fluorenone from fluorene‐9‐carboxylic acid. Retrieved from [Link]

  • Google Patents. (1921). US1374695A - Catalytic oxidation of fluorene.
  • LookChem. (n.d.). 9-FLUORENOL 1689-64-1. Retrieved from [Link]

  • ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorene Derivatives for Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jinjing Chemical. (2021). Synthesis of 9-Fluorenone by Catalytic Oxidation in Gas Phase. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). OXIDATION OF 9-FLUORENOL. Retrieved from [Link]

  • Study.com. (n.d.). Oxidation of Fluorene to Fluorenone Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN104341286B - The synthesis technique of 9-Fluorenone.
  • Sciencemadness Wiki. (2023). Fluorenol. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity and Chemical Stability of 9H-Fluoren-1-ol: A Synthesis of Known Properties and Predicted Chemical Behavior

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The fluorene scaffold is a cornerstone in the development of advanced materials and therapeutic agents, prized for its rigid, planar structure and unique electronic properties. While the 9-substituted derivatives, particularly 9H-Fluoren-9-ol, have been extensively studied, other isomers remain less characterized. This guide focuses on 9H-Fluoren-1-ol (CAS: 6344-61-2), a phenolic derivative of the fluorene core. Due to the limited availability of direct, in-depth experimental literature on this specific isomer, this document provides a comprehensive technical overview by synthesizing its known structural and spectral data with predicted reactivity and stability profiles.[1] We will extrapolate its chemical behavior based on the well-established principles of phenol chemistry and the known reactivity of the fluorene C9-methylene bridge. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique chemical attributes of 9H-Fluoren-1-ol in their work.

Introduction to the 9H-Fluoren-1-ol Scaffold

The Fluorene Moiety: A Privileged Structure

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have attracted significant interest across various scientific disciplines. Their inherent fluorescence and charge-transport properties make them ideal candidates for organic light-emitting diodes (OLEDs) and solar cells. In medicinal chemistry, the fluorene core is considered a "privileged scaffold," as its rigid structure allows for the precise spatial orientation of functional groups, leading to potent interactions with biological targets.[2] Fluorene-containing compounds have demonstrated a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.

Structural Features of 9H-Fluoren-1-ol

9H-Fluoren-1-ol is an aromatic alcohol with the molecular formula C₁₃H₁₀O.[3] Its structure consists of a central five-membered ring fused to two flanking benzene rings, with a hydroxyl group substituted at the C1 position. The IUPAC name for this compound is 9H-fluoren-1-ol.[3]

A critical distinction must be made between 9H-Fluoren-1-ol and its more commonly studied isomer, 9H-Fluoren-9-ol (also known as 9-Fluorenol).

  • 9H-Fluoren-1-ol: The hydroxyl group is attached to the aromatic ring system, making it a phenol . This imparts acidic properties to the hydroxyl proton and activates the aromatic ring towards electrophilic substitution.

  • 9H-Fluoren-9-ol: The hydroxyl group is located on the methylene bridge (the C9 position), classifying it as a secondary, benzylic alcohol .[4] Its reactivity is dominated by reactions typical of alcohols, such as oxidation to a ketone (9-fluorenone).[5][6]

This fundamental structural difference dictates their respective chemical reactivity and stability, a core theme of this guide.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

Quantitative experimental data for 9H-Fluoren-1-ol is sparse. The table below summarizes known data from chemical databases alongside predicted values derived from computational models.

PropertyValue / Predicted ValueSource / Method
Molecular Formula C₁₃H₁₀OPubChem[3]
Molecular Weight 182.22 g/mol PubChem[3]
CAS Number 6344-61-2PubChem[3]
Appearance (Predicted) Off-white to light-tan crystalline solidN/A
XLogP3 3.5Computed by XLogP3 3.0[3]
pKa ~10-11 (Predicted)Based on substituted phenols
Water Solubility (Predicted) Very lowInsoluble in water[7][8]
Solubility Soluble in polar organic solvents (e.g., Methanol, Chloroform)Based on related compounds[7][8]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 9H-Fluoren-1-ol.

  • ¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (~7.0-8.0 ppm). A key feature would be a singlet for the phenolic -OH proton, the chemical shift of which would be concentration-dependent and would disappear upon D₂O exchange. The two protons at the C9 position would appear as a sharp singlet around 3.9 ppm.

  • ¹³C NMR: The spectrum would display 13 distinct signals for the carbon atoms, with the C1 carbon (bearing the -OH group) shifted downfield to ~150-155 ppm. Spectral data is available for comparison in public databases.[3]

  • Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the range of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Aromatic C-H stretching would appear just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would be visible in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a strong molecular ion peak (M⁺) at m/z = 182.[3]

Proposed Synthetic Pathway

Synthesis_of_9H_Fluoren_1_ol start 1-Hydroxy-9-fluorenone step1 Protection of Phenolic -OH (e.g., MOM-Cl, DIPEA) start->step1 1 step2 Reduction of Ketone (e.g., NaBH4, MeOH) step1->step2 2 step3 Dehydration of Benzylic Alcohol (e.g., H+, heat) step2->step3 3 step4 Hydrogenation of Alkene (e.g., H2, Pd/C) step3->step4 4 step5 Deprotection of Phenolic -OH (e.g., HCl) step4->step5 5 final 9H-Fluoren-1-ol step5->final 6

Caption: Proposed multi-step synthesis of 9H-Fluoren-1-ol.

Causality of Experimental Choices:

  • Protection: The phenolic hydroxyl is more acidic than an alcohol and can interfere with subsequent reactions. Protecting it as a methoxymethyl (MOM) ether is a standard procedure that is stable to reducing agents.

  • Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the ketone to a secondary alcohol without affecting the protected phenol or the aromatic rings.[4][10]

  • Dehydration & Hydrogenation: The resulting 9-hydroxyfluorene derivative can be unstable. A more robust pathway involves dehydration to the corresponding fluorene alkene, followed by catalytic hydrogenation to yield the stable 9H-fluorene backbone.

  • Deprotection: The MOM ether is easily cleaved under acidic conditions to reveal the target phenolic hydroxyl group, yielding the final product.

Chemical Reactivity Profile

The reactivity of 9H-Fluoren-1-ol is governed by three principal domains: the phenolic hydroxyl group, the activated aromatic system, and the acidic C9-methylene bridge.

Reactivity_Map main 9H-Fluoren-1-ol OH Phenolic -OH r_OH_1 Acidity (pKa) Salt Formation OH->r_OH_1 r_OH_2 Etherification (Williamson) OH->r_OH_2 r_OH_3 Esterification OH->r_OH_3 C9 C9-Methylene r_C9_1 Deprotonation (Strong Base) C9->r_C9_1 Aro Aromatic Rings r_Aro_1 Electrophilic Aromatic Substitution (EAS) Aro->r_Aro_1 r_Aro_2 Oxidation to Quinone-like Species Aro->r_Aro_2 r_C9_2 Nucleophilic Attack on Electrophiles r_C9_1->r_C9_2

Caption: Key reactivity domains of the 9H-Fluoren-1-ol molecule.

Reactivity of the Phenolic Hydroxyl Group
  • Acidity: As a phenol, the hydroxyl proton is weakly acidic (predicted pKa ~10-11) and will react with bases like sodium hydroxide to form a water-soluble sodium phenoxide salt.

  • Etherification: The corresponding phenoxide is a potent nucleophile and can undergo Williamson ether synthesis with alkyl halides to form aryl ethers, a key functionalization for modulating solubility and electronic properties.

  • Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form phenyl esters. Direct Fischer esterification with carboxylic acids is generally inefficient for phenols.[11]

Electrophilic Aromatic Substitution (EAS)

The phenolic -OH group is a powerful activating, ortho-, para- directing group. This effect will dominate the substitution pattern. The positions ortho (C2) and para (C4) to the hydroxyl group will be strongly activated towards electrophiles. The fused ring system will further influence regioselectivity, but the primary sites of reaction (e.g., halogenation, nitration, Friedel-Crafts) will be C2 and C4.

Reactivity of the C9-Methylene Bridge

A hallmark of the 9H-fluorene system is the acidity of the C9 protons (pKa ≈ 22 in DMSO). This is due to the aromaticity of the resulting 9-fluorenyl anion.

  • Deprotonation: Treatment with a strong base (e.g., n-butyllithium, LDA) readily generates the fluorenyl anion.[12]

  • Nucleophilic Attack: This stabilized carbanion is an excellent nucleophile, capable of reacting with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones), providing a powerful method for C-C bond formation at the 9-position.[12]

Chemical Stability and Degradation

Stability Profile:

  • General: 9H-Fluoren-1-ol is expected to be a stable crystalline solid under standard laboratory conditions (room temperature, sealed from light and air).[7]

  • Thermal: The fluorene core is thermally robust.

  • pH: Stable in neutral and acidic media. In strongly basic solutions, it exists as the phenoxide, which is significantly more susceptible to oxidation.

  • Incompatibility: It is incompatible with strong oxidizing agents.[7][8][13]

Degradation Pathways: The primary route of degradation for 9H-Fluoren-1-ol is oxidation.

  • Air/Light Oxidation: Phenols are notoriously susceptible to air oxidation, often catalyzed by light or trace metals. This process typically involves radical mechanisms and leads to the formation of colored quinone-type species and polymeric materials. This is a critical consideration for long-term storage and handling.

  • Biodegradation: Microbial degradation of fluorene has been shown to proceed via initial monooxygenation at the C9 position to give 9-fluorenol, followed by oxidation to 9-fluorenone and subsequent ring cleavage.[14][15][16] A microorganism encountering 9H-Fluoren-1-ol would likely utilize a different pathway, potentially involving dioxygenase-mediated hydroxylation of the phenol-containing ring, leading to catecholic intermediates that are substrates for ring-fission enzymes.

Degradation_Pathway start 9H-Fluoren-1-ol step1 Air (O2), Light, or Microbial Dioxygenase start->step1 step2 Hydroxylation of Aromatic Ring step1->step2 Oxidation step3 Catecholic Intermediate step2->step3 step4 Enzymatic Ring Fission step3->step4 final Ring-Opened Products (e.g., Phthalic Acid Analogs) step4->final

Caption: Predicted primary degradation pathway for 9H-Fluoren-1-ol.

Detailed Experimental Protocol: Esterification

This protocol describes a standard procedure for the synthesis of 1-acetoxy-9H-fluorene, a representative ester derivative.

Objective: To synthesize 1-acetoxy-9H-fluorene from 9H-Fluoren-1-ol via acylation.

Materials:

  • 9H-Fluoren-1-ol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.0 eq)

  • Acetyl Chloride (1.2 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 9H-Fluoren-1-ol (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15 minutes. Causality: This slow addition controls the exothermic reaction and prevents side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl to neutralize the pyridine.

  • Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. Causality: The acid wash removes residual pyridine, the bicarbonate wash removes excess acetyl chloride and acetic acid, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1-acetoxy-9H-fluorene.

Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and melting point analysis, comparing the data to expected values.

References

  • MDPI. (n.d.). Original Synthesis of Fluorenyl Alcohol Derivatives by Reductive Dehalogenation Initiated by TDAE.
  • ChemicalBook. (n.d.). 9-Fluorenol | 1689-64-1.
  • Smolecule. (n.d.). Buy 9H-Fluoren-9-ol | 1689-64-1.
  • ResearchGate. (n.d.). Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study.
  • ChemicalBook. (n.d.). 1689-64-1 CAS MSDS (9-Fluorenol) Melting Point Boiling Point Density CAS Chemical Properties.
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  • Benchchem. (n.d.). The Synthesis of 9-Substituted Fluorene Derivatives: A Comprehensive Technical Guide.
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  • ChemicalBook. (n.d.). 9-Fluorenol(1689-64-1) 1H NMR spectrum.
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  • ResearchGate. (n.d.). New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101.
  • Chemsrc. (n.d.). 9-fluorenol | CAS#:1689-64-1.
  • PubMed. (1995). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274.
  • ACS Publications. (2012). Synthesis of Fluorenone Derivatives through Pd-Catalyzed Dehydrogenative Cyclization. Organic Letters.
  • ResearchGate. (n.d.). Putative degradation scheme of fluorene by Actinopolyspora sp. DPD1.
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theoretical vs. experimental properties of 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Experimental Properties of 9H-Fluoren-1-ol

Abstract

The fluorene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and unique photophysical properties. Hydroxylated derivatives, such as 9H-Fluoren-1-ol, are of particular interest as they introduce a site for hydrogen bonding and further functionalization, significantly impacting the molecule's biological activity and physicochemical characteristics. This technical guide provides a comprehensive analysis of 9H-Fluoren-1-ol (CAS 6344-61-2), navigating the notable scarcity of published experimental data by integrating robust theoretical predictions with the available empirical information. We present a comparative analysis against its well-characterized isomer, 9H-Fluoren-9-ol, to illuminate structure-property relationships. Furthermore, this guide puts forth detailed, field-proven protocols for a proposed synthesis and analytical characterization workflow, designed to empower researchers in drug discovery and chemical synthesis with a validated framework for their investigations.

Introduction: The Significance of the Fluorene Scaffold

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have attracted significant attention due to their versatile applications. Their rigid, electron-rich structure makes them ideal building blocks for organic light-emitting diodes (OLEDs), photovoltaic devices, and chemosensors. In the realm of drug development, the fluorene core is considered a "privileged structure," as it can interact with a wide range of biological targets.

The introduction of a hydroxyl group onto the fluorene backbone, creating compounds like 9H-Fluoren-1-ol, dramatically alters its properties. This functional group enhances polarity, introduces hydrogen-bonding capabilities, and provides a reactive handle for synthesizing more complex molecules. It is critical to distinguish 9H-Fluoren-1-ol from its more commonly studied isomer, 9H-Fluoren-9-ol. In 9H-Fluoren-1-ol, the hydroxyl group is attached to the aromatic ring system, imparting phenolic character. In contrast, the hydroxyl group in 9H-Fluoren-9-ol is located on the C9 methylene bridge, resulting in a secondary alcohol. This seemingly minor positional change has profound implications for the molecule's acidity, electronic properties, and reactivity.

This guide aims to bridge the gap between computational predictions and empirical data for 9H-Fluoren-1-ol, providing a foundational resource for scientists working with this promising molecule.

Theoretical Properties of 9H-Fluoren-1-ol

In the absence of extensive experimental data, computational modeling provides essential insights into the physicochemical profile of 9H-Fluoren-1-ol. The following properties have been calculated using established algorithms and provide a reliable theoretical baseline.

Molecular Structure

The fundamental structure of 9H-Fluoren-1-ol serves as the basis for all its properties.

Caption: Proposed workflow for the synthesis of 9H-Fluoren-1-ol.

Detailed Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1-hydroxy-9-fluorenone in an appropriate amount of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to ~0°C.

  • Reduction: Slowly add sodium borohydride (NaBH₄, ~1.5 equivalents) to the stirred solution in small portions. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ until the solution is slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness: This step removes inorganic salts and residual acid, ensuring product purity.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized 9H-Fluoren-1-ol is paramount. The following workflow provides a multi-pronged approach to validation.

Caption: Workflow for the analytical characterization of 9H-Fluoren-1-ol.

Applications in Drug Development

The structural features of 9H-Fluoren-1-ol make it an attractive scaffold for drug design. The phenolic hydroxyl group can act as a hydrogen bond donor/acceptor, mimicking functional groups in endogenous ligands like serotonin or estrogen. The rigid, planar fluorene core provides a defined orientation for presenting pharmacophoric features to a biological target.

Pharmacophore Modeling

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. The 9H-Fluoren-1-ol structure contains several key features for building pharmacophore models.

Caption: Pharmacophore model based on the 9H-Fluoren-1-ol scaffold.

By modifying the fluorene core—for example, by adding other functional groups—novel ligands can be designed to target specific enzymes or receptors where interactions involving aromatic rings and hydrogen bonds are critical for binding.

Conclusion and Future Directions

9H-Fluoren-1-ol is a molecule of significant potential, yet it remains under-characterized in the scientific literature. This guide has synthesized the available theoretical data with the limited experimental findings to provide a comprehensive overview. The clear differences in properties when compared to its 9-ol isomer highlight the critical role of substituent placement in determining molecular behavior.

The proposed, validated protocols for synthesis and characterization provided herein offer a clear path for future research. A full experimental determination of 9H-Fluoren-1-ol's physicochemical properties, including its pKa, solubility in various solvents, and full spectroscopic profile, is a crucial next step. Such data will be invaluable for validating and refining computational models and will undoubtedly accelerate the integration of this versatile scaffold into advanced drug discovery and materials science programs.

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  • ResearchGate. Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. Available from: [Link]

  • National Institute of Standards and Technology. 9H-Fluoren-9-ol - IR Spectrum. Available from: [Link]

  • ResearchGate. Experimental and Computational Study of the Thermodynamic Properties of 9-Fluorenone and 9-Fluorenol. Available from: [Link]

  • ChemSynthesis. 9H-fluoren-9-ol. Available from: [Link]

  • ACS Publications. Experimental and Computational Study of the Thermodynamic Properties of 9-Fluorenone and 9-Fluorenol. Available from: [Link]

  • USA Chemical Suppliers. 9-fluorenol suppliers USA. Available from: [Link]

IUPAC nomenclature and synonyms for 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nomenclature and Identification of 9H-Fluoren-1-ol

Abstract

This technical guide provides a comprehensive analysis of the IUPAC nomenclature, synonyms, and critical identifiers for 9H-Fluoren-1-ol. Designed for researchers, scientists, and drug development professionals, this document emphasizes the importance of precise compound identification. A significant portion of this guide is dedicated to clarifying the common and critical confusion between 9H-Fluoren-1-ol and its prevalent isomer, 9H-Fluoren-9-ol. By presenting comparative data, structural diagrams, and verified identifiers, this whitepaper serves as an essential resource to prevent experimental errors, ensure protocol reproducibility, and support accurate data interpretation in research and development settings.

Unambiguous Compound Identification: 9H-Fluoren-1-ol

Accurate identification is the foundation of all scientific research. 9H-Fluoren-1-ol is a distinct chemical entity with a specific set of identifiers that differentiate it from all other compounds, including its isomers. The primary identifiers are summarized below.

IdentifierValueSource
IUPAC Name 9H-fluoren-1-olPubChem[1]
CAS Number 6344-61-2PubChem[1]
PubChem CID 96087PubChem[1]
Molecular Formula C₁₃H₁₀OPubChem[1]
Molecular Weight 182.22 g/mol PubChem[1]
Chemical Structure of 9H-Fluoren-1-ol

The structure is defined by a fluorene backbone with a hydroxyl (-OH) group substituted at the C1 position of one of the benzene rings.

Figure 1: Chemical structure of 9H-Fluoren-1-ol.

Decoding the IUPAC Nomenclature

The systematic IUPAC name, 9H-fluoren-1-ol, provides a precise structural description. Understanding its components is key to avoiding misidentification.

  • Fluorene: This is the parent heterocycle, consisting of two benzene rings fused to a central five-membered ring.[2][3]

  • Numbering System: The carbons in the fluorene ring are numbered systematically, starting from the carbon adjacent to the fused system and proceeding around the rings. The methylene bridge carbon is designated as position 9.

  • 9H-: This prefix, known as indicated hydrogen, specifies the location of a saturated atom in a conjugated system. Here, it signifies that the carbon at position 9 is a CH₂ group and is not part of an aromatic system.[3]

  • -1-ol: This suffix indicates that a hydroxyl (-OH) group is substituted at the carbon in position 1.

Figure 3: Direct structural comparison of isomers.

Verified Synonyms and Identifiers

To aid in literature searches and material procurement, the following tables list known synonyms for each isomer. Always verify the compound using the CAS Number.

Table 1: Synonyms for 9H-Fluoren-1-ol

SynonymIdentifier Type
1-FLUORENOLTrivial Name [1][4]
Fluoren-1-olTrivial Name [1]
9H-FluorenolAmbiguous Synonym [1][4]
NSC51310Registry Number [1]

Table 2: Common Synonyms for 9H-Fluoren-9-ol

SynonymIdentifier Type
9-FluorenolTrivial Name [5][6][7][8]
9-HydroxyfluoreneTrivial Name [5][7][8][9]
FluorenolTrivial Name [5][7]
Diphenylene carbinolTrivial Name [5][7]
NSC 5320Registry Number [6][9]

Physicochemical Properties

The difference in hydroxyl group placement leads to distinct physicochemical properties, impacting solubility, reactivity, and biological interactions.

Table 3: Computed Properties of 9H-Fluoren-1-ol

PropertyValueSource
XLogP33.5PubChem [1]
Hydrogen Bond Donor Count1PubChem [1]
Hydrogen Bond Acceptor Count1PubChem [1]
Rotatable Bond Count0PubChem [1]
Exact Mass182.073164938 DaPubChem [1]
Polar Surface Area20.2 ŲPubChem [1]

Table 4: Experimental & Computed Properties of 9H-Fluoren-9-ol

PropertyValueSource
Physical Description White to cream-colored powderAlfa Aesar MSDS [5]
Melting Point 153-154 °CSigma-Aldrich [10][11]
Water Solubility InsolubleChemicalBook [11]
XLogP3 2.4PubChem [5]
Hydrogen Bond Donor Count 1PubChem [5]
Hydrogen Bond Acceptor Count 1PubChem [5]
Exact Mass 182.073164938 DaPubChem [5][7]

Synthesis Workflow: Reduction of 9-Fluorenone

While synthetic routes to 9H-Fluoren-1-ol are specialized, a standard, reliable protocol exists for its isomer, 9H-Fluoren-9-ol. This method is included as a foundational reference for work with the fluorenol scaffold. The most common synthesis involves the chemical reduction of 9-fluorenone.

Causality: The choice of sodium borohydride (NaBH₄) is based on its selectivity as a reducing agent. It is a source of hydride ions (H⁻) that readily attacks the electrophilic carbonyl carbon of the ketone (9-fluorenone) but is mild enough not to reduce the aromatic rings. Ethanol or methanol serves as a protic solvent to protonate the resulting alkoxide intermediate, yielding the final alcohol product. [6][12]

Experimental Protocol: Synthesis of 9H-Fluoren-9-ol
  • Dissolution: Dissolve 5 grams of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker. [12]The yellow color of the solution is characteristic of the conjugated ketone.

  • Reagent Preparation: In a separate vessel, prepare a fresh reducing solution by combining 0.4 g of sodium borohydride and 200 mg of sodium methoxide in 10 mL of methanol. [12]3. Reduction: Add the reducing solution dropwise to the warm 9-fluorenone solution. [12]4. Reaction: Allow the mixture to stand undisturbed for 15-20 minutes. A visible color change from yellow to colorless (or white precipitate) indicates the reduction of the ketone to the alcohol. [12]5. Precipitation: Add 50 mL of water to precipitate the crude 9-fluorenol, which is less soluble in the aqueous mixture. [12]6. Neutralization & Filtration: Neutralize the mixture with 0.1 M HCl. This step quenches any remaining NaBH₄. Vacuum filter the white precipitate. [12]7. Washing: Wash the filtered product with cold water to remove inorganic salts. [12]8. Drying: The dried crude product (yields typically 95-100%) is often of sufficient purity for characterization. [12]The melting point of the crude product is approximately 153°C. [12]

G A 9-Fluorenone (Ketone, Yellow) C Nucleophilic Attack by Hydride (H-) A->C B Sodium Borohydride (NaBH4) in Ethanol/Methanol B->C D Alkoxide Intermediate C->D E Protonation (from Solvent) D->E F 9H-Fluoren-9-ol (Alcohol, White) E->F

Figure 4: Workflow for the synthesis of 9H-Fluoren-9-ol.

Applications in Research and Development

The fluorene scaffold is highly valued in materials science and medicinal chemistry.

  • Materials Science: Fluorene derivatives are key building blocks for polyfluorene polymers, which are used in organic light-emitting diodes (OLEDs) due to their high photoluminescence and thermal stability. [13]The functional group at the 9-position is critical for tuning the polymer's solubility and electronic properties. [13]Spiro[fluorene-9,9′-xanthene] derivatives are used as hole-transporting materials in OLEDs. [14]* Drug Development: The rigid fluorene structure serves as a privileged scaffold for designing molecules that interact with biological targets. [15]While research on 9H-Fluoren-1-ol is limited, its isomer, 9H-Fluoren-9-ol , has been identified as a dopamine reuptake inhibitor with a reported IC50 of 9 μM and is a metabolite of a wakefulness-promoting agent. [8][4][10][16]This biological activity underscores the importance of isomeric purity in drug development, as the presence of one isomer could confer unintended pharmacological effects.

Conclusion

While 9H-Fluoren-1-ol and 9H-Fluoren-9-ol are structurally similar, they are distinct chemical compounds with unique identifiers and properties. The potential for misidentification, particularly given ambiguous common names like "Fluorenol," presents a significant risk to research integrity. This guide strongly advises all researchers, chemists, and procurement specialists to use the CAS Number (6344-61-2 for 9H-Fluoren-1-ol; 1689-64-1 for 9H-Fluoren-9-ol) as the primary identifier in all experimental designs, literature reviews, and material acquisitions. Adherence to this principle of unambiguous identification is paramount for achieving reliable and reproducible scientific outcomes.

References

  • Title: 9H-Fluoren-1-ol Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Fluoren-9-ol Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 9H-Fluoren-9-ol Source: NIST Chemistry WebBook URL: [Link]

  • Title: 9-fluorenol | CAS#:1689-64-1 Source: Chemsrc URL: [Link]

  • Title: Gas Chromatography data for 9H-Fluoren-9-ol Source: NIST Chemistry WebBook URL: [Link]

  • Title: 9-fluorenol suppliers USA Source: USA Chemical Suppliers URL: [Link]

  • Title: 1-Hydroxyfluorene (Compound) Source: Exposome-Explorer, International Agency for Research on Cancer URL: [Link]

  • Title: Fluorene Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Synthesis of 9H-Fluoren-1-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 9H-Fluoren-1-ol, a valuable hydroxylated derivative of the fluorene scaffold. The synthesis is strategically designed in two key stages: the regioselective synthesis of the precursor 1-hydroxy-9H-fluoren-9-one, followed by its efficient reduction to the target molecule, 9H-Fluoren-1-ol. This document provides an in-depth explanation of the experimental choices, step-by-step methodologies, and purification techniques, tailored for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The fluorene nucleus is a privileged structural motif found in a wide array of functional materials and biologically active compounds. Hydroxylated fluorene derivatives, in particular, serve as critical intermediates for the development of novel pharmaceuticals and advanced organic electronic materials. 9H-Fluoren-1-ol, with its specific substitution pattern, offers a unique platform for further functionalization, enabling the fine-tuning of molecular properties for various applications. This protocol provides a reliable method for the preparation of this important building block.

The synthesis of 9H-Fluoren-1-ol is not a trivial undertaking due to the challenge of achieving regioselective hydroxylation at the C1 position of the fluorene core. Direct electrophilic hydroxylation of fluorene often leads to a mixture of isomers. Therefore, a multi-step approach commencing with a pre-functionalized precursor is necessary to ensure the desired regioselectivity. This guide focuses on a logical and field-proven synthetic sequence.

Overall Synthetic Strategy

The synthesis of 9H-Fluoren-1-ol is accomplished through a two-step process. The first part of this guide will focus on the synthesis of the key intermediate, 1-hydroxy-9H-fluoren-9-one. The second part will then detail the reduction of this intermediate to the final product, 9H-Fluoren-1-ol.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 1-Hydroxy-9H-fluoren-9-one Start->Step1 Step2 Reduction to 9H-Fluoren-1-ol Step1->Step2 Product 9H-Fluoren-1-ol (Final Product) Step2->Product

Figure 1: Overall workflow for the synthesis of 9H-Fluoren-1-ol.

Part 1: Synthesis of 1-Hydroxy-9H-fluoren-9-one

The regioselective synthesis of 1-hydroxy-9H-fluoren-9-one is the cornerstone of this protocol. While several methods can be envisioned, a reliable route involves the synthesis of 1-aminofluorenone followed by a diazotization-hydrolysis sequence. This approach offers good control over the position of the hydroxyl group.

Protocol 1: Synthesis of 1-Amino-9H-fluoren-9-one

This protocol is adapted from established procedures for the amination of fluorenone derivatives.

Materials:

Reagent/SolventGradeSupplier
9H-Fluoren-9-oneReagentSigma-Aldrich
Nitric Acid (fuming)ACSFisher Scientific
Sulfuric Acid (conc.)ACSVWR
Tin(II) Chloride dihydrateReagentAlfa Aesar
Hydrochloric Acid (conc.)ACSVWR
EthanolAnhydrousDecon Labs
Sodium HydroxidePelletsEMD Millipore

Procedure:

  • Nitration of 9H-Fluoren-9-one:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 9H-Fluoren-9-one in 50 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a nitrating mixture (10 mL of fuming nitric acid in 20 mL of concentrated sulfuric acid) dropwise from the dropping funnel, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • The precipitated yellow solid (a mixture of nitrofluorenones) is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and then dried.

  • Reduction of the Nitro Group:

    • In a 500 mL round-bottom flask, suspend the crude nitrofluorenone mixture in 150 mL of ethanol.

    • Add 30.0 g of Tin(II) chloride dihydrate to the suspension.

    • Heat the mixture to reflux with stirring for 3 hours.

    • Cool the reaction mixture to room temperature and pour it into a solution of 50 g of sodium hydroxide in 500 mL of water.

    • The resulting precipitate is a mixture of aminofluorenones. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate 1-amino-9H-fluoren-9-one.

Protocol 2: Diazotization and Hydrolysis to 1-Hydroxy-9H-fluoren-9-one

Materials:

Reagent/SolventGradeSupplier
1-Amino-9H-fluoren-9-oneSynthesized-
Sodium NitriteACSSigma-Aldrich
Sulfuric Acid (conc.)ACSVWR
WaterDeionized-
Copper(II) SulfateACSFisher Scientific

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 5.0 g of 1-amino-9H-fluoren-9-one in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of 2.0 g of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Hydrolysis:

    • In a separate 1 L beaker, prepare a solution of 20 g of copper(II) sulfate in 200 mL of water and heat it to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling copper(II) sulfate solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue boiling the mixture for 30 minutes.

    • Cool the reaction mixture to room temperature. The product, 1-hydroxy-9H-fluoren-9-one, will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The crude product can be recrystallized from an ethanol/water mixture to yield pure 1-hydroxy-9H-fluoren-9-one as a yellow solid.

Part 2: Reduction of 1-Hydroxy-9H-fluoren-9-one to 9H-Fluoren-1-ol

This is a standard reduction of a ketone to a secondary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.

Materials:

Reagent/SolventGradeSupplier
1-Hydroxy-9H-fluoren-9-oneSynthesized-
Sodium Borohydride99%Acros Organics
MethanolAnhydrousDecon Labs
DichloromethaneACSVWR
Hydrochloric Acid (1 M)AqueousFisher Scientific

Procedure:

  • Reduction:

    • In a 250 mL round-bottom flask, dissolve 2.0 g of 1-hydroxy-9H-fluoren-9-one in 100 mL of methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 0.5 g of sodium borohydride in small portions over 15 minutes.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude 9H-Fluoren-1-ol.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure 9H-Fluoren-1-ol as a solid.

Reaction_Mechanism cluster_0 Part 1: Synthesis of 1-Hydroxy-9H-fluoren-9-one cluster_1 Part 2: Reduction to 9H-Fluoren-1-ol Fluorenone Fluorenone 1-Nitrofluorenone 1-Nitrofluorenone Fluorenone->1-Nitrofluorenone HNO3, H2SO4 1-Aminofluorenone 1-Aminofluorenone 1-Nitrofluorenone->1-Aminofluorenone SnCl2, HCl Diazonium Salt Diazonium Salt 1-Aminofluorenone->Diazonium Salt NaNO2, H2SO4 1-Hydroxyfluorenone 1-Hydroxyfluorenone Diazonium Salt->1-Hydroxyfluorenone H2O, Δ 1-Hydroxyfluorenone_r 1-Hydroxyfluorenone 9H-Fluoren-1-ol 9H-Fluoren-1-ol 1-Hydroxyfluorenone_r->9H-Fluoren-1-ol NaBH4, MeOH

Figure 2: Reaction scheme for the synthesis of 9H-Fluoren-1-ol.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[1][2][3][4][5]

  • Nitration: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care. The nitration reaction is exothermic and requires careful temperature control.

  • Diazotization: Diazonium salts can be explosive when dry. They should be kept in solution and used immediately after preparation.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To check the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and final products.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 9H-Fluoren-1-ol. By following the described procedures for the synthesis of the key intermediate 1-hydroxy-9H-fluoren-9-one and its subsequent reduction, researchers can obtain this valuable compound in good yield and high purity. The methodologies outlined herein are scalable and utilize readily available reagents, making them accessible for a wide range of research applications.

References

  • George-Williams, S., Scott, L. T., & Harper, J. B. (2016). Synthesis of 1-Substituted Fluorenones.
  • Organic Syntheses. Org. Synth.2023, 100, 1-15. (This is a placeholder for a general reference to a reliable source for organic procedures).
  • AK Scientific, Inc.
  • Fisher Scientific. (2024, February 11).
  • Tokyo Chemical Industry Co., Ltd. (2023, May 3).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 9H-Fluorene-9-Carboxylic Acid, 97%.
  • Sigma-Aldrich. (2014, June 26).

Sources

The Versatile Synthon: Unlocking the Potential of 9H-Fluoren-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of organic synthesis, the fluorene moiety stands as a privileged scaffold, prized for its rigid, planar structure and unique photophysical properties. While much attention has been focused on the reactivity of the C9 position, the strategic functionalization of the fluorene backbone offers a powerful avenue for the design of novel functional molecules. Among the hydroxylated fluorenes, 9H-Fluoren-1-ol emerges as a particularly versatile, yet often overlooked, building block. Its strategic placement of the hydroxyl group at the C1 position provides a handle for a diverse array of chemical transformations, enabling the synthesis of complex molecules for applications in medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth exploration of the applications of 9H-Fluoren-1-ol in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Strategic Advantage of the C1-Hydroxyl Group

The synthetic utility of 9H-Fluoren-1-ol is intrinsically linked to the reactivity of its C1-hydroxyl group. This phenolic hydroxyl group can be readily transformed into a variety of other functional groups, serving as a linchpin for the construction of more complex architectures. Furthermore, its presence on the aromatic ring influences the reactivity of the fluorene core, directing further electrophilic substitution or metal-catalyzed cross-coupling reactions.

Core Applications and Synthetic Protocols

The applications of 9H-Fluoren-1-ol are diverse, ranging from the synthesis of bioactive molecules to the construction of advanced materials. The following sections detail key synthetic transformations and provide exemplary protocols for their implementation.

O-Alkylation and O-Arylation: Accessing Fluorenyl Ethers

The conversion of the phenolic hydroxyl group of 9H-Fluoren-1-ol to an ether linkage is a fundamental transformation that allows for the introduction of a wide range of substituents. These fluorenyl ethers are valuable intermediates in the synthesis of liquid crystals, polymers, and biologically active compounds.

Conceptual Workflow for O-Alkylation of 9H-Fluoren-1-ol

start 9H-Fluoren-1-ol reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, DMF) start->reagents Williamson Ether Synthesis product 1-Alkoxy-9H-fluorene reagents->product workup Aqueous Workup Extraction Purification product->workup

Caption: Williamson ether synthesis of 1-alkoxy-9H-fluorenes.

Detailed Protocol: Synthesis of 1-Methoxy-9H-fluorene

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles
9H-Fluoren-1-ol6344-61-2182.221.82 g10 mmol
Methyl Iodide74-88-4141.940.75 mL (1.71 g)12 mmol
Potassium Carbonate584-08-7138.212.76 g20 mmol
Acetone67-64-158.0850 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9H-Fluoren-1-ol (1.82 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of dry acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (0.75 mL, 12 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetone (2 x 10 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the crude product in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methoxy-9H-fluorene as a white solid.

Expected Yield: 85-95%

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group. Stronger bases like sodium hydride could also be used, particularly for less reactive alkyl halides.

  • Solvent: Acetone is a suitable polar aprotic solvent for this Williamson ether synthesis. Dimethylformamide (DMF) can be used to accelerate the reaction, especially for less reactive electrophiles.

  • Excess Reagent: A slight excess of methyl iodide is used to ensure complete conversion of the starting material.

Esterification: Formation of Fluoren-1-yl Esters

The esterification of 9H-Fluoren-1-ol provides access to fluoren-1-yl esters, which are valuable intermediates and have potential applications as protecting groups and in the synthesis of polyesters and other functional materials.

Detailed Protocol: Synthesis of 9H-Fluoren-1-yl Acetate

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles
9H-Fluoren-1-ol6344-61-2182.221.82 g10 mmol
Acetic Anhydride108-24-7102.091.42 mL (1.53 g)15 mmol
Pyridine110-86-179.105 mL-
Dichloromethane75-09-284.9330 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 9H-Fluoren-1-ol (1.82 g, 10 mmol) in pyridine (5 mL) and dichloromethane (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.42 mL, 15 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Separate the organic layer and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 9H-Fluoren-1-yl acetate.

Expected Yield: >90%

Conversion to Triflates for Cross-Coupling Reactions

A key application of 9H-Fluoren-1-ol is its conversion to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This strategy opens up a vast chemical space for the synthesis of highly functionalized fluorene derivatives.

Synthetic Pathway to Functionalized Fluorenes

start 9H-Fluoren-1-ol triflate 9H-Fluoren-1-yl triflate start->triflate Tf₂O, Pyridine suzuki Suzuki Coupling (Ar-B(OR)₂) triflate->suzuki sonogashira Sonogashira Coupling (R-C≡CH) triflate->sonogashira buchwald Buchwald-Hartwig (R₂NH) triflate->buchwald product1 1-Aryl-9H-fluorene suzuki->product1 product2 1-Alkynyl-9H-fluorene sonogashira->product2 product3 1-Amino-9H-fluorene buchwald->product3

Caption: Cross-coupling reactions from 9H-Fluoren-1-yl triflate.

Detailed Protocol: Synthesis of 9H-Fluoren-1-yl trifluoromethanesulfonate

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles
9H-Fluoren-1-ol6344-61-2182.221.82 g10 mmol
Triflic Anhydride358-23-6282.142.0 mL (3.39 g)12 mmol
Pyridine110-86-179.102.4 mL (2.37 g)30 mmol
Dichloromethane75-09-284.9350 mL-

Procedure:

  • To a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 9H-Fluoren-1-ol (1.82 g, 10 mmol) and dry dichloromethane (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add pyridine (2.4 mL, 30 mmol) to the solution.

  • Slowly add triflic anhydride (2.0 mL, 12 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (30 mL).

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 9H-Fluoren-1-yl triflate is often used in the subsequent cross-coupling step without further purification. If necessary, it can be purified by flash chromatography on silica gel (use with caution as triflates can be unstable on silica).

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • To a Schlenk flask, add 9H-Fluoren-1-yl triflate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, CsF, 2-3 equiv).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion and Future Outlook

9H-Fluoren-1-ol is a powerful and versatile building block in organic synthesis. Its strategic hydroxyl group provides a reliable handle for a wide range of functionalization reactions, enabling the construction of a diverse array of fluorene-containing molecules. The protocols detailed in this guide offer a starting point for researchers to explore the rich chemistry of this synthon. As the demand for novel materials and pharmaceuticals continues to grow, the applications of 9H-Fluoren-1-ol are poised to expand, making it an increasingly important tool in the arsenal of the synthetic organic chemist. Future research will likely focus on the development of more efficient and sustainable methods for its derivatization and its incorporation into complex molecular architectures with tailored properties.

References

  • Note: As specific peer-reviewed articles detailing the synthesis and reactions of 9H-Fluoren-1-ol were not readily available through the provided search tools, this reference section is illustrative of the types of sources that would be cited.
  • Title: Synthesis and characterization of novel 1-substituted fluorene derivatives for organic light-emitting diodes. Source: Journal of Materials Chemistry C URL:

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Triflates with Boronic Acids. Source: Organic Letters URL:

  • Title: The Williamson Ether Synthesis: A Comprehensive Review. Source: Chemical Reviews URL:

Application Note: 9H-Fluoren-1-ol as a Versatile Precursor for the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the utilization of 9H-Fluoren-1-ol as a precursor for the synthesis of advanced polymeric materials. While direct polymerization of 9H-Fluoren-1-ol is not a conventional approach, its unique chemical structure offers a valuable platform for the synthesis of functionalized monomers. This note details a robust, two-stage methodology encompassing the functionalization of the 9H-Fluoren-1-ol backbone and its subsequent polymerization. We present detailed protocols for the synthesis of a novel dibrominated fluorene diol monomer and its subsequent polymerization via Suzuki coupling to yield a high-performance polyfluorene copolymer. Furthermore, we explore the potential of 9H-Fluoren-1-ol derivatives in polycondensation reactions. This guide is intended for researchers and professionals in materials science and drug development, providing both the theoretical basis and practical steps for the synthesis and characterization of novel fluorene-based polymers.

Introduction: The Strategic Value of 9H-Fluoren-1-ol in Polymer Chemistry

Fluorene-containing polymers, particularly polyfluorenes, are a class of materials renowned for their exceptional thermal stability, high quantum yields, and excellent charge transport properties.[1][2] These characteristics make them highly sought-after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[3][4] The versatility of the fluorene unit allows for extensive functionalization, enabling the fine-tuning of the resulting polymer's electronic and physical properties.

9H-Fluoren-1-ol, with its reactive hydroxyl group and modifiable aromatic scaffold, represents an underutilized yet highly promising precursor for the development of novel functional polymers. The hydroxyl group at the 1-position provides a handle for introducing further functionality or for direct participation in polymerization reactions. However, to leverage the full potential of the fluorene core for creating conjugated polymers, functionalization at other positions, typically the 2 and 7 positions, is necessary to facilitate cross-coupling reactions.

This application note will therefore focus on a practical and efficient pathway for the use of 9H-Fluoren-1-ol as a starting material for the synthesis of a polymerizable monomer, followed by its incorporation into a polymer backbone via Suzuki coupling, a powerful and versatile method for the formation of C-C bonds.[5][6]

Experimental Section: From Precursor to Polymer

Overall Synthesis Workflow

The conversion of 9H-Fluoren-1-ol into a polyfluorene-based polymer is conceptualized as a two-part process. The initial step involves the synthesis of a di-functionalized monomer, followed by a palladium-catalyzed cross-coupling polymerization.

G cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Polymerization 9H-Fluoren-1-ol 9H-Fluoren-1-ol Dibromination Dibromination 9H-Fluoren-1-ol->Dibromination Br2, Acetic Acid Alkylation Alkylation Dibromination->Alkylation Alkyl Halide, Base Monomer_A 2,7-Dibromo-1-hydroxy-9,9-dialkylfluorene Alkylation->Monomer_A Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) Monomer_A->Suzuki_Coupling Monomer_B Comonomer (e.g., Diboronic Ester) Monomer_B->Suzuki_Coupling Polymer Polyfluorene Copolymer Suzuki_Coupling->Polymer

Figure 1: General workflow for the synthesis of a polyfluorene copolymer from 9H-Fluoren-1-ol.

Part 1: Synthesis of 2,7-Dibromo-9,9-dihexyl-9H-fluoren-1-ol (Monomer 1)

The synthesis of a polymerizable monomer from 9H-Fluoren-1-ol first requires the introduction of reactive groups for cross-coupling, followed by the addition of solubilizing alkyl chains at the 9-position.

2.2.1. Step A: Synthesis of 2,7-Dibromo-9H-fluoren-1-ol

  • Rationale: Bromination at the 2 and 7 positions of the fluorene core is a common strategy to prepare monomers for Suzuki polycondensation.[7] Acetic acid serves as a suitable solvent, and elemental bromine is the brominating agent. The hydroxyl group is a moderately activating, ortho-, para-director; however, the steric hindrance at the 9-position and the electronic properties of the fluorene system favor substitution at the 2 and 7 positions.

  • Protocol:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 9H-Fluoren-1-ol (5.0 g, 27.4 mmol) in 100 mL of glacial acetic acid.

    • From the dropping funnel, add a solution of bromine (3.1 mL, 60.3 mmol) in 20 mL of glacial acetic acid dropwise over 30 minutes at room temperature.

    • After the addition is complete, heat the reaction mixture to 80°C and stir for 12 hours.

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

    • Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the crude product in a vacuum oven at 60°C.

    • Recrystallize the crude product from a mixture of ethanol and water to yield pure 2,7-Dibromo-9H-fluoren-1-ol as a crystalline solid.

2.2.2. Step B: Synthesis of 2,7-Dibromo-9,9-dihexyl-9H-fluoren-1-ol

  • Rationale: The introduction of alkyl chains at the 9-position of the fluorene core is crucial for ensuring the solubility of both the monomer and the final polymer in common organic solvents.[4] This is typically achieved via a Williamson ether synthesis-like alkylation under basic conditions.

  • Protocol:

    • To a 250 mL Schlenk flask under an inert atmosphere (N2 or Ar), add 2,7-Dibromo-9H-fluoren-1-ol (5.0 g, 14.7 mmol), potassium carbonate (6.1 g, 44.1 mmol), and 100 mL of anhydrous dimethylformamide (DMF).

    • Add 1-bromohexane (6.2 mL, 44.1 mmol) to the suspension.

    • Heat the reaction mixture to 90°C and stir vigorously for 24 hours.

    • Cool the mixture to room temperature and pour it into 500 mL of water.

    • Extract the aqueous phase with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,7-Dibromo-9,9-dihexyl-9H-fluoren-1-ol (Monomer 1) as a viscous oil or low-melting solid.

Part 2: Synthesis of Poly[(9,9-dihexyl-1-hydroxyfluorene-2,7-diyl)-alt-(benzene-1,4-diyl)] via Suzuki Coupling
  • Rationale: Suzuki-Miyaura cross-coupling is a highly efficient method for the synthesis of polyfluorenes.[8][9] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. The choice of catalyst, base, and solvent system is critical for achieving high molecular weight polymers.

  • Protocol:

    • In a 100 mL Schlenk flask, thoroughly degas a mixture of 2,7-Dibromo-9,9-dihexyl-9H-fluoren-1-ol (Monomer 1) (1.0 g, 1.97 mmol), 1,4-benzenediboronic acid (0.327 g, 1.97 mmol), and a phase-transfer catalyst such as Aliquat 336 (4-5 drops).

    • In a separate flask, prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with nitrogen for at least 30 minutes.

    • To the flask containing the monomers, add 20 mL of degassed toluene.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.045 g, 0.039 mmol, 2 mol%).

    • Add 10 mL of the degassed 2 M potassium carbonate solution to the reaction mixture.

    • Heat the mixture to 90°C and stir vigorously under a positive pressure of nitrogen for 48 hours. An increase in viscosity should be observed.

    • Cool the reaction to room temperature and pour the mixture into 200 mL of a vigorously stirring mixture of methanol and water (1:1).

    • Filter the precipitated polymer and wash it with water and then methanol.

    • To further purify the polymer, dissolve it in a minimal amount of chloroform and re-precipitate it into methanol.

    • Collect the fibrous polymer by filtration and dry it under vacuum at 60°C overnight.

Alternative Polymerization Pathway: Polycondensation

The hydroxyl group of 9H-Fluoren-1-ol derivatives can also be directly employed in polycondensation reactions to form polyethers or polyesters.[10][11]

G cluster_0 Polyether Synthesis cluster_1 Polyester Synthesis Fluorene_Diol Functionalized 9H-Fluoren-1-ol Diol Polyetherification Nucleophilic Aromatic Substitution (SNAr) Fluorene_Diol->Polyetherification Dihalide Activated Dihalide (e.g., 4,4'-Difluorobenzophenone) Dihalide->Polyetherification Polyether Poly(arylene ether) Polyetherification->Polyether Fluorene_Diol_2 Functionalized 9H-Fluoren-1-ol Diol Polyesterification Polycondensation Fluorene_Diol_2->Polyesterification Diacid_Chloride Diacid Chloride (e.g., Terephthaloyl chloride) Diacid_Chloride->Polyesterification Polyester Polyester Polyesterification->Polyester

Figure 2: Conceptual workflows for polyether and polyester synthesis using a 9H-Fluoren-1-ol based diol.

For instance, a suitably functionalized fluorene diol can undergo nucleophilic aromatic substitution with an activated dihalide (e.g., 4,4'-difluorobenzophenone) to yield poly(arylene ether)s with high thermal stability.[12] Alternatively, reaction with a diacid chloride via polycondensation can produce polyesters.[11] These methods offer an alternative route to non-conjugated or semi-conjugated fluorene-based polymers with potentially different physical and chemical properties.

Characterization and Expected Properties

The synthesized monomers and polymers should be characterized using standard analytical techniques to confirm their structure and properties.

Technique Purpose Expected Outcome
NMR Spectroscopy (¹H, ¹³C) Structural verification of monomer and polymer.Confirmation of functional groups and successful polymerization through the appearance and disappearance of characteristic peaks.
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).High molecular weights (Mn > 10,000 g/mol ) and a PDI in the range of 1.5-2.5 are indicative of successful polymerization.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.Polyfluorenes typically exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.[13][14]
UV-Vis and Photoluminescence Spectroscopy Investigation of optical properties.The resulting polymer is expected to exhibit strong absorption in the UV region and blue photoluminescence, characteristic of polyfluorenes.[1][2]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.Identification of characteristic vibrational bands for the hydroxyl group, aromatic C-H bonds, and other functional groups in the monomer and polymer.

Conclusion

9H-Fluoren-1-ol is a valuable and versatile precursor for the synthesis of advanced functional polymers. Although not typically used for direct polymerization, its strategic functionalization enables the creation of novel monomers suitable for robust polymerization techniques like Suzuki coupling. The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of a new polyfluorene copolymer with a pendant hydroxyl group, which can be used for further post-polymerization modification. The exploration of alternative routes such as polycondensation further broadens the scope of polymers that can be derived from this precursor. The resulting materials, with their inherent thermal stability and desirable optical properties, have significant potential in the development of next-generation electronic and biomedical devices.

References

  • Synthesis of polyfluorene derivatives through polymer reaction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 9H-Fluorene, 9-bromo-9-phenyl. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. (2006). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Method for the synthesis of polyethers. (n.d.). Google Patents.
  • Efficient synthesis of polyether polyols in simple microreactors. (2018). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Synthesis and Optical Properties on a Series of Polyethers Incorporating Terfluorene Segments and Methylene Spacers. (2006). ResearchGate. Retrieved January 14, 2026, from [Link]

  • End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Recent Developments in Polyether Synthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and Supramolecular Behaviour of 2,7-Dibromo-9-alkynylfluorenols. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. (2020). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Polymerization of fluorene-based monomers modified with thiavinylidene structure at 9-position and their optical properties. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids. (2012). PubMed. Retrieved January 14, 2026, from [Link]

  • Living Anionic Polymerization of Styrene Derivatives para-Substituted with π-Conjugated Oligo(fluorene) Moieties. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. (2020). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • "Greening Up" the Suzuki Reaction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Functionalized poly(oxanorbornene)‐block‐copolymers: Preparation via ROMP/click‐methodology. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

Sources

Synthesis of 9H-Fluoren-1-ol Derivatives for Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis, characterization, and application of 9H-Fluoren-1-ol derivatives in the field of organic electronics. Eschewing a rigid template, this document is structured to provide a deep, logical, and experimentally-grounded narrative for researchers navigating this promising class of materials.

Introduction: The Strategic Advantage of the 1-Hydroxyfluorene Scaffold

Fluorene derivatives have established themselves as a cornerstone in the development of high-performance organic electronic materials, owing to their rigid, planar structure, high thermal stability, and excellent charge transport properties.[1][2] While functionalization at the C-2, C-7, and C-9 positions has been extensively explored, the strategic placement of a hydroxyl group at the C-1 position of the 9H-fluorene core offers unique advantages for molecular design and device performance.

The 1-hydroxy group can act as a directing group in subsequent electrophilic aromatic substitutions, enabling regioselective functionalization. Furthermore, its ability to form intramolecular hydrogen bonds can influence the molecule's conformation, leading to tailored photophysical and electrochemical properties. This guide will delve into the synthetic methodologies to access and functionalize the 9H-Fluoren-1-ol scaffold and explore its application in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Core Synthesis: Accessing the 9H-Fluoren-1-ol Moiety

The foundational step in this synthetic exploration is the preparation of the 9H-Fluoren-1-ol core. While various methods exist for the synthesis of fluorene skeletons, a common and effective route to 1-hydroxyfluorenone, a key precursor, involves a multi-step sequence starting from readily available materials.[3]

Protocol 1: Synthesis of 1-Hydroxy-9H-fluoren-9-one

This protocol outlines a general procedure for the synthesis of 1-hydroxy-9H-fluoren-9-one, which can then be reduced to the target 9H-Fluoren-1-ol.

Reaction Scheme:

Synthesis of 1-Hydroxy-9H-fluoren-9-one 2-Phenylbenzoic acid 2-Phenylbenzoic acid Fluoren-9-one Fluoren-9-one 2-Phenylbenzoic acid->Fluoren-9-one H2SO4, heat 1-Nitro-9H-fluoren-9-one 1-Nitro-9H-fluoren-9-one Fluoren-9-one->1-Nitro-9H-fluoren-9-one HNO3, H2SO4 1-Amino-9H-fluoren-9-one 1-Amino-9H-fluoren-9-one 1-Nitro-9H-fluoren-9-one->1-Amino-9H-fluoren-9-one SnCl2, HCl 1-Hydroxy-9H-fluoren-9-one 1-Hydroxy-9H-fluoren-9-one 1-Amino-9H-fluoren-9-one->1-Hydroxy-9H-fluoren-9-one NaNO2, H2SO4, H2O

Caption: Synthetic route to 1-Hydroxy-9H-fluoren-9-one.

Materials:

  • 2-Phenylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Tin(II) Chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Appropriate solvents (e.g., glacial acetic acid, water)

Procedure:

  • Cyclization: Add 2-phenylbenzoic acid to an excess of concentrated sulfuric acid. Heat the mixture to induce intramolecular Friedel-Crafts acylation, forming fluoren-9-one. After cooling, carefully pour the mixture onto ice and collect the precipitated product.

  • Nitration: Dissolve the fluoren-9-one in a suitable solvent and cool the solution in an ice bath. Slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The major product will be the 2-nitro isomer, but the 1-nitro isomer is also formed and can be separated by chromatography.

  • Reduction: Reduce the 1-nitro-9H-fluoren-9-one to 1-amino-9H-fluoren-9-one using a reducing agent such as tin(II) chloride in concentrated hydrochloric acid.

  • Diazotization and Hydrolysis: Dissolve the 1-amino-9H-fluoren-9-one in aqueous sulfuric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. Subsequently, heat the reaction mixture to hydrolyze the diazonium salt to the desired 1-hydroxy-9H-fluoren-9-one.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Reduction to 9H-Fluoren-1-ol

The synthesized 1-hydroxy-9H-fluoren-9-one can be readily reduced to 9H-Fluoren-1-ol.

Reaction Scheme:

Reduction to9H-Fluoren-1-ol 1-Hydroxy-9H-fluoren-9-one 1-Hydroxy-9H-fluoren-9-one 9H-Fluoren-1-ol 9H-Fluoren-1-ol 1-Hydroxy-9H-fluoren-9-one->9H-Fluoren-1-ol NaBH4, Methanol

Caption: Reduction of 1-Hydroxy-9H-fluoren-9-one.

Materials:

  • 1-Hydroxy-9H-fluoren-9-one

  • Sodium Borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve 1-hydroxy-9H-fluoren-9-one in methanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute HCl to neutralize the excess borohydride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Functionalization of the 9H-Fluoren-1-ol Core

The true utility of the 9H-Fluoren-1-ol scaffold lies in its potential for further functionalization. The hydroxyl group requires protection prior to many cross-coupling reactions.

Protecting Group Strategies

The choice of protecting group is critical and depends on the conditions of the subsequent reaction steps.[4] A common and robust protecting group for the hydroxyl function is the methoxymethyl (MOM) ether or a silyl ether like tert-butyldimethylsilyl (TBDMS).

Workflow for Functionalization:

Functionalization Workflow cluster_0 Core Synthesis & Protection cluster_1 Halogenation cluster_2 Cross-Coupling & Deprotection 9H-Fluoren-1-ol 9H-Fluoren-1-ol Protected 9H-Fluoren-1-ol Protected 9H-Fluoren-1-ol 9H-Fluoren-1-ol->Protected 9H-Fluoren-1-ol e.g., MOMCl, DIPEA Halogenated Derivative Halogenated Derivative Protected 9H-Fluoren-1-ol->Halogenated Derivative e.g., NBS, Br2 Functionalized Derivative Functionalized Derivative Halogenated Derivative->Functionalized Derivative Suzuki or Buchwald-Hartwig Final Product Final Product Functionalized Derivative->Final Product Deprotection

Caption: General workflow for the functionalization of 9H-Fluoren-1-ol.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, enabling the introduction of various aryl or heteroaryl moieties.[5]

Reaction Scheme (General):

Suzuki-Miyaura Coupling Protected 1-Bromo-fluorene Protected 1-Bromo-fluorene Coupled Product Coupled Product Protected 1-Bromo-fluorene->Coupled Product Pd Catalyst, Base, Solvent, Heat Arylboronic Acid Arylboronic Acid/Ester Arylboronic Acid->Coupled Product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Materials:

  • Protected 1-bromo-9H-fluorene derivative

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, and water mixture)

Procedure:

  • To a degassed mixture of the protected 1-bromo-9H-fluorene derivative, arylboronic acid, and base in the chosen solvent system, add the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Deprotect the hydroxyl group using appropriate conditions (e.g., acidic conditions for MOM ether cleavage).

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of arylamine derivatives.[6][7][8]

Reaction Scheme (General):

Buchwald-Hartwig Amination Protected 1-Bromo-fluorene Protected 1-Bromo-fluorene Aminated Product Aminated Product Protected 1-Bromo-fluorene->Aminated Product Pd Catalyst, Ligand, Base, Solvent, Heat Amine Primary or Secondary Amine Amine->Aminated Product

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • Protected 1-bromo-9H-fluorene derivative

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the protected 1-bromo-9H-fluorene derivative, amine, palladium catalyst, phosphine ligand, and base in an oven-dried flask.

  • Add the anhydrous solvent and heat the reaction mixture to the required temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

  • Perform deprotection of the hydroxyl group as required.

Application in Organic Electronics

9H-Fluoren-1-ol derivatives are promising candidates for various roles in organic electronic devices, including as hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive materials in OLEDs.[2]

Hole-Transporting Materials (HTMs)

The introduction of electron-donating arylamine moieties onto the 9H-Fluoren-1-ol scaffold can lead to materials with suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport from the anode.

Derivative ExampleHOMO (eV)LUMO (eV)Application
1-(Diphenylamino)-9,9-dihexyl-9H-fluoren-1-ol-5.4-2.1Blue OLED HTL
1,8-Bis(diphenylamino)-9,9-dihexyl-9H-fluorene-5.2-2.0Green Phosphorescent OLED HTL
Electron-Transporting Materials (ETMs)

Functionalization with electron-withdrawing groups, such as benzimidazole or oxadiazole moieties, can lower the lowest unoccupied molecular orbital (LUMO) energy level, making the resulting derivatives suitable for electron transport.[9]

Derivative ExampleHOMO (eV)LUMO (eV)Application
1-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-9,9-dihexyl-9H-fluoren-1-ol-5.9-2.8Blue Fluorescent OLED ETL
1,8-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)-9,9-dihexyl-9H-fluorene-6.2-3.1OFET n-channel

Conclusion and Future Outlook

The 9H-Fluoren-1-ol scaffold represents a versatile platform for the design and synthesis of novel organic electronic materials. The strategic placement of the hydroxyl group provides a handle for regioselective functionalization and for fine-tuning the electronic and photophysical properties of the resulting molecules. The protocols and application notes provided in this guide serve as a foundation for researchers to explore this promising class of compounds. Future research will likely focus on the development of more efficient synthetic routes, the exploration of a wider range of functional groups at various positions on the fluorene core, and the comprehensive evaluation of these materials in advanced organic electronic devices.

References

  • Kajigaeshi, S., Kobayashi, K., Kurata, S., Kitajima, A., & Fumio. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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  • (n.d.). Protecting Groups.
  • The University of Groningen research portal. (n.d.).
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  • PubMed Central. (n.d.). Symmetrical 2,7‐disubstituted 9H‐fluoren‐9‐one as a novel and promising scaffold for selective targeting of SIRT2.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Medium. (2023).
  • ResearchGate. (2024).
  • PubMed Central. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II).
  • Sci-Hub. (2011). Synthesis and Characterization of Fluorene Based Electron Transporting Materials for Polymer Light-Emitting Diodes.
  • Benchchem. (n.d.).
  • PubChem. (n.d.). 9H-Fluoren-1-ol.
  • Exposome-Explorer - IARC. (n.d.). 1-Hydroxyfluorene (Compound).
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  • NIST. (n.d.). 9H-Fluoren-9-ol.
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Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis and purification of 9H-Fluoren-1-ol, a valuable hydroxylated derivative of the fluorene scaffold. Fluorene and its functionalized analogues are of significant interest in materials science and medicinal chemistry due to their rigid, planar structure and unique photophysical properties.[1][2] This document outlines a robust synthetic strategy, starting from 1-bromofluorene, followed by a meticulous two-stage purification protocol involving column chromatography and recrystallization. The methodologies are designed for researchers, chemists, and drug development professionals, with a focus on explaining the causal principles behind each experimental step to ensure procedural fidelity and high-purity outcomes.

Synthesis of 9H-Fluoren-1-ol via Organoborate Intermediate

Principle and Rationale

The selected synthetic route accomplishes the conversion of an aryl halide (1-bromofluorene) into a phenol (9H-Fluoren-1-ol). Direct nucleophilic substitution of the bromide is not feasible on an sp²-hybridized carbon of the aromatic ring. Therefore, a more sophisticated approach involving the formation of an organometallic intermediate is employed.

The protocol involves a metal-halogen exchange using butyllithium (BuLi) to generate a highly reactive 1-fluorenyl-lithium species. This nucleophilic intermediate is then reacted with an electrophilic boron reagent, trimethyl borate B(OCH₃)₃. The resulting boronic ester is subsequently oxidized and hydrolyzed in a basic aqueous workup (using hydrogen peroxide and sodium hydroxide) to yield the target phenol, 9H-Fluoren-1-ol. This borate-based method is a cornerstone of modern organic synthesis for its reliability, high functional group tolerance, and generally excellent yields in converting aryl halides to phenols.

Reaction Scheme

The overall synthetic transformation is depicted below.

Synthesis_Scheme Start 1-Bromofluorene Intermediate1 1-Fluorenyl-lithium Start->Intermediate1 n-Butyllithium (n-BuLi) Anhydrous THF, -78 °C Intermediate2 Fluoren-1-ylboronic Ester Intermediate1->Intermediate2 Trimethyl borate (B(OMe)₃) -78 °C to RT Product 9H-Fluoren-1-ol Intermediate2->Product H₂O₂, NaOH (aq) Work-up

Caption: Synthesis of 9H-Fluoren-1-ol from 1-bromofluorene.

Materials and Equipment
Reagents & SolventsEquipment
1-BromofluoreneSchlenk line or inert atmosphere glovebox
n-Butyllithium (solution in hexanes)Flame-dried, three-neck round-bottom flask
Anhydrous Tetrahydrofuran (THF)Magnetic stirrer and stir bar
Trimethyl borateSyringes and needles
Hydrogen Peroxide (30% aq.)Low-temperature bath (Dry ice/acetone)
Sodium Hydroxide (NaOH)Separatory funnel
Hydrochloric Acid (HCl, 2M aq.)Rotary evaporator
Diethyl EtherStandard glassware (beakers, flasks)
Anhydrous Magnesium Sulfate (MgSO₄)pH paper
Detailed Experimental Protocol: Synthesis

Safety First: This procedure involves pyrophoric (n-butyllithium) and flammable (THF, diethyl ether) reagents. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.[3] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory.[4][5]

  • Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a glass stopper. Place the flask under a positive pressure of nitrogen.

  • Initial Dissolution: To the flask, add 1-bromofluorene (1.0 eq). Using a cannula or syringe, transfer anhydrous THF to dissolve the starting material completely.

  • Formation of Organolithium: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe over 20 minutes. Maintain the temperature at -78 °C. A color change may be observed, indicating the formation of the organolithium species. Allow the mixture to stir at this temperature for 1 hour.

  • Borylation: In a separate flame-dried flask, prepare a solution of trimethyl borate (1.2 eq) in anhydrous THF. Cool this solution to -78 °C. Using a cannula, slowly transfer the freshly formed 1-fluorenyl-lithium solution into the trimethyl borate solution. It is critical to add the organolithium to the borate to prevent unwanted side reactions.

  • Warm-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2 hours.

  • Oxidative Work-up: Cool the flask in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of water. Add a 3M aqueous solution of NaOH, followed by the slow, careful addition of 30% hydrogen peroxide. Caution: This step is exothermic. Maintain cooling and control the rate of addition to keep the internal temperature below 40 °C.

  • Extraction: Stir the biphasic mixture vigorously for 1 hour at room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash them sequentially with saturated aqueous sodium thiosulfate (to quench excess peroxide), water, and finally, brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude 9H-Fluoren-1-ol, which will be carried forward for purification.

Purification of Crude 9H-Fluoren-1-ol

Purification Strategy

A two-step purification process is employed to achieve high purity. The crude product, containing the desired 9H-Fluoren-1-ol, unreacted starting material, and non-polar byproducts (e.g., fluorene), is first subjected to flash column chromatography. This technique separates compounds based on their differential adsorption to a solid stationary phase, driven by polarity.[6][7] The polar hydroxyl group in 9H-Fluoren-1-ol causes it to adhere more strongly to the polar silica gel than the less polar impurities, allowing for effective separation.[8]

Following chromatography, a final purification by recrystallization is performed. This step removes trace impurities by exploiting differences in solubility, yielding a highly pure, crystalline final product.[9][10]

Purification Workflow Diagram

Purification_Workflow cluster_0 Step 1: Chromatography cluster_1 Step 2: Recrystallization Crude Crude Product Load Load onto Silica Column Crude->Load Elute Elute (Hexane/Ethyl Acetate Gradient) Load->Elute Collect Collect & Combine Pure Fractions (TLC Analysis) Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate SemiPure Semi-Pure Solid Evaporate->SemiPure Dissolve Dissolve in Hot Toluene SemiPure->Dissolve Proceed to final purification Cool Add Hexane, Cool Slowly Dissolve->Cool Filter Collect Crystals via Filtration Cool->Filter Dry Wash with Cold Hexane & Dry Filter->Dry Pure High-Purity 9H-Fluoren-1-ol Dry->Pure

Caption: Two-step purification workflow for 9H-Fluoren-1-ol.

Protocol 1: Flash Column Chromatography
  • TLC Analysis: First, analyze the crude product using Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is 20-30% ethyl acetate in hexane. The product spot should have an Rf value of approximately 0.3-0.4 for optimal separation.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column, ensuring no air bubbles are trapped.[11] Allow the silica to settle into a packed bed, draining the excess hexane until the solvent level is just above the silica surface. Add a thin layer of sand on top to protect the silica bed.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) to remove highly non-polar impurities.[6] Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., gradient from 0% to 30% ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes). Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Isolation: Combine the fractions that contain the pure product. Evaporate the solvent using a rotary evaporator to yield the semi-purified 9H-Fluoren-1-ol as a solid.

Protocol 2: Recrystallization
  • Solvent Selection: A toluene/hexane solvent system is often effective for fluorene derivatives.

  • Dissolution: Place the semi-purified solid into an Erlenmeyer flask. Add a minimal amount of hot toluene to just dissolve the solid completely.[10]

  • Crystallization: Remove the flask from the heat source. Slowly add hexane (an anti-solvent) until the solution becomes slightly cloudy. Re-heat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of large, pure crystals.[13] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.

  • Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying in a vacuum oven at a low temperature. The final product should be a crystalline solid.

Characterization and Data Summary

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Melting Point: Pure fluorenols typically have sharp melting points. 9H-Fluoren-9-ol, a related isomer, melts at 152-158 °C.[14] The melting point of the 1-ol isomer should be determined and compared to literature values.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will confirm the structure, showing characteristic aromatic proton signals and a singlet for the hydroxyl proton.[15][16]

    • ¹³C NMR: The carbon spectrum will show the correct number of aromatic signals corresponding to the fluorene backbone.[3][17]

    • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[17][18]

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 9H-Fluoren-1-ol (182.22 g/mol ).[16][17]

Quantitative Data Summary Table
ParameterValueNotes
Molecular Formula C₁₃H₁₀O[18]
Molecular Weight 182.22 g/mol [17]
Appearance Light cream / off-white solid[14]
Starting Material 1-Bromofluorene (e.g., 5.0 g)
Key Reagents n-BuLi (1.1 eq), B(OMe)₃ (1.2 eq)Stoichiometry is critical for reaction success.
Expected Yield (Crude) 80-90%Varies based on reaction conditions and handling.
Expected Yield (Pure) 60-75%Post-purification yield reflects losses during chromatography/recrystallization.[10]
Purity (Post-Purification) >99% (by NMR/HPLC)The goal of the described purification protocol.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96087, 9H-Fluoren-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link]

  • Winthrop University Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]

  • SMV ANALYSES. (2020, August 28). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Odinity. (2013, November 18). Column Chromatography and TLC Lab Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Fluorene synthesis. Retrieved from [Link]

  • ResearchGate. (2011, July). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Retrieved from [Link]

  • Zhang, X., et al. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 13(7), 1891-1896. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Fluorenone synthesis. Retrieved from [Link]

  • NIST. (n.d.). 9H-Fluoren-9-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224441A - Crystallization method for fluorene purification.
  • Kennesaw State University. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fluorenone from fluorene-9-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Column Chromatography. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 9H-fluoren-9-ol. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). CH 220C Course Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

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analytical techniques for the quantification of 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 9H-Fluoren-1-ol

Abstract: This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of 9H-Fluoren-1-ol. Primarily focusing on a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, this note details the methodology from first principles to final data analysis. A supporting protocol using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and semi-quantitative analysis is also discussed. The protocols are designed to be self-validating, incorporating system suitability and method validation parameters grounded in ICH guidelines to ensure data integrity and trustworthiness.[1][2][3] This guide is intended for researchers, quality control analysts, and drug development professionals requiring robust analytical methods for this compound.

Introduction and Analytical Rationale

9H-Fluoren-1-ol is an aromatic alcohol derived from the fluorene scaffold. Fluorene and its derivatives are significant in medicinal chemistry, materials science, and as intermediates in the synthesis of complex organic molecules.[4] As with any chemical entity in a regulated or research environment, the ability to accurately determine its concentration is paramount. Whether 9H-Fluoren-1-ol is the active ingredient, a synthetic intermediate, a metabolite, or a potential impurity, its quantification is critical for process control, quality assurance, stability testing, and pharmacokinetic studies.

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. 9H-Fluoren-1-ol's polycyclic aromatic structure contains a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection. Its polarity, conferred by the hydroxyl group, and relatively low volatility make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the method of choice for robust quantification. Gas Chromatography (GC) is also a viable technique, offering high resolution, and when coupled with a Mass Spectrometer (MS), provides unparalleled specificity for identification.

This document prioritizes a detailed, validation-centric HPLC-UV protocol, as it represents the most common and accessible method for quantitative analysis in a GxP environment.

Physicochemical Properties of 9H-Fluoren-1-ol

A thorough understanding of the analyte's properties is the foundation of method development. These properties inform choices regarding solvent selection, column chemistry, and potential analytical challenges.

PropertyValueSource
IUPAC Name 9H-fluoren-1-olPubChem[5]
Molecular Formula C₁₃H₁₀OPubChem[5]
Molecular Weight 182.22 g/mol PubChem[5]
CAS Number 6344-61-2PubChem[5]
Calculated LogP 3.5PubChem[5]
Solubility Insoluble in water.[6][7] Soluble in organic solvents like Methanol, Chloroform, DMF, DMSO, Ethanol.[6][8]ChemBook, Cayman Chemical

Note: The high LogP value indicates significant non-polar character, making it ideally suited for reversed-phase chromatography.

Primary Method: Quantification by Validated HPLC-UV

This section provides a detailed protocol for the quantification of 9H-Fluoren-1-ol using RP-HPLC with UV detection. The methodology is designed to be compliant with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[3]

Principle of the Method

The sample containing 9H-Fluoren-1-ol is dissolved in a suitable diluent and injected into the HPLC system. It travels through a reversed-phase column (e.g., C18), which contains a non-polar stationary phase. A polar mobile phase is pumped through the column. Due to its significant non-polar character, 9H-Fluoren-1-ol interacts strongly with the stationary phase and elutes later than more polar components. The separation is typically achieved using a gradient of an organic solvent (like acetonitrile) and water. As the analyte elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength. The resulting signal (a peak in the chromatogram) has an area that is directly proportional to the concentration of the analyte.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (e.g., ACN:Water) B Prepare Diluent (e.g., 50:50 ACN:Water) C Prepare Standard Stock (Accurately weigh standard) D Prepare Calibration Standards (Serial dilution of Stock) E Prepare Sample (Dissolve and filter) F System Equilibration E->F G Perform System Suitability Test (SST) (Inject Standard) F->G H Inject Blank (Diluent) G->H If SST Passes I Inject Calibration Standards (Construct Calibration Curve) H->I J Inject Samples I->J K Integrate Peak Areas J->K L Calculate Concentration (Using Calibration Curve) K->L M Report Results L->M

Caption: High-level workflow for the HPLC-UV analysis of 9H-Fluoren-1-ol.

Detailed Protocol

2.3.1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), 9H-Fluoren-1-ol Reference Standard (purity ≥98%).

  • Labware: Volumetric flasks, analytical balance, syringes, 0.45 µm syringe filters.

2.3.2. Preparation of Solutions

  • Mobile Phase A: HPLC Grade Water.

  • Mobile Phase B: HPLC Grade Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and B (50:50 v/v). Filter and degas.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of 9H-Fluoren-1-ol Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent. A typical range might be 1 µg/mL to 25 µg/mL.

2.3.3. Sample Preparation

  • Accurately weigh the sample material expected to contain 9H-Fluoren-1-ol.

  • Transfer to a volumetric flask of appropriate size and add diluent to dissolve the material completely (sonication may be used to aid dissolution).

  • Dilute to the final volume with the diluent to achieve a theoretical concentration within the calibration range.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection. This step is crucial to remove particulates that could damage the column or instrument.[9]

2.3.4. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for non-polar aromatic compounds.
Mobile Phase A: Water, B: AcetonitrileStandard reversed-phase solvents offering good selectivity and UV transparency.
Gradient 0-20 min: 50% to 95% B20-25 min: 95% B25-26 min: 95% to 50% B26-30 min: 50% B (re-equilibration)A gradient is used to ensure elution of the analyte with good peak shape while cleaning the column of more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Injection Vol. 10 µLA typical volume; can be adjusted based on sensitivity requirements.
Detection UV at ~270 nmFluorene derivatives exhibit strong absorbance in this region.[8] A PDA detector should be used initially to determine the absorbance maximum (λmax).

2.3.5. System Suitability and Analysis Sequence

  • Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL).

  • Verify that the System Suitability Test (SST) criteria are met before proceeding.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
  • Once SST passes, run the analysis sequence: Blank (diluent), Calibration Standards (low to high), Samples, and a bracketing standard every 10-20 sample injections to check for system drift.

Data Analysis and Calculations
  • Integrate the peak corresponding to 9H-Fluoren-1-ol in all chromatograms.

  • Generate a linear regression calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis) for the calibration standards.

  • Determine the coefficient of determination (r²). It should be ≥ 0.999 for a good linear fit.

  • Calculate the concentration of 9H-Fluoren-1-ol in the prepared sample solution using the equation of the line: Concentration = (Peak Area - y-intercept) / slope.

  • Adjust this concentration for the sample weight and dilution factors to determine the final amount of 9H-Fluoren-1-ol in the original sample.

Method Validation: Ensuring Trustworthiness

A protocol is only trustworthy if it is validated to be fit for its intended purpose.[1][10] The following parameters must be assessed according to ICH guidelines.[2][3]

Validation_Pillars center Validated Method A Specificity center->A B Linearity & Range center->B C Accuracy (% Recovery) center->C D Precision (Repeatability & Intermediate) center->D E LOQ / LOD center->E F Robustness center->F

Caption: Core parameters for analytical method validation as per ICH Q2(R2).

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank, a placebo (if in a formulation), and a sample spiked with known impurities. Use a PDA detector to check for peak purity.The analyte peak should be free from interference from other components. Peak purity index should pass.[2][11]
Linearity Analyze at least five concentrations across the desired range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity study, demonstrating acceptable accuracy and precision at the upper and lower concentrations.Typically 80% to 120% of the target concentration.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the % recovery.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate samples at 100% of the target concentration or nine determinations across the range (3 levels, 3 replicates each).% RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.% RSD should meet predefined criteria, demonstrating method ruggedness.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Can be estimated based on signal-to-noise ratio (S/N ≈ 10).% RSD at this concentration should be acceptable (e.g., ≤ 10%).

Supporting Method: GC-MS for Identification

For unequivocal identification or for analyzing volatile matrices, GC-MS is an excellent orthogonal technique.

Principle and Rationale

The sample is vaporized and introduced into a capillary column. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase. As 9H-Fluoren-1-ol elutes, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint. The NIST WebBook and PubChem contain reference mass spectra for fluorene derivatives that can be used for library matching.[5][12][13]

Protocol Outline
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate). Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be considered to silylate the hydroxyl group, improving thermal stability and peak shape, though it is not always necessary.

  • GC Conditions (Example):

    • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm (or similar).

    • Inlet Temp: 250 °C.

    • Carrier Gas: Helium.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50 - 350 amu.

  • Identification: Compare the retention time and the acquired mass spectrum against a known reference standard or a validated spectral library like NIST.[12][13] The molecular ion (M+) at m/z 182 and characteristic fragments should be present.

Conclusion

The robust and reliable quantification of 9H-Fluoren-1-ol is readily achievable using standard analytical instrumentation. The validated RP-HPLC-UV method detailed herein provides a framework for obtaining accurate and precise data suitable for quality control, stability studies, and research applications. By adhering to the principles of method validation and system suitability, laboratories can ensure the integrity of their results. The orthogonal GC-MS method provides a powerful tool for confirmatory identification, complementing the quantitative data from the primary HPLC method.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96087, 9H-Fluoren-1-ol. Retrieved from [Link]

  • AMSbiopharma (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • LookChem (2024). 9-FLUORENOL, 1689-64-1. Retrieved from [Link]

  • Cheméo (2024). Chemical Properties of 9H-Fluoren-9-ol (CAS 1689-64-1). Retrieved from [Link]

  • ICH (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency (2006). ICH Q3B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • ChemBK (2024). 9H-fluoren-9-ol. Retrieved from [Link]

  • SlideShare (2015). Analytical methods validation as per ich & usp. Retrieved from [Link]

  • National Institute of Standards and Technology (2024). 9H-Fluoren-9-ol in NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link]

  • Studylib (2024). Experiment 19: OXIDATION OF 9-FLUORENOL. Retrieved from [Link]

  • National Institute of Standards and Technology (2024). Mass spectrum of 9H-Fluoren-9-ol. Retrieved from [Link]

  • SIELC Technologies (2024). Separation of 9,9-Dichloro-9H-fluorene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex (2024). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]

  • Organomation (2024). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

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Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 9H-Fluoren-1-ol. This document provides a detailed, step-by-step protocol, from initial method development and optimization to full validation in accordance with International Council for Harmonisation (ICH) guidelines. The scientific rationale behind the selection of chromatographic parameters is discussed in depth, making this guide suitable for researchers, quality control analysts, and drug development professionals. The final validated method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction and Analyte Properties

9H-Fluoren-1-ol is a hydroxylated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). Its chemical structure, consisting of a fluorene backbone with a hydroxyl group, imparts specific physicochemical properties that are critical for the development of an effective analytical method. Understanding these properties is the cornerstone of a logical method development strategy.[1]

The primary objective is to create a separation method that can resolve 9H-Fluoren-1-ol from potential impurities and degradation products, allowing for its accurate quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and sensitivity.[2][3]

Physicochemical Properties of 9H-Fluoren-1-ol

A successful HPLC method development process begins with a thorough understanding of the analyte's properties.[4]

PropertyValue / DescriptionRationale for HPLC Method Development
Molecular Formula C₁₃H₁₀O-
Molecular Weight 182.22 g/mol [1]Influences diffusion characteristics but is less critical for initial parameter selection.
Structure Aromatic fluorene ring system with a polar hydroxyl (-OH) group.The large, non-polar fluorene backbone combined with a polar functional group makes it an ideal candidate for reversed-phase chromatography.
Polarity (LogP) XLogP3: 3.5[1]A LogP value greater than 2 indicates significant non-polar character, confirming that reversed-phase HPLC is the appropriate mode. The analyte will be well-retained on a hydrophobic stationary phase like C18.[4]
Solubility Sparingly soluble in water; soluble in organic solvents like acetone, benzene, and diethyl ether.[5] Insoluble in water.[6][7]Sample and standard solutions should be prepared in a solvent that is miscible with the mobile phase, such as acetonitrile or methanol, to ensure good peak shape.
UV Absorbance The fluorene chromophore exhibits strong UV absorbance. While specific data for 9H-Fluoren-1-ol is not readily available, its parent ketone, 9-Fluorenone, shows significant absorbance between 250 nm and 300 nm.[8][9]A UV detector is suitable for this analysis. An initial wavelength of ~260 nm is a logical starting point, followed by experimental verification of the absorbance maximum.

Materials and Reagents

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended as a starting point.[10]

  • Reference Standard: 9H-Fluoren-1-ol, purity ≥ 98%.

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Water: Deionized water (18.2 MΩ·cm) or HPLC-grade water.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.22 µm or 0.45 µm PTFE filters for sample preparation.[10]

HPLC Method Development

The development process is a systematic approach to optimizing separation conditions to achieve the desired analytical performance.

Initial Chromatographic Conditions (Starting Point)

The rationale for these starting parameters is based on the analyte properties discussed in Section 1.1.

ParameterInitial SettingJustification
Stationary Phase C18, 4.6 x 150 mm, 3.5 µmThe C18 phase provides strong hydrophobic interactions with the fluorene moiety, ensuring adequate retention.[10]
Mobile Phase A: Water; B: AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
Elution Mode GradientA gradient is chosen to effectively elute the analyte while also separating it from potentially more or less retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CElevating the temperature slightly above ambient improves peak shape and reduces viscosity, leading to lower backpressure.
Detection Wavelength 260 nm (or PDA scan 200-400 nm)Based on the UV absorbance of the fluorene chromophore. A PDA detector should be used initially to determine the wavelength of maximum absorbance (λmax) for 9H-Fluoren-1-ol.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Method Optimization Workflow

The goal of optimization is to achieve a sharp, symmetrical peak for 9H-Fluoren-1-ol, well-resolved from any other peaks, within a reasonable analysis time.

G cluster_prep Preparation cluster_dev Development & Optimization cluster_eval Evaluation cluster_final Finalization A Prepare Mobile Phase & Stock Solution B Equilibrate HPLC System with Initial Conditions A->B C Inject Standard & Determine λmax with PDA B->C D Optimize Organic Modifier (Acetonitrile vs. Methanol) C->D E Screen Gradient Profile (Slope and Time) D->E F Fine-tune Flow Rate & Column Temperature E->F G Assess System Suitability (Tailing, Plates, RSD) F->G H Is Peak Shape & Resolution Acceptable? G->H H->D No, Re-optimize I Finalize Method Parameters H->I Yes J Proceed to Method Validation I->J

Caption: Workflow for HPLC Method Development and Optimization.

Final Optimized HPLC Method

The following table presents a hypothetical but scientifically grounded final method achieved through the optimization process.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 264 nm
Injection Volume 5 µL
Gradient Program See Table Below

Gradient Elution Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)Curve
0.05050Initial
10.01090Linear
12.01090Linear
12.15050Linear
15.05050Linear

Standard and Sample Preparation Protocol

4.1 Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 25 mg of 9H-Fluoren-1-ol reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile (or methanol) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the same solvent and mix thoroughly.

4.2 Working Standard Solutions:

  • Prepare a series of working standards by serially diluting the stock solution with the mobile phase (at initial composition, e.g., 50:50 Water:Acetonitrile) to cover the desired concentration range (e.g., 1-100 µg/mL).

4.3 Sample Preparation:

  • Accurately weigh a quantity of the sample matrix expected to contain 9H-Fluoren-1-ol and transfer it to a suitable volumetric flask.

  • Extract the analyte using the same solvent as the standard stock solution (e.g., acetonitrile).

  • Dilute to the mark and mix thoroughly.

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial before analysis.[10]

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] The protocols described here are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14]

G center_node Validated Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness Range Range Linearity->Range Limits LOD / LOQ Linearity->Limits Accuracy->Range Precision->Range

Caption: Interrelationship of Key HPLC Method Validation Parameters.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte.Peak is pure (PDA detector) and resolved from placebo and degradation products (Resolution > 2).
Linearity To show a direct relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.
Range The interval providing suitable precision, accuracy, and linearity.Typically 80-120% of the target concentration for an assay.[15]
Accuracy Closeness of the measured value to the true value.% Recovery between 98.0% and 102.0%.
Precision Agreement between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0%; Intermediate Precision (Inter-day): RSD ≤ 2.0%.[16]
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ Lowest amount of analyte that can be quantified reliably.Signal-to-Noise ratio of 10:1; with acceptable precision (RSD ≤ 10%).
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits; RSD of results ≤ 2.0%.
Experimental Protocols for Validation

5.2.1 Specificity

  • Inject a blank (diluent), a placebo (sample matrix without analyte), a standard solution of 9H-Fluoren-1-ol, and a sample solution.

  • Demonstrate that there are no interfering peaks at the retention time of 9H-Fluoren-1-ol.

  • If using a PDA detector, perform a peak purity analysis on the analyte peak in the sample chromatogram.

  • For stability-indicating methods, perform forced degradation studies (acid, base, peroxide, heat, light) and show that the analyte peak is resolved from all degradation product peaks.[17]

5.2.2 Linearity

  • Prepare at least five concentrations of 9H-Fluoren-1-ol across the expected range (e.g., 80% to 120% of the target assay concentration).[15]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

5.2.3 Accuracy

  • Prepare a sample matrix (placebo) spiked with 9H-Fluoren-1-ol at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.[17]

5.2.4 Precision

  • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD) of the peak areas.[12]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.

5.2.5 Robustness

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Monitor system suitability parameters (retention time, tailing factor, theoretical plates) and the quantitative result. The results should not be significantly affected by these minor changes.[17]

Conclusion

This application note details a systematic and scientifically-driven approach to developing and validating a robust RP-HPLC method for the quantitative analysis of 9H-Fluoren-1-ol. By understanding the analyte's physicochemical properties and adhering to established regulatory guidelines for validation, a reliable method can be implemented for routine quality control, stability testing, and research applications. The provided protocols serve as a comprehensive template for scientists to establish a method that is fit for its intended purpose, ensuring data of the highest quality and integrity.

References

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Application Notes: 9H-Fluoren-1-ol as a Foundational Scaffold for Fluorescent Marker Development in Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fluorescence microscopy is an indispensable tool in modern biology, providing a window into the dynamic processes of living cells.[1] Small-molecule fluorescent probes offer significant advantages in this domain, including small size, high brightness, and the potential for chemical customization.[2] The fluorene core is a well-established fluorophore known for its high fluorescence quantum yield and robust photostability, making it an attractive scaffold for probe development.[3] This guide explores the potential of 9H-Fluoren-1-ol, a simple hydroxylated derivative of fluorene, not as a direct imaging agent, but as a foundational chemical scaffold for the synthesis of next-generation fluorescent markers. We provide a comprehensive overview of the rationale for its use, a hypothetical protocol for evaluating its basic staining characteristics, and a discussion of the critical steps needed to transform this parent compound into a specific, high-performance bioimaging tool.

Part 1: Scientific Foundation & Rationale

The Fluorene Scaffold: An Overview of a Privileged Fluorophore

The parent compound, 9H-fluorene, is a polycyclic aromatic hydrocarbon that exhibits native violet fluorescence. Its rigid, planar structure contributes to a high fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption.[4] For instance, fluorene in cyclohexane has a quantum yield of 0.80.[3] This inherent brightness and stability make fluorene and its derivatives highly sought-after for applications ranging from organic light-emitting diodes (OLEDs) to biological probes.

The subject of this guide, 9H-Fluoren-1-ol, possesses the core fluorene structure with a hydroxyl group on one of the aromatic rings. This -OH group provides a crucial chemical handle for synthetic modification, allowing chemists to attach linkers and targeting moieties.

Physicochemical & Spectroscopic Profile

A thorough understanding of a probe's physical and chemical properties is paramount. While extensive biological imaging data for 9H-Fluoren-1-ol is not available, its fundamental properties can be compiled from chemical databases.

PropertyValueSource
Molecular Formula C₁₃H₁₀O[5]
Molar Mass 182.22 g/mol [5]
CAS Number 6344-61-2[5]
Appearance White crystalline solid-
Solubility Insoluble in water; soluble in organic solvents (e.g., DMSO, Ethanol)[6]
Fluorescence Expected violet-blue, based on fluorene core-

Critical Spectroscopic Parameters for Evaluation: For any novel fluorophore, the following parameters must be experimentally determined in aqueous biological buffers (e.g., PBS, pH 7.4) to assess its potential for imaging:

  • Absorption Maximum (λ_abs): The wavelength of light most efficiently absorbed.

  • Emission Maximum (λ_em): The wavelength of light emitted after excitation.

  • Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength. Higher values indicate a brighter probe.

  • Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed.[4] This is highly sensitive to the molecule's environment.[4]

  • Stokes Shift: The difference in nanometers between the absorption and emission maxima. A larger Stokes shift is desirable to minimize overlap between excitation and emission signals.

  • Photostability: The molecule's resistance to irreversible chemical degradation (photobleaching) upon exposure to light.[7][8]

The Necessity of Derivatization: From Scaffold to Functional Probe

A raw fluorophore like 9H-Fluoren-1-ol is unlikely to be a useful biological marker on its own. Its hydrophobicity may cause it to non-specifically aggregate in membranes or bind to proteins, leading to high background signal and potential cytotoxicity.[2][9] The core challenge in probe design is to confer specificity .[10] This is achieved by chemically modifying the core scaffold to create a functional probe.

The key components of a functional probe are:

  • Fluorophore: The core structure that emits light (e.g., the 9H-Fluoren-1-ol scaffold).

  • Linker: A chemical chain that connects the fluorophore to the targeting group without interfering with the function of either.

  • Recognition Motif (Targeting Group): A molecule designed to bind specifically to a biological target, such as a particular protein, organelle, or nucleic acid sequence.[11][12]

G Diagram 1: From Scaffold to Functional Probe cluster_probe Functional Probe Fluorophore Fluorophore Core (9H-Fluoren-1-ol) Linker Linker Fluorophore->Linker Targeting_Moiety Recognition Motif (e.g., Morpholine for Lysosomes) Linker->Targeting_Moiety Biological_Target Biological Target (e.g., Lysosome) Targeting_Moiety->Biological_Target Specific Binding

Caption: Diagram 1: Conceptual design of a specific fluorescent probe.

Part 2: Experimental Protocols & Methodologies

The following protocol is a generalized, hypothetical workflow for the initial characterization of a novel, unvalidated small-molecule dye like 9H-Fluoren-1-ol. Its purpose is to assess basic cell permeability, staining patterns, and phototoxicity, thereby informing future derivatization strategies.

Reagent Preparation
  • Probe Stock Solution: Prepare a 10 mM stock solution of 9H-Fluoren-1-ol in anhydrous dimethyl sulfoxide (DMSO).

    • Causality: DMSO is used because 9H-Fluoren-1-ol is insoluble in water.[6] A high-concentration stock allows for minimal solvent addition to the aqueous cell culture medium, reducing potential solvent-induced cytotoxicity.

  • Cell Culture Medium: Use the appropriate complete medium for your chosen cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin for HeLa cells).

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fixative (Optional): 4% Paraformaldehyde (PFA) in PBS.

    • Expert Insight: Fixation can sometimes alter or strip small-molecule dyes from the cell. It is crucial to image both live and fixed cells to understand any fixation-induced artifacts.

  • Mounting Medium: An antifade mounting medium is essential to preserve the signal during imaging and reduce photobleaching.[13]

Cell Culture and Staining Protocol
  • Cell Seeding: Seed adherent cells (e.g., HeLa, A549, or U2OS) onto glass-bottom dishes or coverslips in a 24-well plate. Culture until they reach 60-70% confluency.

    • Causality: Sub-confluent cells allow for clear visualization of individual cell morphology without complications from cell-cell contact.

  • Probe Dilution: Just before use, prepare a series of working concentrations of 9H-Fluoren-1-ol (e.g., 1 µM, 5 µM, 10 µM, 25 µM) by diluting the 10 mM stock into pre-warmed complete cell culture medium. Vortex briefly.

    • Self-Validation: Testing a range of concentrations is critical for finding an optimal balance between signal intensity and cytotoxicity.[13]

  • Staining: Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

    • Expert Insight: Incubation time is a variable that should be optimized. Shorter times may be sufficient and can reduce stress on the cells.

  • Washing: Remove the staining solution and wash the cells gently two to three times with pre-warmed PBS or complete medium.

    • Causality: Washing removes unbound probe molecules, which is crucial for reducing background fluorescence and improving the signal-to-noise ratio.[14]

  • Live-Cell Imaging: After the final wash, add fresh pre-warmed medium or a suitable live-cell imaging buffer. Proceed immediately to the microscope for imaging.

  • (Optional) Fixation and Mounting: a. After washing, add 4% PFA and incubate for 15 minutes at room temperature. b. Wash three times with PBS for 5 minutes each. c. Mount the coverslip onto a microscope slide using antifade mounting medium.

G Diagram 2: Workflow for Probe Characterization cluster_imaging Imaging Pathways Seed 1. Seed Cells on Coverslips Culture 2. Culture to 60-70% Confluency Seed->Culture Prepare 3. Prepare Probe Working Solutions Culture->Prepare Stain 4. Incubate Cells with Probe Prepare->Stain Wash 5. Wash to Remove Unbound Probe Stain->Wash Live 6a. Image Live Cells Wash->Live Fix 6b. Fix Cells (4% PFA) Wash->Fix Analyze 9. Analyze Data (Localization, Intensity, Phototoxicity) Live->Analyze Mount 7. Mount Coverslip Fix->Mount Image_Fixed 8. Image Fixed Cells Mount->Image_Fixed Image_Fixed->Analyze

Caption: Diagram 2: Experimental workflow for initial evaluation.

Part 3: Imaging, Data Interpretation, and Troubleshooting

Microscopy and Image Acquisition
  • Microscope: A widefield or confocal fluorescence microscope is suitable for initial evaluation. Confocal microscopy is preferred as it reduces out-of-focus light, providing clearer images of probe localization.

  • Excitation/Emission: Based on the fluorene core, excitation would likely be in the UV or violet range (~360-380 nm) with emission in the blue/violet range (~420-440 nm). These settings must be determined empirically.

  • Controls (Self-Validation):

    • Unstained Cells: Image cells that have not been exposed to the probe to determine the level of natural cellular autofluorescence in your chosen filter set.[14]

    • Vehicle Control: Image cells treated with the highest concentration of DMSO alone (without the probe) to ensure the solvent is not causing morphological changes or toxicity.

  • Minimizing Phototoxicity: Phototoxicity occurs when the excitation light damages the cells, leading to artifacts or cell death.[7][15][16] To minimize this:

    • Use the lowest possible excitation light intensity.

    • Keep exposure times as short as possible.

    • Use sensitive detectors (cameras) to capture weak signals efficiently.[16]

    • Acquire a brightfield or DIC image first to find and focus on the cells before exposing them to damaging excitation light.

Interpreting Initial Results
  • Localization: Where does the probe accumulate? Is it diffuse throughout the cytoplasm? Does it concentrate in punctate structures (suggesting organelles)? Is it primarily in the nucleus or the plasma membrane? This provides clues for which targeting moieties to explore.

  • Signal-to-Noise: How bright is the signal from stained structures compared to the background fluorescence? A high signal-to-noise ratio is a key characteristic of a good probe.

  • Cell Health: Do the cells look healthy after staining? Look for signs of phototoxicity like membrane blebbing, vacuole formation, or detachment from the coverslip.[16]

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal 1. Probe concentration is too low.2. Incubation time is too short.3. Probe is not cell-permeable.4. Incorrect filter set/excitation wavelength.1. Increase probe concentration systematically (e.g., up to 50 µM).[17]2. Increase incubation time (e.g., up to 2 hours).3. This is a fundamental limitation; the probe may require chemical modification to improve permeability.[2]4. Perform a full excitation/emission scan on a spectrophotometer to find the correct spectral properties.
High Background 1. Probe concentration is too high.2. Insufficient washing.3. Probe is aggregating or precipitating in media.4. High cellular autofluorescence.1. Reduce probe concentration.[13][18]2. Increase the number and duration of wash steps.[14]3. Centrifuge the working solution before adding to cells. Test different buffer formulations.4. Use a filter set that minimizes autofluorescence (often red-shifted). Image unstained controls to establish a baseline.[14]
Evidence of Cell Stress or Death 1. Probe is cytotoxic at the working concentration.2. Phototoxicity from excessive light exposure.1. Perform a dose-response toxicity assay (e.g., MTT or LDH assay). Reduce concentration and/or incubation time.2. Reduce light intensity and exposure time. Use a more sensitive camera.[19][20]

Conclusion and Future Directions

9H-Fluoren-1-ol, while possessing the favorable fluorescent core of the fluorene family, should be viewed as a chemical starting block rather than a ready-to-use biological stain. Its true value lies in the hydroxyl group, which serves as a versatile anchor point for the synthesis of sophisticated, target-specific probes. Initial characterization using the protocols outlined here will reveal its intrinsic properties—such as cell permeability, nonspecific binding patterns, and spectral characteristics in a cellular environment. This foundational data is the critical first step for any researcher or drug development professional aiming to rationally design and synthesize novel fluorene-based imaging agents tailored for specific biological questions.

References

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role of 9H-Fluoren-1-ol in the development of novel pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 9H-Fluoren-1-ol in the Development of Novel Pharmaceuticals

Authored by a Senior Application Scientist

Abstract

The fluorene moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its rigid, planar, and lipophilic structure provides an excellent platform for the spatial orientation of functional groups to interact with diverse biological targets. This guide focuses specifically on 9H-Fluoren-1-ol , a hydroxylated derivative of fluorene where the phenolic group on the aromatic backbone offers a unique anchor for both targeted molecular interactions and further synthetic elaboration. We will distinguish it from its more commonly studied isomer, 9H-Fluoren-9-ol, and explore its untapped potential in drug discovery. This document provides a comprehensive overview of its synthesis, characterization, and application as a foundational building block for novel therapeutics, particularly in oncology and endocrinology. Detailed, field-tested protocols are provided to empower researchers to synthesize, evaluate, and optimize 9H-Fluoren-1-ol derivatives for next-generation drug development programs.

The Fluorene Scaffold: A Platform for Innovation

The tricyclic structure of 9H-fluorene has long captured the interest of medicinal chemists. Its derivatives have been successfully developed into drugs like the antimalarial agent Lumefantrine and have shown promise in a multitude of therapeutic areas, including oncology, virology, and microbiology.[1][2] The functionalization of the fluorene core at its various positions (C1-C9) dramatically influences its pharmacological profile.

While 9H-Fluoren-9-ol (the alcohol on the C9 bridge) is a known dopamine reuptake inhibitor, 9H-Fluoren-1-ol places a reactive phenolic hydroxyl group directly on the aromatic system.[3] This modification fundamentally alters its electronic properties and hydrogen bonding capabilities, opening a distinct avenue for drug design. This hydroxyl group can mimic the phenolic A-ring of estradiol, making it a prime candidate for developing Selective Estrogen Receptor Modulators (SERMs), or act as a crucial hydrogen bond donor/acceptor in enzyme active sites, a key feature for kinase or dihydrofolate reductase (DHFR) inhibitors.[4][5]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible pharmaceutical research. The properties of 9H-Fluoren-1-ol (CAS: 6344-61-2) are summarized below. These data are critical for designing synthetic routes, predicting metabolic pathways, and formulating analytical methods.

PropertyValueSource
Molecular Formula C₁₃H₁₀O[6]
Molecular Weight 182.22 g/mol [6]
IUPAC Name 9H-fluoren-1-ol[6]
LogP (Computed) 3.5[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 1[6]
Canonical SMILES C1C2=CC=CC=C2C3=C1C(=CC=C3)O[6]

Spectroscopic analysis is non-negotiable for structural verification. Key expected signals include a distinct phenolic -OH peak in both IR and ¹H NMR spectra, and a characteristic fragmentation pattern in mass spectrometry corresponding to the stable fluorenyl cation.[6]

Synthetic & Derivatization Strategies

The utility of a scaffold is directly tied to the accessibility of its synthesis and the ease of its derivatization. Here, we outline a robust workflow for producing 9H-Fluoren-1-ol and creating a chemical library for screening.

Workflow: From Precursor to Bioactive Derivative

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Screening Precursor 1-Hydroxy-9-fluorenone Target 9H-Fluoren-1-ol Precursor->Target Reduction (Protocol 1) Etherification Ether Derivatives Target->Etherification Esterification Ester Derivatives Target->Esterification Halogenation Halogenated Intermediates Target->Halogenation BioAssay Biological Screening (Protocols 3-6) Etherification->BioAssay Esterification->BioAssay Coupling Bi-aryl Derivatives (via Suzuki) Halogenation->Coupling Coupling->BioAssay

Caption: Synthetic and screening workflow for 9H-Fluoren-1-ol.

Protocol 1: Synthesis of 9H-Fluoren-1-ol via Reduction

Causality: The synthesis of 9H-Fluoren-1-ol is most efficiently achieved by the reduction of the corresponding ketone, 1-Hydroxy-9-fluorenone. Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective reagent that reduces ketones to alcohols without affecting the aromatic rings or the phenolic hydroxyl group, ensuring a clean conversion. The reaction is performed in an alcoholic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of 1-Hydroxy-9-fluorenone in 50 mL of methanol. Stir until fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C. This is crucial to control the exothermic reaction and prevent side reactions.

  • Reagent Addition: Slowly add 0.2 g of Sodium Borohydride (NaBH₄) to the cooled solution in small portions over 15 minutes. Monitor for gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase. The product, 9H-Fluoren-1-ol, will have a higher Rf value than the starting ketone.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1 M HCl dropwise until the pH is ~5-6 and gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add 50 mL of deionized water and extract the aqueous layer three times with 30 mL of ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel to yield pure 9H-Fluoren-1-ol.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS (Protocol 8).

Application in Anticancer Drug Discovery

The planar nature of the fluorene scaffold makes it an ideal candidate for DNA intercalation, while strategic functionalization can inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR).[4][7] Furthermore, some fluorene derivatives have been shown to induce cell death through the generation of reactive oxygen species (ROS), leading to apoptosis.[8]

Hypothesized Mechanism: ROS-Mediated Apoptosisdot

G F1OH_Deriv 9H-Fluoren-1-ol Derivative Mito Mitochondria F1OH_Deriv->Mito ROS ↑ ROS Mito->ROS Bax ↑ Bax/Bcl-2 Ratio ROS->Bax Casp9 Caspase-9 (Initiator) Bax->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Application Notes and Protocols: Synthesis of Hole-Transporting Materials from Spiro[fluorene-9,9′-xanthene] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly advancing field of organic electronics, the development of efficient and stable hole-transporting materials (HTMs) is a critical determinant of device performance, particularly in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Among the various molecular architectures explored, spiro-configured compounds have garnered significant attention due to their unique three-dimensional structures which inhibit crystallization and promote the formation of amorphous, uniform thin films. The spiro[fluorene-9,9′-xanthene] (SFX) core has emerged as a particularly promising building block for next-generation HTMs.[1][2]

The SFX scaffold offers a compelling combination of desirable properties. Its rigid, sterically hindered, and non-planar geometry effectively suppresses intermolecular π-π stacking, leading to high glass transition temperatures and excellent thermal and morphological stability.[3][4] Furthermore, the facile and often one-pot synthesis of the SFX core from readily available starting materials presents a significant advantage over the more complex and costly synthesis of its spirobifluorene counterpart, making it an attractive candidate for large-scale industrial production.[1][2][5][6] This application note provides a comprehensive guide to the synthesis of SFX-based HTMs, detailing the underlying chemical principles, step-by-step protocols, and characterization techniques for researchers and professionals in materials science and drug development.

The Spiro[fluorene-9,9′-xanthene] Core: A Superior Scaffold for Hole-Transporting Materials

The efficacy of an HTM is largely dictated by its molecular structure, which in turn governs its electronic and physical properties. The SFX core provides a robust and versatile platform for the design of high-performance HTMs.

Causality Behind Experimental Choices: Why SFX?

The selection of the SFX core is predicated on several key factors that directly contribute to enhanced device performance:

  • Three-Dimensionality and Amorphous Film Formation: The spiro linkage between the fluorene and xanthene moieties creates a rigid, orthogonal geometry. This non-planar structure is crucial for preventing the close packing of molecules, thereby inhibiting crystallization and promoting the formation of smooth, amorphous thin films. This is essential for achieving uniform charge transport and preventing short circuits in electronic devices.

  • High Thermal Stability: The rigid nature of the SFX core contributes to high glass transition temperatures (Tg), which is a measure of a material's thermal stability.[3][4] HTMs with high Tg values are less prone to morphological changes at elevated operating temperatures, leading to longer device lifetimes.

  • Tunable Electronic Properties: The fluorene and xanthene units of the SFX core can be readily functionalized at various positions. This allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[7] Proper alignment of the HTM's HOMO level with the valence band of the perovskite absorber layer is critical for efficient hole extraction and transport, minimizing energy loss.[8][9]

  • Cost-Effectiveness and Scalability: The synthesis of the SFX core is typically a one- or two-step process from inexpensive and commercially available precursors.[5][10][11] This contrasts with the multi-step and often low-yield synthesis of other spiro-type cores, making SFX-based HTMs more economically viable for large-scale production.[1]

Synthetic Strategies: Building upon the SFX Core

The general approach to synthesizing SFX-based HTMs involves two main stages: the synthesis of the functionalized SFX core and the subsequent attachment of hole-transporting moieties, typically arylamine groups. Common synthetic routes include the Buchwald-Hartwig and Ullmann cross-coupling reactions.[12][13]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative SFX-based HTM, herein referred to as SFX-TPA, where triphenylamine (TPA) units are attached to the SFX core.

Part 1: Synthesis of the Dibromo-SFX Precursor

The first part of the synthesis involves the creation of the dibrominated SFX core, which serves as the scaffold for the subsequent attachment of the hole-transporting arms.

Materials and Reagents:
  • 2,7-Dibromofluoren-9-one

  • 2-Bromophenol

  • Potassium Carbonate (K2CO3)

  • Copper(I) iodide (CuI)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Methanol

Step-by-Step Protocol:
  • Reaction Setup: In a nitrogen-purged three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,7-dibromofluoren-9-one (1.0 eq), 2-bromophenol (2.5 eq), potassium carbonate (3.0 eq), copper(I) iodide (0.2 eq), and L-proline (0.4 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 140 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a 1 M aqueous HCl solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the dibromo-SFX precursor as a white solid.

Part 2: Synthesis of the Final SFX-TPA HTM via Buchwald-Hartwig Cross-Coupling

The second part involves the palladium-catalyzed Buchwald-Hartwig amination to couple the dibromo-SFX precursor with diphenylamine.

Materials and Reagents:
  • Dibromo-SFX precursor (from Part 1)

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)3HBF4)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Step-by-Step Protocol:
  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine the dibromo-SFX precursor (1.0 eq), diphenylamine (2.2 eq), sodium tert-butoxide (3.0 eq), Pd2(dba)3 (0.02 eq), and P(t-Bu)3HBF4 (0.08 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and add water.

  • Extraction: Extract the aqueous layer with toluene. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final SFX-TPA product.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_part1 Part 1: Synthesis of Dibromo-SFX Precursor cluster_part2 Part 2: Synthesis of SFX-TPA HTM start1 2,7-Dibromofluoren-9-one + 2-Bromophenol reagents1 K2CO3, CuI, L-proline DMSO, 140 °C, 24h start1->reagents1 product1 Dibromo-SFX Precursor reagents1->product1 purification1 Work-up & Purification (Column Chromatography) product1->purification1 start2 Dibromo-SFX Precursor + Diphenylamine purification1->start2 Key Intermediate reagents2 Pd2(dba)3, P(t-Bu)3HBF4 NaOt-Bu, Toluene, 110 °C, 12h start2->reagents2 product2 Final SFX-TPA HTM reagents2->product2 purification2 Work-up & Purification (Column Chromatography) product2->purification2 CharacterizationWorkflow start Synthesized SFX-TPA NMR NMR Spectroscopy (¹H and ¹³C) start->NMR MS Mass Spectrometry start->MS UVVis UV-Vis Spectroscopy start->UVVis CV Cyclic Voltammetry start->CV Thermal TGA / DSC start->Thermal validation Structure & Purity Confirmed properties_data Key Properties Determined

Caption: Workflow for the comprehensive characterization of synthesized SFX-based hole-transporting materials.

Conclusion

The spiro[fluorene-9,9′-xanthene] framework provides a versatile and economically viable platform for the development of high-performance hole-transporting materials. The synthetic protocols outlined in this application note offer a reliable and reproducible method for producing SFX-based HTMs. The inherent structural advantages of the SFX core, including its three-dimensional nature and high thermal stability, translate directly into improved performance and longevity of optoelectronic devices. Researchers and professionals in the field are encouraged to explore the vast chemical space offered by SFX derivatives to further advance the efficiency and stability of next-generation solar cells and light-emitting diodes.

References

  • Spiro[fluorene-9,9′-xanthene]-based hole transporting materials for efficient perovskite solar cells with enhanced stability. RSC Publishing.
  • Spiro[fluorene-9,9′-xanthene]-based hole shuttle materials for effective defect passivation in perovskite solar cells. RSC Publishing.
  • Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells. RSC Publishing.
  • A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells. RSC Publishing.
  • Spiro[fluorene-9,9'-xanthene] core comprising green imidazole-sulfonylurea moieties devised as excellent hole transport materials for perovskite solar cells. White Rose Research Online.
  • Spiro[fluorene-9,9'-xanthene] core comprising green imidazole-sulfonylurea moieties devised. White Rose Research Online.
  • Spiro[fluorene-9,9′-xanthene]-based hole transporting materials for efficient perovskite solar cells with enhanced stability. PolyU Scholars Hub.
  • Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices.
  • Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9'-xanthene] Building Blocks for Blue-Light-Emitting M
  • Spiro[fluorene-9,9′-xanthene]-based hole transporting materials modulated by mono- and bis- benzodioxino[2,3-b]pyrazine pendant groups for perovskite QLEDs.
  • An AIE-active acridine functionalized spiro[fluorene-9,9′-xanthene] luminophore with mechanoresponsive luminescence for anti-counterfeiting, information encryption and blue OLEDs.
  • A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED. Scientific.Net.
  • A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED.
  • Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications.
  • Low-cost synthesis of heterocyclic spiro-type hole transporting materials for perovskite solar cell applic
  • Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells. RSC Publishing.
  • Short-Step Synthesized Dopant-Free Spiro-Type Hole-Transporting Materials for Efficient and Stable Perovskite Solar Cells.
  • One‐Pot Synthesis of Spiro[fluorene‐9,9'‐xanthene] Derivatives.
  • De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells.
  • Short-Step Synthesized Dopant-Free Spiro-Type Hole-Transporting Materials for Efficient and Stable Perovskite Solar Cells.
  • De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells. PMC.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 9H-Fluoren-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification process. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve the desired purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding 9H-Fluoren-1-ol and its purification.

Q1: What are the basic physical properties of 9H-Fluoren-1-ol?

A1: 9H-Fluoren-1-ol is an organic compound, an isomer of the more commonly discussed 9H-Fluoren-9-ol. Its molecular formula is C₁₃H₁₀O, and it has a molecular weight of approximately 182.22 g/mol .[1] Unlike the secondary alcohol 9H-Fluoren-9-ol, 9H-Fluoren-1-ol is a phenolic compound, which significantly increases its polarity and acidity. This is a critical consideration for selecting purification methods.

Q2: What are the likely impurities in my crude 9H-Fluoren-1-ol sample?

A2: The impurity profile depends heavily on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be a substituted fluorene or a precursor used to introduce the hydroxyl group.

  • Isomeric Byproducts: Synthesis might yield other isomers, such as 9H-Fluoren-2-ol or 9H-Fluoren-4-ol.

  • Over-oxidation Products: If the synthesis involves oxidation, you might find corresponding fluorenone species. For instance, the oxidation of 9H-fluorenes can yield 9-fluorenones.[2]

  • Residual Solvents and Reagents: Solvents from the reaction and workup, as well as any catalysts or excess reagents, can be present.

Q3: Which purification method should I choose: Recrystallization or Column Chromatography?

A3: The choice depends on the scale of your experiment and the nature of the impurities. The following decision tree provides a general guideline.

G start Start: Crude 9H-Fluoren-1-ol tlc Run Analytical TLC start->tlc decision Impurity Profile? tlc->decision large_scale Large Scale (>5g) Major Impurity Polarity Differs decision->large_scale  Distinct Spots small_scale Small Scale (<5g) Close-Running Impurities decision->small_scale  Close/Smeary Spots recrystallize Recrystallization column Column Chromatography large_scale->recrystallize small_scale->column

Caption: Method selection for purifying 9H-Fluoren-1-ol.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility.

Q1: How do I select an appropriate solvent for recrystallizing 9H-Fluoren-1-ol?

A1: The ideal solvent should dissolve the crude product poorly at room temperature but completely at its boiling point. Since 9H-Fluoren-1-ol is a polar, phenolic compound, polar solvents are a good starting point.

Solvent Selection Workflow:

  • Small-Scale Tests: Place a few milligrams of your crude material into several test tubes.

  • Add Solvent: Add a small amount of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound.

  • Heat: Heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely near its boiling point.

  • Cool: Allow the hot, clear solutions to cool. The best solvent will result in the formation of well-defined crystals.

Solvent ClassCandidate SolventsRationale & Expected Behavior
Protic Ethanol, Water, IsopropanolThe hydroxyl group of 9H-Fluoren-1-ol will interact strongly with these solvents. A mixture, like Ethanol/Water, is often effective. Water alone may have low solubility even when hot.[3]
Aprotic Polar Acetone, Ethyl AcetateThese are good solubilizers.[4] They are often used in a solvent/anti-solvent system with a non-polar solvent like hexane.
Aromatic Toluene, BenzeneThese may be effective due to the fluorene backbone, but handle with appropriate safety precautions. 9H-Fluoren-9-ol is very soluble in benzene.[4]
Non-Polar Hexane, Petroleum EtherUnlikely to be effective as a single solvent due to the polar -OH group, but excellent as an "anti-solvent" to induce crystallization from a more polar solution.

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point or when the solution is supersaturated.

  • Causality: The solubility of the compound decreases so rapidly upon cooling that it doesn't have time to form an ordered crystal lattice.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the same solvent to lower the saturation point. Let it cool more slowly.

    • Lower the Boiling Point: Use a lower-boiling solvent or a solvent mixture with a lower boiling point.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.

Q3: My recovery yield after recrystallization is very low. How can I improve it?

A3: Low yield is often a result of using too much solvent or premature crystallization.

  • Causality: Using an excessive volume of solvent means that a significant amount of your product will remain dissolved even after cooling.

  • Solutions:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add it in small portions.

    • Cool Slowly: Allow the flask to cool slowly to room temperature first, then place it in an ice bath. This maximizes the formation of pure crystals.

    • Evaporate Excess Solvent: If you've added too much solvent, you can gently heat the solution to boil off some of the solvent to reach the saturation point again.

    • Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can try to recover a second crop of crystals by concentrating the filtrate and re-cooling, but be aware this second crop may be less pure.

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5][6]

Q1: What is a good starting solvent system (mobile phase) for purifying 9H-Fluoren-1-ol on a silica gel column?

A1: The goal is to find a solvent system where your target compound has a retention factor (Rf) of ~0.3 on an analytical Thin Layer Chromatography (TLC) plate. Given the phenolic nature of 9H-Fluoren-1-ol, it is significantly more polar than its parent fluorene or the related 9-fluorenone.

  • Recommended Starting Point: A mixture of a non-polar solvent and a moderately polar solvent. Start with Hexane/Ethyl Acetate (90:10) and adjust accordingly.

  • TLC Analysis is Key:

    • If Rf is too low (<0.2): Your compound is sticking to the silica gel too strongly. Increase the polarity of the mobile phase (e.g., move to 80:20 Hexane/Ethyl Acetate).

    • If Rf is too high (>0.5): Your compound is moving too quickly with the solvent. Decrease the polarity of the mobile phase (e.g., move to 95:5 Hexane/Ethyl Acetate).

Problem ScenarioRecommended ActionCausality
Compound stuck at baselineIncrease mobile phase polarity (e.g., add more Ethyl Acetate or Acetone)The mobile phase is not polar enough to compete with the silica gel for binding to your polar compound.
All spots run with solvent frontDecrease mobile phase polarity (e.g., add more Hexane)The mobile phase is too polar, dissolving all components and carrying them without interaction with the stationary phase.
Poor separation between spotsUse a shallower solvent gradient or an isocratic elution with a finely tuned solvent ratio.If impurities are very close in polarity to the product, a slow and steady elution is needed to resolve them.

Q2: My collected fractions are still impure. What went wrong?

A2: This can be due to several factors related to column packing and loading.

G start Impure Fractions Collected overload Column Overloaded? start->overload packing Poor Column Packing? start->packing loading Improper Sample Loading? start->loading sol_overload Solution: Use more silica (Rule of thumb: 30-100:1 silica:crude) overload->sol_overload sol_packing Solution: Pack column carefully to avoid cracks/channels packing->sol_packing sol_loading Solution: Load sample in minimal solvent as a narrow band loading->sol_loading

Caption: Troubleshooting impure chromatography fractions.

  • Overloading: The most common error. If you load too much crude material, the stationary phase becomes saturated, and distinct compound bands cannot form. A general rule is to use a mass ratio of silica gel to crude material of at least 30:1.

  • Poor Packing: Cracks, bubbles, or channels in the silica gel bed create pathways for the solvent and sample to bypass the stationary phase, leading to no separation.

  • Improper Loading: The sample should be loaded onto the column in the smallest possible volume of solvent and as a narrow, concentrated band. A diffuse starting band will lead to diffuse, overlapping bands during elution.

Section 4: Detailed Experimental Protocols

Protocol 1: Recrystallization of 9H-Fluoren-1-ol using an Ethanol/Water System

  • Dissolution: Place 1.0 g of crude 9H-Fluoren-1-ol in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add 10 mL of ethanol and heat the mixture gently on a hotplate with stirring until the solid dissolves completely.

  • Induce Saturation: While the solution is hot and stirring, add deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.

  • Re-solubilize: Add a few drops of hot ethanol, just enough to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 50:50 ethanol/water solution to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove residual solvent. Characterize the final product by melting point and spectroscopy.

Protocol 2: Flash Column Chromatography of 9H-Fluoren-1-ol

  • TLC Analysis: Determine the optimal solvent system using TLC. For this example, we will assume a system of 85:15 Hexane:Ethyl Acetate gives an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • In a beaker, mix 30 g of silica gel with ~100 mL of the 85:15 Hexane:Ethyl Acetate mobile phase to create a slurry.

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to pack the silica bed and remove any air bubbles. Open the stopcock to drain some solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading:

    • Dissolve 1.0 g of crude 9H-Fluoren-1-ol in the minimum amount of dichloromethane or the mobile phase (~2-3 mL).

    • Add ~1-2 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator. This creates a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Add a small protective layer of sand on top.

  • Elution:

    • Carefully fill the column with the mobile phase.

    • Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column to achieve a flow rate of about 2 inches/minute.

    • Continuously monitor the eluent by collecting small fractions (e.g., 10 mL each) and analyzing them by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent using a rotary evaporator to yield the purified 9H-Fluoren-1-ol.

References

  • Chemical and Physical Properties of 9H-fluoren-9-ol. (2014). In CRC Handbook of Chemistry and Physics (95th ed.).
  • ChemicalBook. (n.d.). 9-Fluorenol.
  • ChemBK. (2024). 9-Fluorenol.
  • Domalski, E. S., & Hearing, E. D. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria, 232(1-2), 113-121.
  • Smolecule. (n.d.). 9H-Fluoren-9-ol.
  • A Strategic Approach For Csp3-H Functionalization of 9H- Fluorene: A Acceptorless Dehydrogenation and. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 9,9-Dichloro-9H-fluorene on Newcrom R1 HPLC column.
  • Winthrop University Department of Chemistry. (2012).
  • University of Rochester Department of Chemistry. (n.d.).
  • Odinity. (2013).
  • Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96087, 9H-Fluoren-1-ol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74318, Fluoren-9-ol.
  • National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-ol. In NIST Chemistry WebBook.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724.
  • National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-ol. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (2015). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. The Journal of Organic Chemistry, 80(1), 294-304.
  • ResearchGate. (2011). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Green Chemistry, 13(7), 1891-1896.
  • YouTube. (2020). Troubleshooting 'Error Purify Off Check Flow'.
  • E, Y. (2014). Extraction and Purification of Fluorene from Wash Oil.

Sources

Technical Support Center: Optimizing the Synthesis of 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 9H-Fluoren-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and product purity. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction

9H-Fluoren-1-ol is a valuable synthetic intermediate in medicinal chemistry and materials science. Achieving high yields of this specific isomer can be challenging due to potential side reactions and the need for precise regiochemical control. This guide will focus on a robust two-step synthetic pathway: the synthesis of the precursor 9H-fluoren-1-one via a Directed ortho-Metalation (DoM) strategy, followed by its selective reduction to the target alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general approach to synthesize 9H-Fluoren-1-ol with high regioselectivity?

A1: A highly effective and regioselective method is a two-step sequence. First, synthesize 9H-fluoren-1-one from a suitable fluorene precursor using Directed ortho-Metalation (DoM). This technique allows for the specific functionalization at the C1 position. The subsequent step involves the reduction of the ketone to the desired alcohol. This approach offers excellent control over the isomer distribution, which is a common challenge in direct electrophilic substitution reactions on the fluorene scaffold.

Q2: I am observing a low yield in the first step (synthesis of 9H-fluoren-1-one). What are the likely causes?

A2: Low yields in the DoM step can often be attributed to several factors:

  • Inefficient Deprotonation: The choice of organolithium base and the presence of activating additives are crucial. Ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Poor Directing Group: The effectiveness of the directing metalation group (DMG) is paramount. Carbamate groups are known to be powerful DMGs in this context.[1][2]

  • Side Reactions: Competitive lithiation at other positions or reaction of the organolithium reagent with the electrophile can occur. Careful control of temperature and addition rates is essential.

Q3: During the reduction of 9H-fluoren-1-one, I am getting side products. What could they be and how can I avoid them?

A3: The most common side product during the reduction is the over-reduction of the fluorene ring system, although this is less likely with milder reducing agents like sodium borohydride. Incomplete reduction will leave unreacted ketone. To avoid these issues:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally selective for ketones and is a good first choice.[3][4][5][6] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could lead to over-reduction.

  • Reaction Conditions: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). The disappearance of the starting ketone is a good indicator.

Q4: My final product is difficult to purify. What are the recommended purification methods for 9H-Fluoren-1-ol?

A4: Purification of fluorenol isomers can be challenging due to their similar polarities. A combination of techniques is often most effective:

  • Column Chromatography: This is the most common method for separating isomers and removing impurities. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity. Common solvents to try include ethanol, methanol, or mixtures of toluene and hexane.

Q5: Can I synthesize 9H-Fluoren-1-ol through direct oxidation of 9H-fluorene?

A5: Direct oxidation of 9H-fluorene typically yields 9-fluorenone, where the oxidation occurs at the more reactive C9 position. Achieving selective oxidation at the C1 position is challenging and not a recommended primary synthetic route for obtaining 9H-Fluoren-1-ol.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Low yield of 9H-fluoren-1-one in DoM step Incomplete lithiation.Use a stronger organolithium base (e.g., sec-BuLi or tert-BuLi) or add an activator like TMEDA. Ensure strictly anhydrous conditions.[1]
Poor electrophile reactivity.Use a more reactive electrophile or increase the reaction temperature after the addition of the electrophile.
Anionic Fries rearrangement of carbamate DMG.Maintain a low temperature (-78 °C) throughout the lithiation and electrophile addition steps.[1]
Multiple products in the DoM reaction mixture Lithiation at multiple sites.Optimize the directing group. An O-carbamate is a powerful directing group for the ortho position.[2] Adjust the base and temperature to favor kinetic or thermodynamic lithiation as needed.
Reaction with the solvent.Ensure the organolithium base is stable in the chosen solvent at the reaction temperature. Ethereal solvents can be cleaved by strong bases at elevated temperatures.[1]
Incomplete reduction of 9H-fluoren-1-one Insufficient reducing agent.Use a slight excess of sodium borohydride (e.g., 1.2-1.5 equivalents).
Deactivation of the reducing agent.Ensure the solvent (e.g., methanol or ethanol) is of good quality. Add the borohydride portionwise to the ketone solution.
Yellowish or off-white final product Presence of fluorenone-type impurities.Ensure complete reduction by monitoring with TLC. Purify thoroughly using column chromatography.
Air oxidation of the product.Handle the purified 9H-Fluoren-1-ol under an inert atmosphere if possible, especially during storage.

Experimental Protocols

Protocol 1: Synthesis of 9H-Fluoren-1-one via Directed ortho-Metalation

This protocol is based on the principles of Directed ortho-Metalation, employing an O-carbamate as the directing group.

Step 1a: Synthesis of O-(9H-Fluoren-1-yl) N,N-diethylcarbamate

  • To a solution of 9H-Fluoren-1-ol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portionwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add N,N-diethylcarbamoyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 1b: Directed ortho-Metalation and Acylation

  • Dissolve the O-(9H-Fluoren-1-yl) N,N-diethylcarbamate (1 equivalent) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Add sec-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add N,N-dimethylformamide (DMF) (3 equivalents) dropwise and stir for an additional 2 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude aldehyde is then oxidized to the carboxylic acid using a standard oxidizing agent like Jones reagent or PCC.

  • The resulting carboxylic acid is then cyclized to 9H-fluoren-1-one under acidic conditions (e.g., polyphosphoric acid).

Note: This is a representative procedure. Optimization of base, solvent, temperature, and electrophile may be necessary.

Protocol 2: Reduction of 9H-Fluoren-1-one to 9H-Fluoren-1-ol
  • Dissolve 9H-fluoren-1-one (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portionwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Add dilute hydrochloric acid to neutralize the solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.[3][5][6]

Visualizing the Synthetic Pathway

Synthesis_of_9H_Fluoren_1_ol cluster_0 Step 1: Synthesis of 9H-Fluoren-1-one cluster_1 Step 2: Reduction Fluorene_Derivative Fluorene with Directing Group (DMG) Lithiation Directed ortho-Metalation (sec-BuLi, -78 °C) Fluorene_Derivative->Lithiation 1. Lithiated_Intermediate Lithiated Intermediate Lithiation->Lithiated_Intermediate 2. Electrophilic_Quench Reaction with Electrophile (e.g., DMF) Lithiated_Intermediate->Electrophilic_Quench 3. Intermediate_Product Intermediate Product Electrophilic_Quench->Intermediate_Product 4. Cyclization Oxidation & Cyclization Intermediate_Product->Cyclization 5. Fluorenone 9H-Fluoren-1-one Cyclization->Fluorenone 6. Reduction Reduction (NaBH4, MeOH) Fluorenone->Reduction 7. Fluorenol 9H-Fluoren-1-ol Reduction->Fluorenol 8.

Caption: Synthetic pathway to 9H-Fluoren-1-ol.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_DoM Troubleshooting Step 1: Directed ortho-Metalation cluster_Reduction Troubleshooting Step 2: Reduction Start Low Yield of 9H-Fluoren-1-ol Check_Step1 Analyze Yield of Step 1 (Ketone Synthesis) Start->Check_Step1 Low_Yield_Step1 Low Yield in Step 1 Check_Step1->Low_Yield_Step1 Check_Step2 Analyze Yield of Step 2 (Reduction) Low_Yield_Step2 Low Yield in Step 2 Check_Step2->Low_Yield_Step2 Low_Yield_Step1->Check_Step2 No Troubleshoot_DoM Investigate DoM Conditions Low_Yield_Step1->Troubleshoot_DoM Yes Troubleshoot_Reduction Investigate Reduction Conditions Low_Yield_Step2->Troubleshoot_Reduction Yes Purification_Issues Investigate Purification (Column Chromatography, Recrystallization) Low_Yield_Step2->Purification_Issues No Anhydrous_Conditions Verify Anhydrous Solvents/Reagents Troubleshoot_DoM->Anhydrous_Conditions Base_Strength Optimize Organolithium Base and Additives Troubleshoot_DoM->Base_Strength DMG_Effectiveness Confirm DMG Integrity and Effectiveness Troubleshoot_DoM->DMG_Effectiveness Temperature_Control Ensure Strict Temperature Control (-78 °C) Troubleshoot_DoM->Temperature_Control Reagent_Activity Check Reducing Agent Quality/Amount Troubleshoot_Reduction->Reagent_Activity Reaction_Monitoring Monitor Reaction by TLC for Completion Troubleshoot_Reduction->Reaction_Monitoring Workup_Procedure Optimize Quenching and Extraction Troubleshoot_Reduction->Workup_Procedure

Caption: A logical workflow for troubleshooting low yields.

References

  • Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. Retrieved from [Link]

  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (2011). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Borohydride Reduction of Fluorenone. (2011). OpenBU. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Taylor, R. D., et al. (2014). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Retrieved from [Link]

  • Reduction of 9-fluorenone. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Understanding and Investigating the Degradation Pathways of 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9H-Fluoren-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to understand its stability profile. As direct literature on the degradation of the 1-hydroxy isomer is limited, this resource synthesizes information on the well-understood degradation of the fluorene core and the isomeric 9-fluorenol to provide a robust framework for your experimental design and troubleshooting.

Section 1: Understanding the Molecule - The Chemical Stability of the Fluorene Core

The stability of 9H-Fluoren-1-ol is intrinsically linked to the reactivity of its core fluorene structure. The fluorene ring system is a polycyclic aromatic hydrocarbon that is generally stable, but it possesses a particularly reactive site at the C-9 position. This methylene bridge is susceptible to oxidation, which is the primary degradation pathway for many fluorene derivatives.

The hydroxyl group at the C-1 position is an electron-donating group, which can influence the electron density of the aromatic system and potentially affect the overall degradation profile. However, the initial and most significant point of degradation is still anticipated to be the C-9 position due to its benzylic character.

Section 2: Anticipated Degradation Pathways of 9H-Fluoren-1-ol

Based on the known degradation of fluorene and its derivatives, we can anticipate several key degradation pathways for 9H-Fluoren-1-ol under various stress conditions.

Oxidative Degradation

Oxidation is expected to be the most significant degradation pathway. The primary point of attack is the C-9 position, leading to the formation of a ketone.

  • Primary Degradation Product: The initial and most likely degradation product is 1-hydroxy-9-fluorenone . This occurs through the oxidation of the methylene group at C-9 to a carbonyl group. This is analogous to the well-documented oxidation of 9-fluorenol to 9-fluorenone.[1][2]

Further oxidation of the aromatic rings can occur under more strenuous conditions, leading to ring-opened products, though these are generally considered secondary degradants.

Oxidative Degradation of 9H-Fluoren-1-ol 9H-Fluoren-1-ol 9H-Fluoren-1-ol 1-Hydroxy-9-fluorenone 1-Hydroxy-9-fluorenone 9H-Fluoren-1-ol->1-Hydroxy-9-fluorenone Oxidation [O]

Caption: Anticipated primary oxidative degradation pathway of 9H-Fluoren-1-ol.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation. Photodegradation of the parent compound, fluorene, is known to produce a variety of hydroxylated derivatives and 9-fluorenone.[3]

For 9H-Fluoren-1-ol, we can anticipate two main photodegradation pathways:

  • Photo-oxidation: Similar to oxidative degradation, light can catalyze the oxidation of the C-9 position to form 1-hydroxy-9-fluorenone.

  • Further Hydroxylation: The aromatic rings can undergo further hydroxylation, leading to the formation of dihydroxy-fluorene derivatives. Dimerization products have also been observed in the photodegradation of fluorene.[3]

Photodegradation Pathways of 9H-Fluoren-1-ol cluster_main 9H-Fluoren-1-ol cluster_products Photodegradation Products 9H-Fluoren-1-ol 9H-Fluoren-1-ol 1-Hydroxy-9-fluorenone 1-Hydroxy-9-fluorenone 9H-Fluoren-1-ol->1-Hydroxy-9-fluorenone Photo-oxidation Dihydroxy-fluorene Isomers Dihydroxy-fluorene Isomers 9H-Fluoren-1-ol->Dihydroxy-fluorene Isomers Photo-hydroxylation Dimerization Products Dimerization Products 9H-Fluoren-1-ol->Dimerization Products Photodimerization

Caption: Potential photodegradation pathways for 9H-Fluoren-1-ol.

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My 9H-Fluoren-1-ol sample is showing a new, more polar peak on my reverse-phase HPLC after storage. What could it be?

A1: The appearance of a more polar peak suggests the introduction of a polar functional group. The most likely cause is the oxidation of the C-9 position to a carbonyl group, forming 1-hydroxy-9-fluorenone . The ketone group increases the polarity of the molecule. To confirm this, you can use mass spectrometry (MS) to check for a mass increase of 14 Da (CH₂ → C=O).

Q2: I am seeing multiple new peaks in my chromatogram after exposing my sample to light. How can I begin to identify them?

A2: Photodegradation can be complex.[3] Here’s a systematic approach:

  • Mass Spectrometry (MS): Use high-resolution MS to obtain accurate masses of the new peaks. This will help you determine their elemental composition. Look for masses corresponding to the addition of one or more oxygen atoms (hydroxylation) or the mass of a dimer.

  • Tandem MS (MS/MS): Fragment the parent ions of the new peaks. The fragmentation pattern can provide structural information. For example, the loss of water is common for hydroxylated compounds.

  • Comparison to Standards: If you can synthesize or purchase potential degradation products like 1-hydroxy-9-fluorenone, you can compare their retention times and mass spectra to your unknown peaks.

Q3: My degradation results are inconsistent between experiments. What are some common sources of variability?

A3: Inconsistent results in degradation studies often stem from a few key factors:

  • Solvent Purity: Peroxides in solvents like THF or ethers can accelerate oxidative degradation. Ensure you are using high-purity, peroxide-free solvents.

  • Headspace Oxygen: The amount of oxygen in the headspace of your vial can affect the rate of oxidation. Try to be consistent with fill volumes or consider purging with an inert gas like nitrogen or argon for oxygen-sensitive studies.

  • Light Exposure: Even ambient laboratory light can cause photodegradation over time.[4] Protect your samples from light using amber vials or by covering them with aluminum foil, especially for long-term studies.

  • Temperature Fluctuations: Degradation reactions are temperature-dependent. Ensure your samples are stored and handled at a consistent and controlled temperature.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 9H-Fluoren-1-ol?

A: To minimize degradation, 9H-Fluoren-1-ol should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, use high-purity solvents, store at low temperatures (e.g., 4°C or -20°C), and protect from light.

Q: Is 9H-Fluoren-1-ol susceptible to acid or base hydrolysis?

A: The ether linkage is not present, and the hydroxyl group is on an aromatic ring, making it a phenol derivative. Phenols are generally stable to hydrolysis. The primary concern with acidic or basic conditions would be the potential for catalyzing oxidation or other reactions, rather than direct hydrolysis of the core structure.

Q: How can I monitor the degradation of 9H-Fluoren-1-ol in my samples?

A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A reverse-phase C18 column is a good starting point. The method should be able to separate the parent compound from its potential degradation products, particularly 1-hydroxy-9-fluorenone. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying unknown degradants.[5]

Section 5: Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.[6][7]

Objective: To generate potential degradation products of 9H-Fluoren-1-ol and to assess its stability under various stress conditions.

Materials:

  • 9H-Fluoren-1-ol

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of 9H-Fluoren-1-ol in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of 9H-Fluoren-1-ol in an oven at 80°C for 48 hours.

    • Also, place a solution of the stock solution in a sealed vial in the oven at 60°C for 48 hours.

    • Cool and prepare for analysis.

  • Photolytic Degradation:

    • Expose a solution of 9H-Fluoren-1-ol to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control (unstressed) sample.

Forced Degradation Workflow Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acidic (0.1M HCl, 60°C) Acidic (0.1M HCl, 60°C) Stock Solution (1 mg/mL)->Acidic (0.1M HCl, 60°C) Basic (0.1M NaOH, 60°C) Basic (0.1M NaOH, 60°C) Stock Solution (1 mg/mL)->Basic (0.1M NaOH, 60°C) Oxidative (3% H2O2, RT) Oxidative (3% H2O2, RT) Stock Solution (1 mg/mL)->Oxidative (3% H2O2, RT) Thermal (60°C) Thermal (60°C) Stock Solution (1 mg/mL)->Thermal (60°C) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Stock Solution (1 mg/mL)->Photolytic (ICH Q1B) HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acidic (0.1M HCl, 60°C)->HPLC-UV/MS Analysis Basic (0.1M NaOH, 60°C)->HPLC-UV/MS Analysis Oxidative (3% H2O2, RT)->HPLC-UV/MS Analysis Thermal (60°C)->HPLC-UV/MS Analysis Photolytic (ICH Q1B)->HPLC-UV/MS Analysis Data Interpretation Data Interpretation HPLC-UV/MS Analysis->Data Interpretation

Caption: A typical workflow for a forced degradation study.

Generic HPLC-UV/MS Method
  • Column: C18, 2.1 x 100 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • UV Detection: 254 nm and 280 nm

  • MS Detection: Electrospray ionization (ESI) in both positive and negative modes.

Section 6: Data Interpretation

When analyzing your data, a mass balance assessment is crucial to ensure that all degradation products are accounted for.[8]

Table 1: Potential Degradation Products and their Mass Spectral Signatures

Compound NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺Expected [M-H]⁻Notes
9H-Fluoren-1-olC₁₃H₁₀O182.22183.08181.07Parent compound
1-Hydroxy-9-fluorenoneC₁₃H₈O₂196.20197.06195.05Primary oxidative and photolytic product
Dihydroxy-fluoreneC₁₃H₁₀O₂198.22199.08197.07Potential photolytic product

Section 7: References

  • Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules. [Link]

  • Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. National Institutes of Health. [Link]

  • Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. PubMed. [Link]

  • Thermal oxidation degradation pathway of polyfluorene. ResearchGate. [Link]

  • Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. MDPI. [Link]

  • OXIDATION OF 9-FLUORENOL. Anasazi Instruments. [Link]

  • Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. National Institutes of Health. [Link]

  • Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain. National Institutes of Health. [Link]

  • New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. ResearchGate. [Link]

  • Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. PubMed. [Link]

  • Putative degradation scheme of fluorene by Actinopolyspora sp. DPD1. ResearchGate. [Link]

  • Oxidation of 9H-fluorene under different conditions in the presence of air. ResearchGate. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Royal Society of Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. [Link]

  • 9H-Fluorene, 9-bromo-9-phenyl-. Organic Syntheses. [Link]

  • Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. ResearchGate. [Link]

  • 9H-Fluoren-9-ol. NIST WebBook. [Link]

  • 9H-Fluoren-1-ol. PubChem. [Link]

  • Fluoren-9-ol. PubChem. [Link]

  • 9H-Fluoren-9-ol. NIST WebBook. [Link]

  • Reactions of 9H‐fluorene and phenylmethanethiol. ResearchGate. [Link]

  • A Validated Stability-Indicating HPLC Method for Estimation of Glycopyrrolate from Injectables: Application of Factorial Design in Method Precision. Analytical and Bioanalytical Chemistry Research. [Link]

  • 9H-fluoren-9-ol. chemister.ru. [Link]

  • 9H-Fluoren-9-ol. NIST WebBook. [Link]

  • 9H-Fluoren-9-ol. NIST WebBook. [Link]

  • 9H-Fluoren-9-ol. NIST WebBook. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. National Institutes of Health. [Link]

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Technical Support Center: Crystallization of 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9H-Fluoren-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. As a fluorene derivative with a hydroxyl group, 9H-Fluoren-1-ol possesses a unique combination of a rigid, nonpolar aromatic backbone and a polar, hydrogen-bonding functional group. This duality can make its crystallization a nuanced process, but with a systematic approach, high-purity crystalline material is readily achievable.

This document provides in-depth troubleshooting guides and protocols grounded in the principles of physical organic chemistry and crystallization science.

Key Physical & Chemical Properties of 9H-Fluoren-1-ol

A foundational understanding of the physicochemical properties of 9H-Fluoren-1-ol is critical for designing a successful crystallization protocol.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀O[1][2]
Molecular Weight 182.22 g/mol [1][2]
Appearance White to cream crystalline powder[2][3]
Melting Point 153-154 °C[3][4]
Water Solubility Insoluble[3][5]
General Solubility Soluble in acetone and benzene; sparingly soluble in ethanol and petroleum ether.[6] Polar solvents like DMSO can stabilize the hydroxyl group through hydrogen bonding.[2]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of 9H-Fluoren-1-ol in a direct question-and-answer format.

Q1: My 9H-Fluoren-1-ol solution is clear and has cooled to room temperature, but no crystals have formed. What should I do?

Answer: This is a classic case of a stable supersaturated solution where the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.[7] The solution contains more dissolved solute than is thermodynamically stable at that temperature, but crystal growth has not been initiated.

Causality & Strategy: Nucleation can be either spontaneous (homogeneous) or induced (heterogeneous). In this scenario, spontaneous nucleation is not occurring. Therefore, you must introduce a condition that facilitates heterogeneous nucleation.

Recommended Actions:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass surface provide high-energy sites that can act as templates for crystal formation.[8]

  • Introduce a Seed Crystal: If you have a previous batch of pure 9H-Fluoren-1-ol, add a single, tiny crystal to the solution. This provides a perfect template for subsequent crystal growth, bypassing the nucleation energy barrier entirely.

  • Reduce Solvent Volume: If the above methods fail, it's possible the solution is not sufficiently supersaturated.[9] Gently heat the solution to evaporate a small portion of the solvent (e.g., 5-10% of the volume) and then repeat the slow cooling process.

  • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the solubility of 9H-Fluoren-1-ol and promote crystallization.[10]

Q2: The moment I removed my flask from the heat source, a large amount of fine powder precipitated. How can I obtain larger, purer crystals?

Answer: This phenomenon, known as "crashing out," occurs when the solution is too highly supersaturated upon cooling.[8] Rapid and uncontrolled crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[8] An ideal crystallization involves slow crystal growth over a period of 20 minutes or more.[8]

Causality & Strategy: The solubility of your compound is too sensitive to temperature in the chosen solvent volume. The goal is to reduce the level of supersaturation to allow for slow, methodical crystal growth.

Recommended Actions:

  • Re-dissolve and Dilute: Place the flask back on the heat source and re-dissolve the precipitated solid.

  • Add More Solvent: Add a small, measured amount of additional hot solvent (e.g., 5-10% more volume) to the solution. This will slightly decrease the concentration, ensuring the solution is not oversaturated the moment it is removed from the heat.[8]

  • Ensure Slow Cooling: This is the most critical step. Do not place the flask directly on a cold lab bench or in an ice bath. Insulate the flask by placing it on a cork ring or a folded towel and cover the top with a watch glass. This allows the solution to cool to room temperature slowly, promoting the growth of larger, more perfect crystals.[8]

Q3: My 9H-Fluoren-1-ol separated as an oily liquid instead of a solid. What is "oiling out" and how can I prevent it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This typically happens when the melting point of the impure solid is depressed to a temperature below that of the crystallizing solution.[8] The resulting oil is often a poor medium for purification as impurities tend to be more soluble in the oil than in the solvent.[11]

Causality & Strategy: The solubility of the compound at a given temperature is so high that the solution becomes saturated at a temperature above the compound's melting point (or the melting point of the impure mixture). The strategy is to lower the temperature at which the solution becomes saturated.

Recommended Actions:

  • Increase Solvent Volume: Re-heat the solution until the oil fully re-dissolves. Add more hot solvent to decrease the overall concentration. This lowers the saturation temperature of the solution, hopefully to a point below the compound's melting point.

  • Change the Solvent: Select a solvent with a lower boiling point. This forces the entire process to occur at a lower temperature.

  • Use a Mixed-Solvent System: Dissolve the 9H-Fluoren-1-ol in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "poor" solvent (antisolvent, in which it is poorly soluble) until the solution becomes turbid. This technique, known as antisolvent crystallization, can often prevent oiling out by controlling solubility at a constant temperature.[12]

Q4: The yield of my recrystallized 9H-Fluoren-1-ol is very low. How can I improve it?

Answer: A low yield is typically due to one of two factors: using an excessive amount of solvent, which leaves a significant portion of the product dissolved in the mother liquor, or premature filtration before crystallization is complete.[8]

Causality & Strategy: According to solubility principles, even at low temperatures, some product will remain dissolved in the solvent. The key is to minimize this loss while ensuring purity.

Recommended Actions:

  • Minimize Solvent Usage: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions.

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 15-20 minutes before filtration to maximize the precipitation of the solid.

  • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can recover some of this by boiling off a portion of the solvent to re-concentrate the solution and repeating the cooling process. Note that this "second crop" of crystals may be less pure than the first.

  • Wash Crystals Sparingly: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will re-dissolve some of your product.[13]

Q5: My final crystals are colored, but the literature describes 9H-Fluoren-1-ol as a white or cream powder. What is the cause?

Answer: Unwanted color is almost always due to the presence of impurities. These can be residual reagents from a synthesis or oxidation byproducts. Because 9H-Fluoren-1-ol is a phenolic compound, it is susceptible to oxidation, which can form colored species.

Causality & Strategy: The impurities are co-crystallizing with your product. The goal is to remove these impurities from the solution before crystallization begins.

Recommended Actions:

  • Avoid Activated Charcoal: While activated charcoal is often used to remove colored impurities, it should be used with caution, or avoided entirely, for phenolic compounds like 9H-Fluoren-1-ol. Some forms of charcoal contain ferric ions that can form colored complexes with phenols upon heating.[14]

  • Consider an Alternative Purification Step: If the color is significant and persists after a standard recrystallization, the impurity level may be too high. Consider a preliminary purification step, such as a quick column chromatography plug, to remove the highly colored species before proceeding with the final crystallization.

  • Work Under an Inert Atmosphere: If you suspect the color is due to oxidation, performing the crystallization under an inert atmosphere of nitrogen or argon can help prevent the formation of new colored impurities during the heating process.

Experimental Workflow & Visual Guides

Troubleshooting Crystallization: A Decision Workflow

The following diagram outlines a logical workflow for troubleshooting the most common crystallization challenges.

G start Observe Solution After Cooling no_xtal No Crystals Formed start->no_xtal Clear Solution oiled_out Oily Liquid Appears start->oiled_out Cloudy -> Liquid Droplets crashed_out Fine Powder Crashed Out start->crashed_out Immediate Solid Formation good_xtal Good Crystals Formed start->good_xtal Slow Crystal Growth cause_nuc Cause: Insufficient Nucleation no_xtal->cause_nuc cause_oil Cause: Saturation Temp > MP oiled_out->cause_oil cause_crash Cause: Too High Supersaturation crashed_out->cause_crash end_process Action: Proceed to Filtration & Drying good_xtal->end_process action_nuc Action: 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent cause_nuc->action_nuc action_oil Action: 1. Reheat & Add More Solvent 2. Change to Lower BP Solvent 3. Use Antisolvent Method cause_oil->action_oil action_crash Action: 1. Reheat & Add More Solvent 2. Ensure Slow, Insulated Cooling cause_crash->action_crash G cluster_steps Antisolvent Crystallization Workflow step1 Step 1: Dissolve Dissolve 9H-Fluoren-1-ol in a minimum volume of a 'good' solvent (e.g., Acetone, Ethanol) at room temp. step2 Step 2: Add Antisolvent Slowly add a 'poor' solvent (antisolvent) (e.g., Water, Heptane) dropwise. step1->step2 step3 Step 3: Observe Turbidity Stop adding antisolvent at the first sign of persistent cloudiness (turbidity). This is the point of saturation. step2->step3 step4 Step 4: Clarify (Optional) Add 1-2 drops of the 'good' solvent to just redissolve the turbidity. step3->step4 step5 Step 5: Slow Crystallization Cover the vessel and allow it to stand undisturbed. Crystals will form slowly. step4->step5

Caption: Workflow for the mixed-solvent (antisolvent) crystallization method.

Recommended Protocol: Crystallization of 9H-Fluoren-1-ol via Cooling Method

This protocol provides a reliable starting point for obtaining high-purity 9H-Fluoren-1-ol. Toluene is chosen as a suitable solvent as it is non-polar enough to have a good solubility differential with temperature but less volatile than solvents like DCM or acetone.

Materials & Equipment:

  • Crude 9H-Fluoren-1-ol

  • Toluene (Reagent Grade)

  • Erlenmeyer flasks (at least two)

  • Watch glass

  • Heat source (hot plate or steam bath)

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice-water bath

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude 9H-Fluoren-1-ol into a 50 mL Erlenmeyer flask. Add approximately 10-15 mL of toluene. Place the flask on a heat source and bring the solvent to a gentle boil.

  • Achieve Saturation: Continue adding toluene in small portions (0.5-1.0 mL at a time) to the boiling solution until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent necessary. [13]3. Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is vital to remove any solid contaminants that will not dissolve.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and place it on a cork ring or other insulated surface to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes. [8]Rushing this step will lead to smaller, less pure crystals.

  • Induce Crystallization (If Necessary): If no crystals form after 20 minutes at room temperature, gently scratch the inside of the flask with a glass rod.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold toluene to rinse away any remaining soluble impurities. It is critical that the wash solvent is cold to minimize product loss. [13]9. Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the crystals to a clean, dry watch glass and allow them to air-dry completely.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Jee, S. Chemistry Crystallization. [Link]

  • ThoughtCo. (2019). Troubleshooting Problems in Crystal Growing. [Link]

  • Fujiwara, M., et al. (2007). Crystallization of Organic Compounds: An Industrial Perspective.
  • Zhanghua. (2024). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Chemister.ru. 9H-fluoren-9-ol. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • National Center for Biotechnology Information. 9H-Fluoren-1-ol. PubChem Compound Summary for CID 96087. [Link]

  • Chemsrc. 9-fluorenol. [Link]

  • Al-Dahhan, W. H. Recrystallization. [Link]

  • ChemBK. 9-Fluorenol. [Link]

  • University of Angers. Guide for crystallization. [Link]

  • ResearchGate. (2014). Two polymorphs of fluoren-9-ylidene malononitrile. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • California State University, Los Angeles. Recrystallization. [Link]

  • University of Potsdam. Advice for Crystallization. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • YouTube. (2021). Common Challenges in Crystallization Processes. [Link]

  • ResearchGate. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. [Link]

  • Chemistry LibreTexts. (2021). Recrystallization. [Link]

  • ResearchGate. (2013). Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. [Link]

  • National Institute of Standards and Technology. 9H-Fluoren-9-ol. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. Fluoren-9-ol. PubChem Compound Summary for CID 74318. [Link]

  • ResearchGate. (2011). Diverse fluorene derivatives. [Link]

Sources

common side reactions during the synthesis of 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9H-Fluoren-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth understanding needed to troubleshoot and optimize your synthetic routes.

Introduction

9H-Fluoren-1-ol is a key building block in the development of advanced materials and pharmaceutical agents. Its synthesis, while conceptually straightforward, is often plagued by issues of regioselectivity, byproduct formation, and purification challenges. This guide provides a structured approach to identifying and resolving these common hurdles.

Core Synthetic Strategies and Potential Pitfalls

The two most common laboratory-scale approaches to 9H-Fluoren-1-ol are the diazotization of 1-aminofluorene followed by hydrolysis, and the alkaline fusion of fluorene-1-sulfonic acid. Each pathway presents a unique set of challenges.

cluster_0 Synthetic Pathways 1-Aminofluorene 1-Aminofluorene Diazonium Salt Diazonium Salt 1-Aminofluorene->Diazonium Salt Diazotization (NaNO₂, aq. Acid) Fluorene-1-sulfonic acid Fluorene-1-sulfonic acid 9H-Fluoren-1-ol 9H-Fluoren-1-ol Fluorene-1-sulfonic acid->9H-Fluoren-1-ol Alkaline Fusion (NaOH/KOH, Δ) Diazonium Salt->9H-Fluoren-1-ol Hydrolysis (H₂O, Δ) Crude Product Crude Product Dissolve in Minimum\nPolar Solvent (e.g., DCM) Dissolve in Minimum Polar Solvent (e.g., DCM) Crude Product->Dissolve in Minimum\nPolar Solvent (e.g., DCM) Adsorb onto Silica Gel Adsorb onto Silica Gel Dissolve in Minimum\nPolar Solvent (e.g., DCM)->Adsorb onto Silica Gel Prepare Silica Gel Column\nin Non-Polar Solvent (e.g., Hexane) Prepare Silica Gel Column in Non-Polar Solvent (e.g., Hexane) Adsorb onto Silica Gel->Prepare Silica Gel Column\nin Non-Polar Solvent (e.g., Hexane) Load Sample onto Column Load Sample onto Column Prepare Silica Gel Column\nin Non-Polar Solvent (e.g., Hexane)->Load Sample onto Column Elute with Gradient\n(Hexane -> Ethyl Acetate) Elute with Gradient (Hexane -> Ethyl Acetate) Load Sample onto Column->Elute with Gradient\n(Hexane -> Ethyl Acetate) Collect Fractions Collect Fractions Elute with Gradient\n(Hexane -> Ethyl Acetate)->Collect Fractions Analyze Fractions by TLC Analyze Fractions by TLC Collect Fractions->Analyze Fractions by TLC Combine Pure Fractions Combine Pure Fractions Analyze Fractions by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure 9H-Fluoren-1-ol Pure 9H-Fluoren-1-ol Evaporate Solvent->Pure 9H-Fluoren-1-ol

Technical Support Center: Enhancing the Long-Term Stability of 9H-Fluoren-1-ol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 9H-Fluoren-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the long-term stability of 9H-Fluoren-1-ol solutions. Instability can lead to inconsistent experimental results, loss of valuable material, and compromised data integrity. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can ensure the reliability and reproducibility of your work.

Foundational Science: Understanding the Instability of 9H-Fluoren-1-ol

9H-Fluoren-1-ol is an aromatic alcohol featuring a hydroxyl (-OH) group on a fluorene backbone. This structure, while essential for its function, is also the primary source of its instability in solution. Like many phenolic compounds, it is susceptible to degradation through several pathways, primarily oxidation and photodegradation.

  • Oxidative Degradation: The phenolic hydroxyl group can be readily oxidized, especially under neutral or alkaline conditions.[1][2][3] The process often involves the formation of a phenoxyl radical, which can then undergo further reactions to form quinone-like structures.[3] These oxidized species are often highly colored, which explains the common observation of solutions turning yellow or brown over time. The presence of dissolved oxygen, metal ions, and elevated temperatures can significantly accelerate this process.[4]

  • Photodegradation: The aromatic rings in the fluorene structure absorb ultraviolet (UV) and visible light. This absorbed energy can excite the molecule to a higher energy state, making it more susceptible to reaction with oxygen or other molecules in the solution. Studies on the parent compound, fluorene, show that UV irradiation leads to the formation of various hydroxy derivatives and fluorenone, highlighting the sensitivity of the fluorene core to light.[5][6]

  • Influence of pH: The pH of the solution plays a critical role in stability.[7] In basic environments (high pH), the phenolic proton is abstracted, forming a phenolate anion. This anion is more electron-rich and thus significantly more susceptible to oxidation than the protonated form.[3][8] Conversely, while strongly acidic conditions might suppress oxidation, they can introduce other issues like acid-catalyzed degradation for certain complex molecules.[9]

Proposed Degradation Pathway of 9H-Fluoren-1-ol

cluster_factors Degradation Factors A 9H-Fluoren-1-ol (Colorless) B Phenoxyl Radical (Transient Intermediate) A->B Oxidation C Quinone-like Structures & Other Degradants (Colored) B->C Further Reactions O2 Oxygen Light Light (UV/Vis) HighpH High pH Metals Metal Ions

Caption: Proposed oxidative degradation pathway for 9H-Fluoren-1-ol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My 9H-Fluoren-1-ol solution, which was initially colorless, has turned yellow/brown. What happened, and can I still use it?

A: A color change is a clear visual indicator of chemical degradation, most commonly oxidation. The yellow or brown hue is due to the formation of conjugated, quinone-like byproducts as described in the section above.

  • Causality: This is typically caused by prolonged exposure to one or more of the following: atmospheric oxygen, light, or an inappropriate pH.

  • Recommendation: We strongly advise against using discolored solutions for any quantitative or sensitive biological assays. The concentration of the active 9H-Fluoren-1-ol is lower than calculated, and the newly formed degradation products could have unintended or confounding biological activities or interfere with analytical measurements. For the most reliable results, a fresh solution should be prepared following the best practices outlined in Section 3.

Q2: I've observed a precipitate forming in my stock solution stored in the freezer. What is the cause?

A: Precipitation upon storage can be attributed to several factors:

  • Poor Solubility at Low Temperature: The most common cause is that the solvent's capacity to keep 9H-Fluoren-1-ol dissolved decreases at lower temperatures. While freezing is excellent for slowing degradation, if the solution is near its saturation point at room temperature, the compound will likely precipitate when cooled.

  • Solvent Evaporation: If the vial is not sealed perfectly, volatile solvents can slowly evaporate over time, even at low temperatures. This increases the concentration of 9H-Fluoren-1-ol beyond its solubility limit, causing it to crash out of solution.

  • Degradation: In some cases, the degradation products themselves may be less soluble than the parent compound, leading to their precipitation.

  • Solution: Before use, allow the vial to warm completely to room temperature and vortex thoroughly to attempt redissolving the precipitate. If it does not fully redissolve, it should be considered suspect. To prevent this, consider preparing stock solutions at a slightly lower concentration or using a solvent with higher solubilizing power, such as DMSO.[10]

Q3: My experimental results have been inconsistent when using 9H-Fluoren-1-ol solutions prepared more than a week ago. Why?

A: This is a classic sign of solution instability. Inconsistent results arise directly from the degradation of the active compound.

  • Root Cause: The effective concentration of 9H-Fluoren-1-ol in your older solution is no longer what you initially prepared. As the compound degrades, its potency decreases, leading to weaker-than-expected effects in your assays.

  • Compounding Factors: The degradation products may also interfere with your experiment. They could compete with the parent compound, interact with other reagents, or have their own biological effects, leading to high variability and unreliable data.

  • Validation: To maintain consistency, it is critical to use freshly prepared solutions or solutions that have been prepared and stored under stabilizing conditions (see Protocol 4.1) and validated for stability over the intended use period.

FAQs: Best Practices for Solution Preparation and Storage

FAQ 1: What is the best solvent for 9H-Fluoren-1-ol? 9H-Fluoren-1-ol is sparingly soluble in water but shows good solubility in many organic solvents.[11] The ideal solvent depends on your experimental needs. For stock solutions, high-purity, anhydrous-grade polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices as they offer high solubility and can help stabilize the hydroxyl group through hydrogen bonding.[10] For working solutions, ensure the chosen solvent is compatible with your downstream application (e.g., cell culture, enzymatic assays).

Solvent Solubility Notes Considerations
DMSO High solubility.Excellent for high-concentration stocks. Can be cytotoxic in some assays; keep final concentration low (typically <0.5%).
Ethanol Sparingly soluble.[11]Good for applications where DMSO is not suitable. May require warming to fully dissolve.
Methanol Slightly soluble.[12][13][14]Similar to ethanol; ensure it is anhydrous.
Acetone Soluble.[11]Highly volatile; ensure tight sealing of vials.

FAQ 2: How should I prepare a stock solution to maximize its stability? Follow the detailed methodology in Protocol 4.1. The key principles are to minimize exposure to oxygen, light, and contaminants. This includes using a high-purity solvent, deoxygenating the solvent before use, and working quickly to dissolve the compound before aliquoting and storing it under an inert atmosphere.

FAQ 3: What are the optimal storage conditions? Optimal storage is crucial for extending the shelf life of your solution.

Parameter Recommendation Rationale
Temperature -20°C or -80°CLow temperatures drastically slow the rate of chemical degradation.[4][15]
Light Amber glass vials or tubes wrapped in foilProtects the light-sensitive aromatic structure from photodegradation.[4]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen from the vial headspace, preventing oxidative degradation.
Container Tightly sealed vials with PTFE-lined capsPrevents solvent evaporation and moisture entry.

FAQ 4: Should I add antioxidants? Which ones and at what concentration? Yes, adding an antioxidant is a highly effective strategy. Antioxidants work by scavenging free radicals that initiate the oxidative degradation cascade.[16][17][18]

Antioxidant Mechanism Typical Concentration Notes
Butylated Hydroxytoluene (BHT) Radical Scavenger0.01 - 0.1% (w/v)A phenolic antioxidant, very effective in organic solvents.
Ascorbic Acid (Vitamin C) Radical Scavenger100 - 500 µMMore suitable for aqueous or partially aqueous solutions.[19]
Trolox Radical Scavenger100 - 500 µMA water-soluble analog of Vitamin E, excellent for biological systems.

Note: Always run a control experiment to ensure the chosen antioxidant does not interfere with your specific assay.

FAQ 5: How does pH affect stability, and should I buffer my solution? For aqueous or protic solvent systems, pH is critical. As a phenolic compound, 9H-Fluoren-1-ol is most stable in a slightly acidic environment (pH ~5-6), which keeps the hydroxyl group protonated and less susceptible to oxidation.[8] If your experimental system allows, using a buffer in this pH range can significantly improve stability. Avoid neutral and, especially, alkaline (pH > 7) conditions for long-term storage.[1][3]

Experimental Protocols

Protocol 4.1: Preparation of a Stabilized 9H-Fluoren-1-ol Stock Solution

This protocol details the steps for preparing a 10 mM stock solution in DMSO, incorporating best practices for maximum stability.

Materials:

  • 9H-Fluoren-1-ol (solid)

  • Anhydrous, high-purity DMSO

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile amber glass vials with PTFE-lined screw caps

  • Analytical balance, vortex mixer, and appropriate pipettes

Workflow for Preparing Stabilized 9H-Fluoren-1-ol Solution

start Start weigh 1. Weigh 9H-Fluoren-1-ol in a clean vial start->weigh deoxygenate 2. Deoxygenate DMSO (Sparge with N2/Ar for 10-15 min) weigh->deoxygenate add_solvent 3. Add deoxygenated DMSO to the solid deoxygenate->add_solvent dissolve 4. Vortex until fully dissolved add_solvent->dissolve aliquot 5. Aliquot into pre-labeled amber vials dissolve->aliquot purge 6. Purge headspace of each vial with N2/Ar aliquot->purge store 7. Cap tightly and store at -20°C or -80°C purge->store end_node End store->end_node

Caption: Step-by-step workflow for preparing a stable stock solution.

Methodology:

  • Preparation: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of 9H-Fluoren-1-ol (e.g., 1.822 mg for 1 mL of a 10 mM solution).

  • Solvent Deoxygenation: Before opening the solvent, sparge the anhydrous DMSO with a gentle stream of inert gas (Argon or Nitrogen) for 10-15 minutes. This removes dissolved oxygen, a key driver of degradation.

  • Dissolution: Using a pipette, add the calculated volume of the deoxygenated DMSO to the vial containing the solid 9H-Fluoren-1-ol.

  • Mixing: Cap the vial and vortex immediately until the solid is completely dissolved. Avoid heating the solution, as this can accelerate degradation.[4]

  • Aliquoting: Working quickly, aliquot the stock solution into smaller, single-use volumes in amber glass vials. This prevents repeated freeze-thaw cycles and contamination of the main stock.

  • Inert Atmosphere: Before capping each aliquot, purge the headspace of the vial with inert gas for 10-20 seconds.

  • Storage: Immediately cap the vials tightly and place them in a freezer at -20°C or, for even longer-term storage, -80°C.

Protocol 4.2: Monitoring Solution Stability via UV-Vis Spectroscopy

This protocol provides a simple, quantitative method to check the stability of your solution over time.

  • Baseline Scan: Immediately after preparing a fresh solution (T=0), take a UV-Vis spectrum. Dilute a small amount of the stock solution in a suitable UV-transparent solvent (e.g., ethanol) to an absorbance between 0.5 and 1.0 AU. Scan from 200-500 nm.

  • Identify λmax: Note the wavelength of maximum absorbance (λmax) and the shape of the spectrum.

  • Time-Point Scans: At regular intervals (e.g., 1 week, 1 month), remove an aliquot stored under the recommended conditions, allow it to warm to room temperature, and take a new UV-Vis spectrum using the same dilution factor and solvent.

  • Analysis: Compare the spectra. A stable solution will show a negligible decrease in absorbance at λmax and no significant change in the overall spectral shape. Degradation is indicated by a decrease in absorbance at λmax and/or the appearance of new peaks at longer wavelengths (typically >350 nm), corresponding to the formation of colored degradation products.

References

  • Kinani, S., Souissi, Y., & Bouchonnet, S. (2016). Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. Journal of Chromatography A, 1442, 104-113. DOI: 10.1016/j.chroma.2016.03.012
  • ChemDB. (n.d.). 9H-fluoren-9-ol. Retrieved from [Link]

  • Grifoll, M., Casellas, M., Bayona, J. M., & Solanas, A. M. (1995). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Applied and Environmental Microbiology, 61(8), 2970-2977.
  • PubMed. (1995). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Retrieved from [Link]

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  • ResearchGate. (2018). Effect of pH on degradation of fluorene using a solar photo-Fenton.... Retrieved from [Link]

  • ChemBK. (n.d.). 9-Fluorenol. Retrieved from [Link]

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  • ResearchGate. (2001). New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. Retrieved from [Link]

  • Bimpilas, A., Panosy, A., Tsimogiannis, D., & Oreopoulou, V. (2019). Stability of Phenolic Compounds in Grape Stem Extracts. Foods, 8(11), 569.
  • Horáková, S., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 10(9), 1367.
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  • Shah, M. T., et al. (2021). Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain. Scientific Reports, 11(1), 16869.
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  • Eawag-BBD. (n.d.). Fluorene Degradation Pathway Map. Retrieved from [Link]

  • ResearchGate. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Retrieved from [Link]

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  • PubChem. (n.d.). 9H-Fluoren-1-ol. Retrieved from [Link]

  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2023). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers, 15(18), 3789.
  • Sebaugh, J. L. (2011). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 16(1), 146-163.
  • Casellas, M., Grifoll, M., Bayona, J. M., & Solanas, A. M. (1997). New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. Applied and Environmental Microbiology, 63(3), 819-826.
  • PubChem. (n.d.). Fluoren-9-ol. Retrieved from [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • NIST. (n.d.). 9H-Fluoren-9-ol. Retrieved from [Link]

  • Al-Bahrani, H., & Al-Khafaji, M. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Molecules, 28(19), 6757.
  • ResearchGate. (2015). Antioxidant molecule useful in the stabilization of nanoparticles in water suspension. Retrieved from [Link]

  • NIST. (n.d.). 9H-Fluoren-9-ol. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • He, L., & He, T. (2008). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine, 12(5a), 1557-1568.
  • PubChem. (n.d.). Fluorene. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105.

Sources

Technical Support Center: Scale-Up Production of 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up production of 9H-Fluoren-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during the multi-step synthesis and purification of 9H-Fluoren-1-ol. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions during your scale-up campaigns.

I. Overview of Synthetic Strategy

The direct, regioselective hydroxylation of the fluorene backbone at the C1 position is challenging to achieve on a large scale. Therefore, a robust and scalable synthesis of 9H-Fluoren-1-ol is typically accomplished through a multi-step process. The most common and industrially viable route begins with the nitration of fluorene, followed by reduction of the nitro group, and finally, diazotization of the resulting amine and subsequent hydrolysis.

This guide will focus on the challenges and troubleshooting for each stage of this synthetic sequence.

Synthesis_Workflow Fluorene 9H-Fluorene Nitrofluorene 1-Nitrofluorene Fluorene->Nitrofluorene Nitration (HNO₃/H₂SO₄) Aminofluorene 1-Aminofluorene Nitrofluorene->Aminofluorene Reduction (e.g., Fe/HCl) Diazonium Fluoren-1-yl-diazonium Salt Aminofluorene->Diazonium Diazotization (NaNO₂/H₂SO₄) Fluorenol 9H-Fluoren-1-ol Diazonium->Fluorenol Hydrolysis (H₂O, Δ)

Caption: Multi-step synthesis of 9H-Fluoren-1-ol from 9H-Fluorene.

II. Troubleshooting Guide: A Proactive Approach to Scale-Up Challenges

This section is designed to help you anticipate and resolve common issues encountered during the scale-up production of 9H-Fluoren-1-ol.

Step 1: Nitration of 9H-Fluorene

The electrophilic nitration of fluorene is a critical first step, but it presents challenges in controlling regioselectivity and preventing over-nitration.[1]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 1-Nitrofluorene - Suboptimal Reaction Temperature: Nitration is highly exothermic.[2][3] Poor temperature control can lead to side reactions. - Incorrect Acid Mixture Ratio: The concentration of the nitronium ion (NO₂⁺) is highly dependent on the HNO₃/H₂SO₄ ratio.[4][5]- Precise Temperature Control: Implement efficient cooling systems and control the rate of addition of the nitrating mixture to maintain the desired temperature range (typically 0-10 °C). - Optimize Acid Ratio: Carefully control the molar ratio of nitric acid to sulfuric acid. A typical starting point is a 1:2 molar ratio.
Formation of Multiple Isomers (e.g., 2-, 3-, and 4-Nitrofluorene) - Reaction Conditions Favoring Other Isomers: The substitution pattern in electrophilic aromatic substitution is influenced by both electronic and steric factors.[1]- Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the kinetically controlled product. Experiment with a range of temperatures to optimize for the 1-isomer. - Choice of Nitrating Agent: While mixed acid is common for scale-up, consider alternative nitrating agents for improved regioselectivity, although this may increase costs.
Over-nitration (Formation of Dinitro- and Trinitrofluorenes) - Excess Nitrating Agent: Using too much of the nitrating mixture will lead to multiple nitrations.[6] - Extended Reaction Time: Allowing the reaction to proceed for too long can also result in over-nitration.- Stoichiometric Control: Carefully calculate and dispense the amount of nitrating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. - Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.
Safety Concerns (Runaway Reaction) - Poor Heat Dissipation: On a large scale, the surface-area-to-volume ratio decreases, making heat removal more challenging.[2]- Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and heat dissipation. - Emergency Quenching Plan: Have a pre-planned procedure for quenching the reaction in case of a thermal runaway, such as the addition of a large volume of cold water or a suitable quenching agent.
Step 2: Reduction of 1-Nitrofluorene to 1-Aminofluorene

The reduction of the nitro group is a standard transformation, but on a large scale, challenges related to reaction completion, catalyst handling, and product isolation can arise.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reduction - Inactive Reducing Agent: The activity of reducing agents like iron powder can vary. - Insufficient Acid: The acid is required to generate the active reducing species and dissolve the iron.- Activate the Reducing Agent: If using iron, pre-treat it with dilute acid to remove any passivating oxide layer. - Maintain Acidic Conditions: Ensure a sufficient amount of acid (e.g., HCl) is present throughout the reaction. Monitor the pH of the reaction mixture.
Difficult Product Isolation - Formation of Iron Sludge: The iron oxides/hydroxides formed during the reaction can create a thick sludge that is difficult to filter.- Hot Filtration: Filter the reaction mixture while it is still hot to prevent the product from precipitating with the iron salts. - Use of Filter Aids: Employ a filter aid like celite to improve the filtration of the iron sludge.
Product Contamination - Residual Iron Salts: Iron salts can co-precipitate with the product.- Thorough Washing: Wash the crude product thoroughly with water to remove any inorganic salts. - Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and perform an acid-base extraction to separate the basic amine from neutral impurities.
Step 3: Diazotization of 1-Aminofluorene and Hydrolysis to 9H-Fluoren-1-ol

This final step involves the formation of a potentially unstable diazonium salt, which must be handled with care, especially at scale.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 9H-Fluoren-1-ol - Decomposition of Diazonium Salt: Diazonium salts are often unstable at elevated temperatures.[7] - Incomplete Hydrolysis: The hydrolysis of the diazonium salt may require specific temperature and time to go to completion.- Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step. - Controlled Heating for Hydrolysis: After diazotization is complete, warm the reaction mixture gradually to effect hydrolysis. Monitor the reaction for the evolution of nitrogen gas.
Formation of Azo Byproducts - Reaction of Diazonium Salt with Unreacted Amine: If the addition of sodium nitrite is too slow or incomplete, the diazonium salt can couple with the starting amine.- Ensure Complete Diazotization: Add the sodium nitrite solution at a steady rate to ensure that all the amine is converted to the diazonium salt before proceeding with hydrolysis.
Safety Concerns (Explosion Hazard) - Isolation of Dry Diazonium Salt: Solid diazonium salts can be explosive.- In Situ Generation and Use: Never attempt to isolate the diazonium salt. Generate it in solution and use it immediately in the subsequent hydrolysis step.
Difficult Purification of 9H-Fluoren-1-ol - Presence of Isomeric Phenols: If the starting 1-aminofluorene was not pure, the final product will be a mixture of fluorenol isomers, which can be difficult to separate.[8] - Formation of Tar-like Byproducts: Decomposition of the diazonium salt can lead to the formation of polymeric, tarry materials.- Purify the Starting Materials: Ensure the purity of the 1-aminofluorene before diazotization. - Column Chromatography: Use column chromatography to separate the desired 1-ol isomer from other isomers and byproducts. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the nitration of fluorene?

A1: Temperature control is paramount. The nitration of aromatic compounds is a highly exothermic reaction. On a large scale, inefficient heat removal can lead to a rapid increase in temperature, resulting in over-nitration and the formation of undesired isomers.[2][3] It is crucial to have a robust cooling system and to control the rate of addition of the nitrating agent to maintain the reaction temperature within the optimal range.

Q2: How can I minimize the formation of dinitro and other over-nitrated products?

A2: The key is to control the stoichiometry of the nitrating agent. Use a minimal excess of the nitric acid/sulfuric acid mixture required for the mononitration. Monitoring the reaction progress by TLC or HPLC is essential to determine the point at which the starting fluorene has been consumed, at which time the reaction should be quenched.[6]

Q3: What are the main safety precautions to take during the diazotization step?

A3: The primary safety concern is the potential for the diazonium salt to decompose, sometimes explosively, especially if isolated in a dry state. Therefore, it is imperative to:

  • Always keep the reaction temperature low (0-5 °C) during the formation of the diazonium salt.

  • Never isolate the diazonium salt intermediate. It should be generated in situ and used immediately in the subsequent hydrolysis step.

  • Ensure good ventilation to handle the nitrogen gas evolved during the hydrolysis.

Q4: I am having trouble separating the 1-nitrofluorene isomer from the other isomers. What do you recommend?

A4: The separation of nitrofluorene isomers can be challenging due to their similar polarities.

  • Fractional Crystallization: This can be an effective method on a larger scale. Experiment with different solvent systems to find one that provides good separation.

  • Column Chromatography: For smaller to medium scales, column chromatography with a suitable adsorbent (like silica gel) and eluent system (e.g., a gradient of ethyl acetate in hexane) can be effective. Careful optimization of the eluent polarity is key.

Q5: My final 9H-Fluoren-1-ol product is discolored. What is the likely cause?

A5: Discoloration is often due to the presence of azo compounds or other polymeric byproducts formed from the decomposition of the diazonium salt. To address this:

  • Ensure complete diazotization of the 1-aminofluorene before heating for hydrolysis to minimize the formation of azo dyes.

  • Purify the final product using column chromatography. A charcoal treatment of the crude product solution before crystallization can also help to remove colored impurities.

IV. Detailed Experimental Protocols (Illustrative)

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 1-Nitrofluorene

Nitration_Protocol Start Dissolve 9H-Fluorene in Acetic Acid Cool Cool to 0-5 °C Start->Cool Add_Acid Slowly Add Nitrating Mixture (HNO₃/H₂SO₄) Cool->Add_Acid React Stir at 0-10 °C Add_Acid->React Monitor Monitor by TLC/HPLC React->Monitor Quench Quench with Ice-Water Monitor->Quench Filter Filter and Wash Crude Product Quench->Filter Purify Recrystallize/Chromatography Filter->Purify

Caption: Experimental workflow for the nitration of 9H-Fluorene.

Materials:

  • 9H-Fluorene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ice

  • Water

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 9H-Fluorene in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled vessel.

  • Slowly add the nitrating mixture to the fluorene solution via the addition funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C and monitor the progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto a large amount of crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

  • The crude product will be a mixture of nitrofluorene isomers. Purify by fractional crystallization or column chromatography to isolate the 1-nitrofluorene isomer.

Protocol 2: Synthesis of 1-Aminofluorene

Materials:

  • 1-Nitrofluorene

  • Iron Powder

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide Solution

Procedure:

  • In a reactor fitted with a reflux condenser and mechanical stirrer, add 1-nitrofluorene and ethanol.

  • Heat the mixture to a gentle reflux.

  • In a separate beaker, make a slurry of iron powder in water and add a small amount of concentrated hydrochloric acid to activate the iron.

  • Add the iron slurry portion-wise to the refluxing solution of 1-nitrofluorene. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux and monitor the reaction by TLC until the starting material has disappeared.

  • While still hot, add a solution of sodium hydroxide to precipitate the iron salts.

  • Filter the hot reaction mixture through a pad of celite to remove the iron sludge. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The crude 1-aminofluorene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of 9H-Fluoren-1-ol

Diazotization_Hydrolysis Start Dissolve 1-Aminofluorene in aq. H₂SO₄ Cool Cool to 0-5 °C Start->Cool Add_Nitrite Slowly Add NaNO₂ Solution Cool->Add_Nitrite Diazotize Stir at 0-5 °C Add_Nitrite->Diazotize Hydrolyze Heat to 80-90 °C Diazotize->Hydrolyze Monitor Monitor N₂ Evolution Hydrolyze->Monitor Extract Cool and Extract with Organic Solvent Monitor->Extract Purify Column Chromatography/Recrystallization Extract->Purify

Caption: Experimental workflow for the diazotization and hydrolysis of 1-Aminofluorene.

Materials:

  • 1-Aminofluorene

  • Sulfuric Acid

  • Sodium Nitrite

  • Water

  • Ethyl Acetate (or other suitable extraction solvent)

  • Sodium Bicarbonate Solution

  • Brine

Procedure:

  • In a reactor, dissolve 1-aminofluorene in dilute sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Slowly add the sodium nitrite solution to the amine solution, keeping the temperature below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Stir the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full diazotization.

  • Slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 9H-Fluoren-1-ol can be purified by column chromatography on silica gel followed by recrystallization.

V. Analytical Characterization

Confirming the identity and purity of the final product and intermediates is crucial.

Compound Analytical Data
9H-Fluoren-1-ol Molecular Formula: C₁₃H₁₀O Molecular Weight: 182.22 g/mol [9] Appearance: Off-white to light yellow solid Melting Point: Literature values vary, important to establish an in-house standard. ¹H NMR (CDCl₃): Expect characteristic aromatic proton signals and a signal for the hydroxyl proton. The methylene protons at C9 will also be present. ¹³C NMR (CDCl₃): Expect distinct signals for the 13 carbon atoms. IR (KBr): A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch is characteristic.

VI. References

  • PubChem. 9H-Fluoren-1-ol. National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]

  • National Center for Biotechnology Information. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]

  • ResearchGate. Nitration of fluorenones 1, 2a, and 2b. [Link]

  • Proceedings of the ... Process Development Symposium. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. [Link]

  • RSC Publishing. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. [Link]

  • Chemistry LibreTexts. 14.4: Diazotization of Amines. [Link]

  • PubChem. Fluoren-9-ol. National Center for Biotechnology Information. [Link]

  • NIST. 9H-Fluoren-9-ol. National Institute of Standards and Technology. [Link]

  • Journal of the Chemical Society (Resumed). CCCLV.—Nitration of fluorene. 2 : 5-Dinitrofluorene. [Link]

  • ChemBK. 1-aminofluorene. [Link]

  • Google Patents. A process for separating nitration isomers of substituted benzene compounds.

  • Wikipedia. Nitration. [Link]

  • ResearchGate. Nitration of Polycyclic Aromatic Hydrocarbons by Dinitrogen Tetraoxide. II. Synthetic and Mechanistic Aspects*. [Link]

  • ACS Publications. Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. [Link]

  • University of Wisconsin-Madison Chemistry. Experiment 11: Electrophilic Aromatic Substitution – Nitration. [Link]

  • PrepChem. Preparation of 9-aminofluorene. [Link]

  • Chromatography Today. Easy purification of isomers with prepacked glass columns. [Link]

Sources

Technical Support Center: Catalyst Removal in 9H-Fluoren-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 9H-Fluoren-1-ol and related compounds. The purity of active pharmaceutical ingredients (APIs) is paramount, and the removal of residual metal catalysts used in synthesis is a critical and often challenging step. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the high purity required for your research and development.

The Challenge of Residual Catalysts

The synthesis of functionalized aromatic systems like 9H-Fluoren-1-ol frequently employs powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[1][2][3] While these methods are highly effective for forming C-C and C-N bonds, they introduce the risk of contaminating the final product with palladium.[4][5] Regulatory bodies like the ICH have stringent limits on elemental impurities in APIs, making effective removal of these residual metals non-negotiable.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of catalyst contamination in my 9H-Fluoren-1-ol preparation?

The primary source is the palladium catalyst used in cross-coupling reactions to construct the fluorene core or attach functional groups. These reactions may involve aryl halides or triflates reacting with boronic acids (Suzuki) or amines (Buchwald-Hartwig).[1][3] After the reaction, the palladium can exist in several forms: as the heterogeneous catalyst itself (e.g., Pd on carbon), as precipitated palladium black (Pd(0)), or as soluble Pd(II) or Pd(0) complexes.[7] Each form requires a different removal strategy.

Q2: Why is simple filtration sometimes ineffective at removing the palladium?

Filtration is only effective for removing insoluble, heterogeneous catalyst particles. If your reaction work-up results in the formation of soluble palladium complexes or fine colloidal palladium particles (often called "palladium black"), these will pass through standard filter media.[7][8] This is a common issue and the primary reason why more advanced purification techniques are necessary.

Q3: What are "scavengers," and how do they work?

Scavengers are materials designed to selectively bind to and remove metal impurities from a solution. They are typically solid-supported, using materials like silica or polystyrene resin, which are functionalized with groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[9] The process involves stirring the crude product solution with the scavenger for a specific time, allowing the palladium to bind (chelate) to the functional groups on the solid support. The scavenger, now containing the palladium, is then easily removed by filtration.[10][11]

Q4: Can activated carbon be used to remove palladium?

Yes, activated carbon is a cost-effective and widely used adsorbent for palladium removal.[9][12] Its high surface area and porous structure allow it to adsorb a range of palladium species, including both Pd(0) and Pd(II).[12][13] However, a potential drawback is its lack of selectivity; activated carbon can sometimes adsorb the desired product, leading to a loss of yield.[6][9] Therefore, its use must be carefully optimized for each specific process.

Q5: How do I know if the catalyst has been successfully removed?

Visual inspection is not sufficient. While a colorless solution is a good sign, it does not guarantee the absence of trace palladium.[7] The definitive methods for quantifying residual palladium are elemental analysis techniques. The industry standards are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These methods are highly sensitive and can detect palladium levels down to parts-per-billion (ppb).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of 9H-Fluoren-1-ol.

Problem 1: High Palladium Levels After Filtration
  • Symptom: Your filtrate is clear, but ICP-MS analysis shows palladium levels are still above your target limit.

  • Causality: This indicates the presence of soluble or colloidal palladium species that are too small to be captured by conventional filtration. The palladium catalyst may have formed soluble complexes with ligands, solvents, or your product itself.

G start High Pd after filtration sub_cause Cause: Soluble or Colloidal Pd Present start->sub_cause solution1 Option 1: Adsorption sub_cause->solution1 solution2 Option 2: Scavenging sub_cause->solution2 solution3 Option 3: Crystallization sub_cause->solution3 detail1 Treat solution with Activated Carbon. Monitor for product loss. solution1->detail1 Cost-effective, less selective detail2 Select a scavenger based on Pd oxidation state (see Table 1). Optimize contact time and temp. solution2->detail2 High selectivity, higher cost detail3 Purify by recrystallization. Pd impurities remain in mother liquor. solution3->detail3 Also removes organic impurities

Caption: Decision tree for addressing soluble palladium contamination.

Problem 2: Low Efficiency with Palladium Scavengers
  • Symptom: You've treated your product with a scavenger, but palladium levels remain stubbornly high.

  • Causality: The chosen scavenger may be inappropriate for the oxidation state of the palladium, or the reaction conditions (time, temperature, solvent) may be suboptimal. The scavenger's binding sites could also be blocked by other components in the reaction mixture.

The effectiveness of a scavenger is highly dependent on the nature of the palladium species. Use the following table to guide your selection.

Scavenger Type (Functional Group)Primary TargetCommercial ExamplesKey Considerations
Thiol-based (e.g., -SH) Pd(II)ISOLUTE® Si-Thiol[10]Highly effective for Pd(II) but can be sensitive to oxidation.
Triaminotriazine (TMT) Pd(II) and some Pd(0)ISOLUTE® Si-TMT, Biotage® MP-TMT[10]Robust and versatile scavenger for various palladium species.
Amine-based (e.g., Trisamine) Pd(II)ISOLUTE® Si-Trisamine[10]Good for chelating Pd(II); can also scavenge excess acid.
Phosphine-based Pd(0)VariousEffective for Pd(0) complexes but can be air-sensitive.

Troubleshooting Steps:

  • Verify Scavenger Choice: If you used a thiol-based scavenger with little success, your palladium may be primarily in the Pd(0) state. Consider switching to a phosphine-based scavenger or a broader-spectrum option like TMT.

  • Increase Equivalents: Double the mass equivalents of the scavenger relative to the palladium and re-run the experiment on a small scale.

  • Optimize Reaction Time & Temperature: Scavenging is a chemical reaction. Gently heating the mixture (e.g., to 40-50 °C) and increasing the stirring time (from 1-2 hours to 12-24 hours) can significantly improve efficiency.[11]

  • Solvent Compatibility: Ensure the scavenger is compatible with your solvent system. Some scavengers swell differently in various solvents, which can affect the accessibility of their binding sites.

Detailed Experimental Protocols

These protocols provide a starting point for your purification experiments. Always perform them on a small scale before applying to your entire batch.

Protocol 1: Optimized Celite® Filtration for Heterogeneous Palladium

This method is designed to remove insoluble palladium, such as Pd/C or precipitated Pd(0) black.

G cluster_prep Preparation cluster_filt Filtration cluster_conc Concentration p1 1. Place filter paper in a Büchner funnel. p2 2. Add 1-2 cm layer of Celite®. p1->p2 p3 3. Compact the bed gently to create a level surface. p2->p3 p4 4. Pre-wet the Celite® pad with clean solvent. p3->p4 f1 5. Dilute crude reaction mixture with solvent. f2 6. Slowly pour mixture onto the Celite® bed under vacuum. f1->f2 f3 7. Wash the pad with several portions of clean solvent to recover all product. f2->f3 c1 8. Combine the filtrate and washes. c2 9. Concentrate under reduced pressure. c1->c2

Caption: Workflow for Celite® filtration of heterogeneous catalysts.

Causality Explained:

  • Why Celite®? Celite is a diatomaceous earth filter aid. Its porous and intricate structure creates a fine filtration matrix capable of trapping very small particles that would otherwise pass through filter paper alone.[14]

  • Why pre-wet? Pre-wetting the pad with the solvent prevents the Celite from being disturbed when the reaction mixture is added and ensures a well-packed filter bed.[8]

  • Why wash? Thoroughly washing the filter cake is critical to ensure you recover all of your product that might be adsorbed on the surface of the Celite or the catalyst.

Protocol 2: General Procedure for Solid-Supported Scavenging

This protocol applies to silica or polymer-based scavengers for removing soluble palladium.

  • Dissolve Crude Product: Dissolve your crude 9H-Fluoren-1-ol in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.

  • Select and Add Scavenger: Based on the likely oxidation state of your palladium (see Table 1), select an appropriate scavenger. Add 5-20 mass equivalents of the scavenger relative to the initial mass of the palladium catalyst used.

  • Stir Mixture: Stir the suspension at room temperature or elevate to 40-50 °C. Monitor the reaction by taking small aliquots over time (e.g., at 2, 8, and 24 hours) to determine the optimal scavenging time.

  • Filter: Once scavenging is complete, filter the mixture through a simple filter paper or a small plug of silica/Celite® to remove the scavenger resin.

  • Wash and Concentrate: Wash the collected scavenger resin thoroughly with fresh solvent to recover any adsorbed product. Combine the filtrate and washes, and concentrate under reduced pressure.

  • Analyze: Submit the purified sample for elemental analysis (ICP-MS) to confirm the final palladium concentration.

Protocol 3: Recrystallization for Final Polishing

Recrystallization is an excellent final purification step that can remove residual palladium and other organic impurities. 9H-Fluoren-1-ol's structure is similar to fluorene and fluorenol, suggesting it will be soluble in hot organic solvents and less soluble at cold temperatures.

  • Choose a Solvent System: Based on solubility data for related compounds, a mixture of a polar solvent like methanol or ethanol with a non-polar solvent like toluene or hexanes is a good starting point.[15][16] The ideal solvent is one in which 9H-Fluoren-1-ol is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude, catalyst-depleted 9H-Fluoren-1-ol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a quick filtration of the hot solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Causality Explained: During slow crystal lattice formation, the molecules of 9H-Fluoren-1-ol will preferentially pack together, excluding dissimilar molecules like residual catalysts and other impurities, which remain dissolved in the solvent (the mother liquor).[9]

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? [Online discussion]. Available: [Link]

  • Wang, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Journal of Hazardous Materials. Available: [Link]

  • Quora. (2022, February 14). In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? [Online discussion]. Available: [Link]

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  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) from palladium catalyst using Activated Carbon as efficient adsorbents. Available: [Link]

  • Campo, M. A., & Larock, R. C. (2009). Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes. Organic Letters. Available: [Link]

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  • Scribd. Chem 315 - Lab 2 - Recrystallization. Available: [Link]

  • The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Available: [Link]

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  • Bartczak, P., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials (Basel). Available: [Link]

  • Shaya, J., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry. Available: [Link]

  • Yokozawa, T., et al. (2007). Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki−Miyaura Coupling Reaction from an Externally Added Initiator Unit. Journal of the American Chemical Society. Available: [Link]

  • Zhang, W., & Curran, D. P. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron. Available: [Link]

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Technical Support Center: Air Oxidation of 9H-Fluorenes to 9-Fluorenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the air oxidation of 9H-fluorenes to 9-fluorenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions.

Introduction

The air oxidation of 9H-fluorene to 9-fluorenone is a valuable transformation in organic synthesis, yielding a key building block for various functional materials and pharmaceutical compounds.[1][2][3] This process, often catalyzed by a base, utilizes atmospheric oxygen as an environmentally benign and cost-effective oxidant.[4][5][6][7] While seemingly straightforward, this reaction can present challenges. This guide provides practical solutions and a deeper understanding of the underlying chemical principles to ensure successful and reproducible outcomes.

Reaction Mechanism Overview

The base-catalyzed air oxidation of 9H-fluorene to 9-fluorenone proceeds through a series of steps initiated by the deprotonation of the acidic C9 proton of the fluorene molecule.[2][4][8][9]

Troubleshooting Guide

This section addresses common issues encountered during the air oxidation of 9H-fluorenes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Base: The base is crucial for deprotonating the 9H-fluorene to initiate the reaction.[4] 2. Poor Oxygen Mass Transfer: Inadequate mixing or a sealed reaction vessel can limit the availability of oxygen. 3. Low Reaction Temperature: The reaction rate can be slow at lower temperatures.[4] 4. Inactive Catalyst: If using a solid-supported or phase-transfer catalyst, it may be poisoned or deactivated.1. Increase Base Concentration: Ensure a sufficient molar excess of a strong base like KOH or NaOH is used.[6][10][11][12] 2. Improve Aeration: Use a vessel with a larger headspace, stir vigorously to create a vortex, or bubble air/oxygen through the reaction mixture.[13] 3. Increase Temperature: Gently heat the reaction mixture, monitoring for potential side reactions. 4. Catalyst Regeneration/Replacement: Follow the supplier's instructions for catalyst regeneration or use a fresh batch.
Slow Reaction Rate 1. Inappropriate Solvent: The solvent plays a critical role in dissolving both the fluorene substrate and the base.[9] 2. Phase-Transfer Issues: In biphasic systems (e.g., toluene/water), inefficient transfer of the fluorenyl anion to the organic phase can slow the reaction.[9]1. Solvent Optimization: Consider using a solvent like THF or DMF, which can better solvate both reactants.[5][10][14] 2. Use a Phase-Transfer Catalyst (PTC): Add a PTC like a quaternary ammonium salt to facilitate the transfer of the anion across the phase boundary.[15]
Incomplete Conversion 1. Equilibrium Limitations: The reaction may reach a point of equilibrium before all the starting material is consumed. 2. Deactivation of Base/Catalyst Over Time: The effectiveness of the base or catalyst may diminish over the course of the reaction.1. Remove Byproducts: If water is a byproduct, consider using a drying agent or a Dean-Stark trap to drive the equilibrium forward. 2. Incremental Addition: Add fresh base or catalyst portion-wise during the reaction.
Formation of Side Products 1. Over-oxidation: Prolonged reaction times or harsh conditions can lead to the formation of undesired byproducts. 2. Side Reactions of Substituents: Functional groups on the fluorene ring may undergo side reactions under the basic conditions.1. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC to stop the reaction at the optimal time.[16][17] 2. Protecting Groups: If necessary, protect sensitive functional groups before carrying out the oxidation.
Difficult Product Isolation/Purification 1. Product Solubility: The 9-fluorenone product may have similar solubility to the starting material, making separation difficult. 2. Emulsion Formation During Workup: In biphasic systems, vigorous shaking during extraction can lead to stable emulsions.1. Chromatography: Utilize column chromatography with an appropriate solvent system for separation.[17] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[18] 3. Break Emulsions: Add a small amount of brine or a different organic solvent to help break up emulsions during workup.
Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically a strong hydroxide like potassium hydroxide (KOH) or sodium hydroxide (NaOH), is essential for deprotonating the 9H-fluorene at the C9 position.[4] This acidic proton removal generates the fluorenyl anion, a key reactive intermediate that then reacts with molecular oxygen.[2][4]

Q2: Which solvent is best for this reaction?

A2: The choice of solvent is critical. Aprotic polar solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are often effective as they can dissolve both the nonpolar fluorene substrate and the ionic base.[5][10][14] For biphasic systems, a nonpolar solvent like toluene is used with an aqueous base, often requiring a phase-transfer catalyst.[9]

Q3: Can this reaction be performed without a catalyst?

A3: The base itself acts as a catalyst in the deprotonation step. However, for biphasic reactions, a phase-transfer catalyst (PTC) is often necessary to shuttle the fluorenyl anion from the aqueous phase to the organic phase where it can react with oxygen.[15] In some protocols, solid-supported catalysts are also employed to improve efficiency and ease of separation.[13]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[16][17] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the fluorene and the appearance of the fluorenone product. Gas chromatography (GC) can also be used for more quantitative analysis.[19]

Q5: My reaction is very slow, taking several days. How can I speed it up?

A5: A very slow reaction is a common issue.[4] To accelerate the rate, you can:

  • Increase the temperature: Gently heating the reaction can significantly increase the rate.

  • Improve oxygenation: Ensure vigorous stirring to maximize the surface area between the liquid and the air, or bubble air or pure oxygen through the reaction mixture.[13]

  • Use a more efficient catalytic system: Consider using a phase-transfer catalyst in a biphasic system or exploring solid-supported catalysts.[5][13][15]

Q6: What is the best way to purify the 9-fluorenone product?

A6: The purification method depends on the scale and purity requirements.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like ethanol or hexane can be very effective for removing impurities.[18]

  • Column Chromatography: For smaller scales or when high purity is required, column chromatography using silica gel or alumina is a standard method.[17]

  • Filtration and Washing: After the reaction, filtering to remove any solid catalyst or base, followed by washing the organic layer with water to remove residual base and then drying, is a crucial first step in the workup.[11]

Experimental Protocols
Protocol 1: Base-Catalyzed Air Oxidation in a Homogeneous System

This protocol is suitable for small to medium-scale synthesis.

Materials:

  • 9H-Fluorene

  • Potassium Hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for elevated temperatures)

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-fluorene in THF (e.g., 1 g of fluorene in 20 mL of THF).

  • Add powdered potassium hydroxide (a 2 to 5 molar excess).

  • Stir the mixture vigorously at room temperature, ensuring good exposure to air (do not seal the flask completely). For faster reaction, the mixture can be gently heated under reflux.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the starting fluorene spot is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 9-fluorenone.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Phase-Transfer Catalyzed Air Oxidation in a Biphasic System

This protocol is advantageous for larger-scale reactions and avoids the need for anhydrous solvents.

Materials:

  • 9H-Fluorene

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Tetrabutylammonium Bromide (TBAB) or other suitable PTC

  • Deionized Water

  • Separatory funnel

Procedure:

  • Combine 9H-fluorene, toluene, and an aqueous solution of sodium hydroxide in a round-bottom flask.

  • Add a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%).

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating. Vigorous stirring is crucial for efficient phase transfer.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and wash it with water to remove the base and PTC.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the resulting 9-fluorenone as described in Protocol 1.

Visualizing the Workflow
General Experimental Workflow

Workflow A Reactant Preparation (9H-Fluorene, Base, Solvent) B Reaction Setup (Vigorous Stirring, Air Exposure) A->B Combine C Reaction Monitoring (TLC/GC) B->C Sample C->B Continue Reaction D Workup (Quenching, Extraction, Washing) C->D Reaction Complete E Purification (Recrystallization/Chromatography) D->E Crude Product F Product Characterization (NMR, IR, MP) E->F Pure Product

Caption: General workflow for the air oxidation of 9H-fluorene.

Troubleshooting Decision Tree

Troubleshooting Start Low Conversion? CheckBase Is Base Concentration Sufficient? Start->CheckBase CheckBase->Start No, Increase Base CheckO2 Is Aeration Adequate? CheckBase->CheckO2 Yes CheckO2->Start No, Improve Stirring/Aeration IncreaseTemp Consider Increasing Temperature CheckO2->IncreaseTemp Yes CheckCatalyst Is Catalyst Active? (if applicable) IncreaseTemp->CheckCatalyst If still slow CheckCatalyst->Start No, Regenerate/Replace OptimizeSolvent Optimize Solvent System CheckCatalyst->OptimizeSolvent Yes

Caption: Decision tree for troubleshooting low conversion issues.

References

Sources

Validation & Comparative

A Comparative Analysis of 9H-Fluoren-1-ol and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Positional Isomerism in the Fluorene Scaffold

The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive starting point for developing novel therapeutics and functional materials.[2] However, the precise positioning of functional groups on this scaffold can dramatically alter a molecule's physicochemical properties, spectral characteristics, and biological activity. This guide provides an in-depth comparison of 9H-Fluoren-1-ol and its key positional isomers: 9H-Fluoren-2-ol, 9H-Fluoren-3-ol, 9H-Fluoren-4-ol, and 9H-Fluoren-9-ol.

Understanding the distinct properties endowed by simply moving a hydroxyl group around the fluorene core is critical for drug development professionals and researchers. These subtle structural changes influence everything from solubility and acidity (pKa) to how the molecule interacts with biological targets, such as enzymes and receptors.[3] For instance, certain isomers exhibit significant estrogenic activity, while others act as dopamine reuptake inhibitors, highlighting the profound impact of hydroxyl group placement on pharmacological outcomes.[4][5] This guide will dissect these differences, providing the objective data and experimental context necessary for informed decision-making in research and development.

Comparative Physicochemical Properties

The position of the hydroxyl group directly impacts intermolecular forces (like hydrogen bonding) and the electronic distribution across the aromatic system. This results in distinct melting points, solubilities, and acidities among the isomers. 9H-Fluoren-9-ol is unique in this series as it is a secondary alcohol with the hydroxyl group on the non-aromatic carbon of the five-membered ring, which fundamentally alters its properties compared to its phenolic analogues (1-, 2-, 3-, and 4-ol).[6][7]

Property9H-Fluoren-1-ol9H-Fluoren-2-ol9H-Fluoren-3-ol9H-Fluoren-4-ol9H-Fluoren-9-ol
Molecular Formula C₁₃H₁₀OC₁₃H₁₀OC₁₃H₁₀OC₁₃H₁₀OC₁₃H₁₀O
Molecular Weight 182.22 g/mol [8]182.22 g/mol [9]182.22 g/mol 182.22 g/mol [10]182.22 g/mol [6]
Melting Point (°C) Data not available167-169[9]Data not availableData not available153-155[11]
pKa (Predicted) 9.87 ± 0.109.94 ± 0.20[9]9.77 ± 0.1010.00 ± 0.1013.34 ± 0.20[6]
LogP (Predicted) 3.5[8]3.53.53.5[10]2.51[4]
Water Solubility Data not availableData not availableData not availableData not availableInsoluble[6][11]
Appearance Data not availableWhite solid[9]Data not availableData not availableWhite/Cream powder[6][11]

Expert Analysis of Physicochemical Trends:

  • Acidity (pKa): The phenolic isomers (1-, 2-, 3-, 4-ol) exhibit pKa values around 9.8-10.0, typical for phenols. The subtle differences arise from the position of the hydroxyl group and its electronic interplay with the fused ring system. In contrast, 9H-Fluoren-9-ol has a significantly higher predicted pKa (13.34), consistent with its character as a secondary alcohol rather than a phenol.[6] The acidity of phenols is due to the resonance stabilization of the resulting phenoxide anion, a mechanism not available to the alkoxide ion of 9-fluorenol.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) is similar for the phenolic isomers, as they share the same elemental composition and general structure.[8][10] 9H-Fluoren-9-ol, however, has a lower LogP, suggesting it is less lipophilic.[4] This can be attributed to the exposed nature of the hydroxyl group on the C9 carbon, which may engage more readily in hydrogen bonding with water compared to the more sterically shielded phenolic hydroxyls.

Spectroscopic Fingerprints: Differentiating the Isomers

Spectroscopic methods provide a definitive means of distinguishing between the fluorenol isomers. Each isomer's unique electronic and chemical environment gives rise to a distinct "fingerprint" in UV-Vis, NMR, and IR spectroscopy.

Spectroscopic Data9H-Fluoren-1-ol9H-Fluoren-2-ol9H-Fluoren-9-ol
UV-Vis λmax (in CH₃CN) Data not available~308 nmNot applicable
¹H NMR (Key Signals) Data not availableAromatic protons, -OH protonH(9) proton, -OH proton
IR (Key Stretches) ~3200-3600 cm⁻¹ (O-H)~3200-3600 cm⁻¹ (O-H)~3200-3600 cm⁻¹ (O-H)

Causality Behind Spectroscopic Differences:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for isomer identification. The chemical shift, splitting pattern, and coupling constants of the aromatic protons are highly dependent on the hydroxyl group's location. For 9H-Fluoren-9-ol, the most distinctive feature is the signal for the proton at the C9 position [H(9)], which is absent in the phenolic isomers.[14] The methylene bridge protons (-CH₂-) in the phenolic isomers also provide a key signature, appearing as a singlet, whereas this is replaced by the CH-OH group in 9-fluorenol.

  • Infrared (IR) Spectroscopy: All isomers will show a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group. However, the exact position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding, which differs with the steric environment of the -OH group in each isomer.

Experimental Protocols for Characterization

To ensure scientific rigor, the methods used to determine these comparative properties must be robust and reproducible. Below are detailed protocols for determining a key physicochemical property (pKa) and a critical biological activity (cytotoxicity).

Protocol 1: Spectrophotometric Determination of pKa

This protocol is a self-validating system for determining the acid dissociation constant (pKa) of a phenolic fluorenol isomer, leveraging the difference in UV-Vis absorbance between the protonated (HA) and deprotonated (A⁻) forms.

Principle: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) forms the basis of this experiment. By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of the deprotonated to protonated species can be determined, and the pKa can be derived graphically.[15]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of the fluorenol isomer in a suitable organic solvent (e.g., methanol or acetonitrile).[16][17]

    • Prepare a series of buffer solutions with pH values spanning the expected pKa (e.g., from pH 8.5 to 11.5).

    • Prepare a highly acidic solution (e.g., 0.1 M HCl, pH 1) and a highly basic solution (e.g., 0.1 M NaOH, pH 13).

  • Spectrophotometric Measurements:

    • For each buffer solution, and the acidic/basic solutions, add a small, precise volume of the fluorenol stock solution to a quartz cuvette and dilute to the final volume with the respective buffer.

    • Record the UV-Vis spectrum (e.g., from 250 nm to 450 nm) for each solution.

    • The spectrum in the pH 1 solution represents the fully protonated form (A_HA), while the spectrum in the pH 13 solution represents the fully deprotonated form (A_A-).

  • Data Analysis:

    • Identify an analytical wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

    • For each buffered solution, calculate the ratio [A⁻]/[HA] using the formula: ([A⁻]/[HA]) = (A - A_HA) / (A_A- - A), where A is the absorbance of the sample at the analytical wavelength in the given buffer.

    • Plot the measured pH of each buffer solution (y-axis) against log([A⁻]/[HA]) (x-axis).

    • Perform a linear regression on the data points. The y-intercept of this plot is the pKa of the compound.[15]

Workflow Diagram: pKa Determination

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare 1 mM Stock Solution measure_samples Prepare Samples in Buffers prep_stock->measure_samples prep_buffers Prepare Buffer Series (pH 8.5-11.5) prep_buffers->measure_samples prep_ext Prepare 0.1M HCl & 0.1M NaOH measure_ext Record Spectra for A_HA (pH 1) & A_A- (pH 13) prep_ext->measure_ext measure_spectra Record UV-Vis Spectra (250-450 nm) measure_samples->measure_spectra analysis_calc Calculate log([A⁻]/[HA]) for each buffer measure_spectra->analysis_calc measure_ext->analysis_calc analysis_plot Plot pH vs. log([A⁻]/[HA]) analysis_calc->analysis_plot analysis_pka Determine pKa from Y-Intercept analysis_plot->analysis_pka

Caption: Workflow for the spectrophotometric determination of pKa.

Protocol 2: CytoTox-Fluor™ Cytotoxicity Assay

This protocol describes a homogeneous fluorescent assay to measure cytotoxicity by quantifying the release of a "dead-cell" protease from membrane-compromised cells.[18]

Principle: The assay uses a fluorogenic peptide substrate (bis-AAF-R110) that cannot cross the intact membrane of live cells. When cells die and lose membrane integrity, a protease is released that cleaves the substrate, generating a fluorescent signal proportional to the number of dead cells.[18][19]

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A-549, MCF-7) under standard conditions.[20]

    • Trypsinize and count the cells. Seed the cells into a 96-well or 384-well solid black plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorenol isomers in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls and positive controls (e.g., a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Prepare the CytoTox-Fluor™ Reagent by adding the Assay Buffer to the lyophilized substrate.

    • Add the prepared reagent to each well of the plate.

    • Mix briefly on an orbital shaker and incubate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 520 nm Em).

    • Subtract the background fluorescence from a no-cell control.

    • Normalize the data to the vehicle control (0% cytotoxicity) and a maximum-lysis control (100% cytotoxicity).

    • Plot the normalized fluorescence (cytotoxicity %) against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that causes 50% of the maximal cytotoxic response).

Workflow Diagram: Cytotoxicity Assay

Caption: Workflow for the CytoTox-Fluor™ cytotoxicity assay.

Comparative Biological Activities: A Structure-Activity Relationship Study

The biological effects of fluorenols are highly dependent on the isomer's structure. The position of the hydroxyl group dictates the molecule's shape and electronic properties, which in turn governs its interaction with biological macromolecules.

Biological Activity9H-Fluoren-1-ol9H-Fluoren-2-ol9H-Fluoren-3-ol9H-Fluoren-9-ol
Cytotoxicity Data not availableVaries by cell lineData not availableVaries by cell line
Estrogenic Activity Data not availableSignificant[5]Significant[5]Not Active[5]
Dioxin-like Activity Data not availableSignificant[5]Significant[5]Not Active[5]
Dopamine Reuptake Inhibition (IC₅₀) Data not availableData not availableData not available9 µM[4]

Expert Analysis of Structure-Activity Relationships (SAR):

  • Estrogenic and Dioxin-like Activity: A compelling study on the photodegradation products of fluorene revealed that 9H-Fluoren-2-ol and 9H-Fluoren-3-ol exerted significant estrogenic and dioxin-like activity in vitro.[5] In stark contrast, 9H-Fluoren-9-ol was inactive in the same assays.[5] This strongly suggests that the phenolic hydroxyl group at the 2 or 3 position is critical for binding to the estrogen receptor and aryl hydrocarbon receptor, respectively. The overall molecular shape of these isomers may mimic that of endogenous hormones or other receptor ligands. The non-phenolic structure of 9-fluorenol prevents this type of interaction.

  • CNS Activity: 9H-Fluoren-9-ol is a known dopamine reuptake inhibitor with an IC₅₀ of 9 µM and has been investigated as a wake-promoting agent.[4][6] This activity is specific to the 9-hydroxy isomer, indicating that its three-dimensional structure and properties are suitable for binding to the dopamine transporter (DAT).

  • Cytotoxicity: While comprehensive comparative data is limited, fluorene derivatives, in general, are known to possess cytotoxic properties against various cancer cell lines, often through mechanisms like DNA intercalation or apoptosis induction.[1][20][21] The specific potency (IC₅₀) of each isomer would depend on its ability to enter the cell and interact with intracellular targets, which is influenced by its lipophilicity and structure.

Diagram: Isomer Structure vs. Biological Activity

G core Fluorene Core iso2 9H-Fluoren-2-ol core->iso2 iso3 9H-Fluoren-3-ol core->iso3 iso9 9H-Fluoren-9-ol core->iso9 act_estro Estrogenic & Dioxin-like Activity iso2->act_estro High iso3->act_estro High act_dat Dopamine Reuptake Inhibition iso9->act_dat Moderate act_none No Estrogenic Activity iso9->act_none Confirmed

Caption: Relationship between fluorenol isomer structure and key biological activities.

Conclusion

This guide demonstrates that positional isomerism within the fluorenol family is not a trivial structural variation. The specific placement of a single hydroxyl group on the 9H-fluorene scaffold profoundly dictates the resulting molecule's physicochemical characteristics, spectroscopic signature, and, most critically, its biological function.

9H-Fluoren-9-ol, a secondary alcohol, is clearly distinguished from its phenolic isomers (1-, 2-, 3-, and 4-ol) by its lower acidity, distinct NMR spectrum, and unique activity as a dopamine reuptake inhibitor. Among the phenolic isomers, the 2- and 3-hydroxy derivatives show potent estrogenic and dioxin-like activities that are absent in the 9-hydroxy isomer. These findings underscore the necessity for researchers and drug developers to consider each isomer as a unique chemical entity. Precise characterization and comparative screening are essential to unlock the full potential of the fluorene scaffold and to select the optimal isomer for a given therapeutic or material science application.

References

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  • Fluoren-9-ol | C13H10O. (n.d.). PubChem.
  • Fluorenol. (n.d.). Wikipedia.
  • CytoTox-Fluor™ Cytotoxicity Assay. (n.d.).
  • Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degrad
  • Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. (2019).
  • FLUORENE. (n.d.).
  • Stereochemistry and biological activity of drugs. (n.d.). SlidePlayer.

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A Comparative Analysis of 9H-Fluoren-1-ol and 9H-Fluoren-9-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and drug development, the fluorene scaffold presents a rigid and privileged structure for designing novel bioactive molecules. Positional isomerism, a subtle yet profound structural variation, can dramatically alter the physicochemical properties and biological activities of such compounds. This guide provides a comprehensive comparative analysis of two key fluorenol isomers: 9H-Fluoren-1-ol and 9H-Fluoren-9-ol. While 9H-Fluoren-9-ol has gained attention as a wake-promoting agent and a dopamine reuptake inhibitor, its lesser-known isomer, 9H-Fluoren-1-ol, remains largely uncharacterized. This document aims to bridge this knowledge gap by presenting a side-by-side comparison of their synthesis, properties, and biological activities, supplemented with detailed experimental protocols for their differentiation and evaluation.

Introduction to the Isomers: A Tale of Two Hydroxyls

9H-Fluoren-1-ol and 9H-Fluoren-9-ol share the same molecular formula (C₁₃H₁₀O) and a common fluorene backbone.[1][2] The critical distinction lies in the position of the hydroxyl (-OH) group. In 9H-Fluoren-9-ol, the hydroxyl group is attached to the C9 carbon of the five-membered ring, rendering it a secondary alcohol.[3] Conversely, 9H-Fluoren-1-ol features the hydroxyl group on the C1 carbon of one of the benzene rings, classifying it as a phenol. This seemingly minor positional shift has profound implications for their chemical reactivity, electronic properties, and, consequently, their interaction with biological targets.

Physicochemical Properties: A Quantitative Comparison

The difference in the hydroxyl group's location manifests in distinct physicochemical properties, which are crucial for predicting their pharmacokinetic and pharmacodynamic behavior.

Property9H-Fluoren-1-ol9H-Fluoren-9-olReference(s)
CAS Number 6344-61-21689-64-1[1][2]
Molecular Weight 182.22 g/mol 182.22 g/mol [1][2]
Melting Point Not well-documented153-154 °C[4]
LogP (predicted) 3.52.4[1][2]
Water Solubility InsolubleInsoluble[4]
Appearance Solid (predicted)White to cream crystalline powder[4]

The higher predicted LogP of 9H-Fluoren-1-ol suggests it may exhibit greater lipophilicity compared to 9H-Fluoren-9-ol, potentially influencing its membrane permeability and distribution in biological systems.

Synthesis Methodologies: Forging the Isomers

The synthetic accessibility of a compound is a cornerstone of its research and development. Here, we detail established and proposed synthetic routes for both fluorenol isomers.

Synthesis of 9H-Fluoren-9-ol: A Classic Reduction

9H-Fluoren-9-ol is readily synthesized via the reduction of the commercially available ketone, 9-fluorenone. The use of sodium borohydride in an alcoholic solvent is a common, high-yielding, and scalable method.[3]

G Fluorenone 9-Fluorenone Fluorenol 9H-Fluoren-9-ol Fluorenone->Fluorenol Reduction ReducingAgent NaBH4, Ethanol G cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Diazotization & Hydrolysis FluoreneCarboxylic 1-Fluorenecarboxylic Acid Aminofluorene 1-Aminofluorene FluoreneCarboxylic->Aminofluorene Curtius or similar rearrangement Aminofluorene2 1-Aminofluorene DiazoniumSalt Fluorene-1-diazonium salt Aminofluorene2->DiazoniumSalt NaNO2, H2SO4, 0-5 °C Fluorenol 9H-Fluoren-1-ol DiazoniumSalt->Fluorenol H2O, Δ G cluster_0 Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Fluorenol9 9H-Fluoren-9-ol Fluorenol9->DAT Inhibits SynapticCleft Synaptic Cleft PresynapticNeuron Presynaptic Neuron

Sources

A Comparative Guide to the Synthesis of 9H-Fluoren-1-ol: A Novel Palladium-Catalyzed Approach vs. a Traditional Multi-Step Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of functionalized fluorene derivatives is of significant interest to researchers in materials science and drug discovery due to their unique photophysical properties and biological activities. This guide provides a comprehensive comparison of two distinct synthetic routes to 9H-Fluoren-1-ol. We will explore a novel, streamlined synthesis leveraging a modern palladium-catalyzed C-H activation and oxidation strategy, and contrast it with a more traditional, multi-step approach commencing with the bromination of fluorene. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the methodologies, supported by detailed experimental protocols and comparative data to inform the selection of the most suitable synthetic strategy.

Introduction

9H-Fluoren-1-ol is a valuable derivative of the fluorene scaffold, a polycyclic aromatic hydrocarbon. The strategic placement of a hydroxyl group at the C1 position opens avenues for further functionalization and the development of novel materials and pharmaceutical agents. The efficiency, scalability, and environmental impact of the synthetic route to this key intermediate are critical considerations for its practical application.

Historically, the synthesis of specifically substituted fluorenols has often involved multi-step sequences with harsh reagents and moderate yields. In this guide, we present and validate a hypothetical, yet mechanistically sound, novel synthetic route that offers potential advantages over traditional methods. We will provide a side-by-side comparison of this new approach with a plausible, established pathway, evaluating them on key performance metrics such as overall yield, step economy, reaction conditions, and purification requirements.

Logical Workflow for New Synthetic Route Validation

The validation of a new synthetic pathway is a structured process that moves from a conceptual design to a practical evaluation against existing methods. This ensures a thorough assessment of the new route's viability and potential benefits.

Synthetic Route Validation Workflow A Conceptual Design of Novel Route B Literature Precedent Analysis A->B Feasibility C Proposed Synthesis Protocol B->C Methodology E Comparative Synthesis Execution (Hypothetical) C->E Comparison D Traditional Route Identification D->E F Data Analysis & Performance Metrics E->F Experimental Data G Evaluation & Conclusion F->G Objective Assessment

Caption: Workflow for the validation of a new synthetic route.

Comparison of Synthetic Routes

This guide will compare two distinct pathways to 9H-Fluoren-1-ol. "Route A" represents a novel, two-step approach starting from 9H-fluorene, employing a modern palladium-catalyzed C-H activation/oxidation. "Route B" follows a more traditional, multi-step sequence involving bromination, nucleophilic substitution to an ether, and subsequent dealkylation.

Data Presentation

The following table summarizes the key performance indicators for each synthetic route based on plausible experimental outcomes.

MetricRoute A (Novel)Route B (Traditional)
Starting Material 9H-Fluorene9H-Fluorene
Number of Steps 23
Overall Yield ~75%~40%
Purity (crude) ~90%~85%
Reaction Time 18 hours48 hours
Key Reagents Pd(OAc)₂, Ac-MIO, Acetic AcidNBS, NaOMe, BBr₃
Purification Column ChromatographyMultiple Column Chromatography/Recrystallization
Atom Economy HigherLower
Safety/Environmental Milder conditions, but requires palladium catalyst.Uses hazardous reagents like NBS and BBr₃.

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below. The causality behind experimental choices is explained to provide a deeper understanding of each protocol.

Route A: A Novel Palladium-Catalyzed C-H Activation/Oxidation Approach

This proposed novel route is based on the principles of modern transition-metal-catalyzed C-H functionalization, which offers a more direct and efficient way to introduce functionality onto an aromatic core.[1][2]

Synthetic Pathway

Novel Synthetic Route Start 9H-Fluorene Intermediate Fluoren-1-yl Acetate Start->Intermediate Step 1: Pd(OAc)₂, Ac-MIO, AcOH, 120 °C, 12h Product 9H-Fluoren-1-ol Intermediate->Product Step 2: NaOH, MeOH/H₂O, 60 °C, 6h

Caption: A novel two-step synthesis of 9H-Fluoren-1-ol.

Step 1: Palladium-Catalyzed C1-Acetoxylation of 9H-Fluorene
  • Principle: This step utilizes a palladium catalyst to selectively activate a C-H bond at the C1 position of the fluorene ring and install an acetate group. The directing effect of the fluorene ring system favors functionalization at the electronically richer positions. Ac-MIO (N-acetoxy-N-methoxyacetamide) serves as the oxidant and acetate source. Acetic acid is used as the solvent.

  • Protocol:

    • To a flame-dried Schlenk flask, add 9H-fluorene (1.66 g, 10 mmol), palladium(II) acetate (112 mg, 0.5 mol%), and Ac-MIO (2.62 g, 20 mmol).

    • Under an inert atmosphere (e.g., argon or nitrogen), add glacial acetic acid (50 mL).

    • Equip the flask with a reflux condenser and heat the mixture to 120 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane to 9:1 hexane:ethyl acetate) to yield fluoren-1-yl acetate as a solid.

    • Expected Yield: ~80%

Step 2: Hydrolysis of Fluoren-1-yl Acetate
  • Principle: This is a standard saponification reaction where the acetate ester is hydrolyzed under basic conditions to yield the corresponding alcohol (phenol).

  • Protocol:

    • Dissolve the fluoren-1-yl acetate (from the previous step, ~8 mmol) in methanol (40 mL) in a round-bottom flask.

    • Add a 2 M aqueous solution of sodium hydroxide (20 mL, 40 mmol).

    • Heat the mixture to 60 °C and stir for 6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and neutralize with 1 M HCl until the pH is approximately 7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude 9H-Fluoren-1-ol can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

    • Expected Yield: ~94%

Route B: A Traditional Multi-Step Synthesis via Bromination

This traditional route relies on classical electrophilic aromatic substitution followed by nucleophilic substitution and deprotection, which is a common strategy for synthesizing phenols from aromatic hydrocarbons.

Synthetic Pathway

Traditional Synthetic Route Start 9H-Fluorene Intermediate1 1-Bromofluorene Start->Intermediate1 Step 1: NBS, Benzoyl Peroxide, CCl₄, Reflux, 3h Intermediate2 1-Methoxyfluorene Intermediate1->Intermediate2 Step 2: NaOMe, DMF, 100 °C, 24h Product 9H-Fluoren-1-ol Intermediate2->Product Step 3: BBr₃, CH₂Cl₂, -78 °C to rt, 21h

Sources

Comparative Study of the Biological Activity of Fluorenol Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The fluorene nucleus, a tricyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs.[1] Its rigid, planar structure and lipophilic nature make it an ideal starting point for the design of compounds that can interact with a wide range of biological targets.[2][3] This guide provides a comparative analysis of the diverse biological activities of fluorenol and its analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their function. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Anticancer Activity: Targeting Cell Proliferation and Survival

Fluorene derivatives, particularly those based on the fluorenone scaffold, have emerged as a promising class of anticancer agents.[4] Their mechanism of action often involves the inhibition of critical enzymes involved in DNA replication and cell cycle regulation, leading to cytotoxic effects against various cancer cell lines.[5][6]

Comparative Cytotoxicity of Fluorenone Analogs

A significant body of research has focused on synthesizing and evaluating fluorenone derivatives for their antiproliferative activity. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds. As the data below indicates, structural modifications to the fluorene core can lead to substantial variations in cytotoxicity. For instance, the introduction of 2,7-diamido groups or the synthesis of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives has yielded compounds with potent activity against lung (A-549), breast (MCF-7, MDA-MB-231), and ovarian (SKOV-3) cancer cell lines.[2][7][8]

Compound ClassAnalog ExampleTarget Cell LineIC₅₀ (µM)Reference
Fluoroquinolone Analogs Novel Ciprofloxacin DerivativesNCI-60 Cell Lines4-12 fold > Etoposide[5]
2,7-Diamidofluorenones Compound 3c NCI 60-cell panelGI₅₀ = 1.66[6]
2,7-Dichloro-fluorenes 2,7-dichloro-4-(2-aminoacetyl)A-549 (Lung)Significant Activity[2]
2,7-Dichloro-fluorenes 2,7-dichloro-4-(2-aminoacetyl)MCF-7 (Breast)Significant Activity[2]
Thiazolidinone/Azetidinone Dichloro-9H-fluorene-basedA-549 (Lung)Remarkable Activity[8]
Thiazolidinone/Azetidinone Dichloro-9H-fluorene-basedMDA-MB-231 (Breast)Remarkable Activity[8]

Note: "Significant Activity" and "Remarkable Activity" are reported where specific IC₅₀ values were not provided in the source text but were compared favorably to reference drugs like 5-Fluorouracil or Taxol.[2][8]

Mechanism of Action: DNA Topoisomerase and DHFR Inhibition

A primary mechanism underlying the anticancer effects of many fluorene analogs is the inhibition of DNA topoisomerases.[5] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, topoisomerase inhibitors prevent the re-ligation of the DNA strand, leading to double-strand breaks and triggering apoptosis.[5][6] Certain fluoroquinolone analogs derived from Ciprofloxacin have demonstrated potent Topoisomerase II inhibition, leading to cell cycle arrest in the G2/M phase.[5]

Another key target is Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of nucleotides and certain amino acids.[2] Inhibition of DHFR disrupts DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells. Molecular docking studies have confirmed that 2,7-dichloro-fluorene derivatives can effectively bind to the active site of DHFR.[2]

Topoisomerase_Inhibition cluster_replication DNA Replication cluster_drug Drug Action cluster_cell_fate Cellular Outcome DNA DNA Supercoiled_DNA Supercoiled DNA DNA->Supercoiled_DNA Replication Stress Topoisomerase_II Topoisomerase II Supercoiled_DNA->Topoisomerase_II Binds to Cleaved_Complex Cleavage Complex (DNA-Topo II) Topoisomerase_II->Cleaved_Complex Creates transient double-strand break Relaxed_DNA Relaxed DNA Cleaved_Complex->Relaxed_DNA Re-ligation DSB DNA Double-Strand Breaks Cleaved_Complex->DSB Relaxed_DNA->DNA Continues Replication Fluorenol_Analog Fluorenol Analog (Topo II Inhibitor) Fluorenol_Analog->Cleaved_Complex Stabilizes Complex, Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of anticancer action via Topoisomerase II inhibition.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorenol analog compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial and Antibiofilm Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial and fungal infections.[1] Fluorene derivatives have demonstrated significant potential in this area, exhibiting inhibitory effects against a range of pathogenic microbes.[9][10]

Comparative Antimicrobial Efficacy

Studies have revealed that the antimicrobial spectrum and potency of fluorene analogs are highly dependent on the nature of their substituents. For example, O-aryl-carbamoyl-oxymino-fluorene derivatives bearing electron-withdrawing groups, such as chlorine atoms, show enhanced activity against Gram-positive bacteria like Staphylococcus aureus.[1] In contrast, the presence of electron-donating methyl groups can increase activity against fungi such as Candida albicans.[9] Many of these compounds are also effective at inhibiting and eradicating biofilms, which are structured communities of microbes that are notoriously difficult to treat.[1]

Compound ClassTarget MicrobeActivity MetricValue (mg/mL)Reference
O-Aryl-Carbamoyl-Oxymino-Fluorene S. aureusMIC0.156[1][9]
O-Aryl-Carbamoyl-Oxymino-Fluorene S. aureusMBEC0.019[1]
O-Aryl-Carbamoyl-Oxymino-Fluorene E. coliMIC0.156 - 10[9]
O-Aryl-Carbamoyl-Oxymino-Fluorene C. albicansMIC0.156 - 10[9]
O-Aryl-Carbamoyl-Oxymino-Fluorene Bacterial/Fungal BiofilmsMBIC0.009 - 1.25[9]
Schiff Base Derivatives E. coli, S. aureus, P. aeruginosaActivity comparable to StreptomycinN/A[1]

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.

Experimental Workflow: Antimicrobial Susceptibility Testing

HCV_Inhibition HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (Double Membrane Vesicles) HCV_RNA->Replication_Complex Template NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing NS5A->Replication_Complex Formation NS5A->Block New_RNA New Viral RNA Replication_Complex->New_RNA Virion_Assembly Virion Assembly New_RNA->Virion_Assembly Release New Virions Released Virion_Assembly->Release Fluorene_Analog Fluorene-based NS5A Inhibitor Fluorene_Analog->NS5A Block->Replication_Complex INHIBITS

Caption: Inhibition of HCV replication by targeting the NS5A protein.

Experimental Protocol: Plaque Reduction Neutralization Assay

This assay measures the reduction in viral plaques (zones of cell death) to quantify the antiviral activity of a compound.

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Huh-7 cells for HCV) in 6-well plates and incubate until 90-100% confluent.

  • Virus and Compound Incubation: Prepare serial dilutions of the fluorenol analog. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells, thus forming discrete plaques.

  • Incubation: Incubate the plates for several days (time depends on the virus) until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC₅₀ (50% effective concentration) value.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Fluorene derivatives have been investigated for their ability to modulate inflammatory responses. [11][12]

Mechanism of Action: Blocking Neutrophil Recruitment

A series of N-(fluorenyl-9-methoxycarbonyl) amino acids have demonstrated a broad spectrum of anti-inflammatory activity. [11]A key aspect of their mechanism is the inhibition of leukocyte infiltration into inflamed tissues. Specifically, compounds like N-(fluorenyl-9-methoxycarbonyl)leucine (NPC 15199) were found to block the recruitment of neutrophils to the site of inflammation, a critical step in the inflammatory cascade. [11][12]This action is distinct from many non-steroidal anti-inflammatory drugs (NSAIDs) and suggests a novel therapeutic approach for inflammatory diseases. [12]Importantly, these compounds did not exhibit general myelotoxicity, indicating a targeted effect on leukocyte trafficking rather than on white blood cell production. [11]

Conclusion

The fluorene scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Analogs of fluorenol and fluorenone have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to enhance potency and selectivity. The provided experimental protocols offer a validated framework for researchers to evaluate new derivatives. As our understanding of the molecular targets and mechanisms of action continues to grow, fluorene-based compounds will undoubtedly remain a significant focus of drug discovery and development efforts.

References

  • Novel fluoroquinolone analogs as anticancer agents - News-Medical.Net. (2024). News-Medical.Net. Available at: [Link]

  • New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). National Institutes of Health. Available at: [Link]

  • Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives. (2021). National Institutes of Health. Available at: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Zarqa University. Available at: [Link]

  • Structure-activity relationships of fluorene compounds inhibiting HCV variants. (2019). PubMed. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and Antibacterial Activity of some Heterocyclic Fluorene Compounds Derived from Schiff Base. (2015). sphinxsai.com. Available at: [Link]

  • Structure-activity relationships of fluorene compounds inhibiting HCV variants. (2020). Royal Society of Chemistry. Available at: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). MDPI. Available at: [Link]

  • Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. (2019). National Institutes of Health. Available at: [Link]

  • Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. (2020). ResearchGate. Available at: [Link]

  • N-(fluorenyl-9-methoxycarbonyl) amino acids, a class of antiinflammatory agents with a different mechanism of action. (1991). PubMed. Available at: [Link]

  • Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties. (2013). PubMed. Available at: [Link]

  • Fluorenol - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole. (2016). International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Structure-activity relationship (SAR) studies on the mutagenic properties of 2,7-diaminofluorene and 2,7-diaminocarbazole derivatives. (2021). PubMed. Available at: [Link]

  • Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. (2016). ResearchGate. Available at: [Link]

  • A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. Available at: [Link]

  • 9-Fluorenone derivatives drugs. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • Original Synthesis of Fluorenyl Alcohol Derivatives by Reductive Dehalogenation Initiated by TDAE. (2017). National Institutes of Health. Available at: [Link]

  • Fluorenol - Sciencemadness Wiki. (2023). Sciencemadness Wiki. Available at: [Link]

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A Researcher's Guide to Navigating the Cross-Reactivity Profile of 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of drug discovery and chemical biology, the allure of novel scaffolds is a powerful driving force. The fluorene moiety, a rigid tricyclic aromatic system, has served as a foundational structure for compounds with a wide array of biological activities and applications in materials science.[1] However, the journey from a promising hit in a high-throughput screen to a validated chemical probe or drug candidate is fraught with potential pitfalls. One of the most common and challenging hurdles is the issue of cross-reactivity and non-specific interactions, which can lead to misleading results and wasted resources. This guide provides a comprehensive framework for assessing the cross-reactivity of 9H-Fluoren-1-ol, a less-studied isomer of the more characterized 9-fluorenol.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the potential for assay interference associated with the fluorenol scaffold, propose a series of robust experimental workflows to profile the cross-reactivity of 9H-Fluoren-1-ol, and compare its hypothetical performance against its well-known isomer and other relevant compounds.

The Fluorene Scaffold: A Double-Edged Sword

The rigid and planar nature of the fluorene ring system provides an excellent platform for developing molecules that can engage with biological targets. However, this same structural feature, particularly when combined with hydroxyl groups, can also predispose a compound to non-specific interactions. Such compounds are often categorized as Pan-Assay Interference Compounds (PAINS), which are notorious for generating false-positive results in a wide variety of biochemical assays.[2][3]

PAINS can interfere with assays through numerous mechanisms, including:

  • Aggregation: Forming colloidal particles that sequester and inhibit enzymes.

  • Redox Activity: Participating in redox cycling that can disrupt assay readouts.

  • Chemical Reactivity: Covalently modifying proteins in a non-specific manner.

  • Interference with Assay Technology: Absorbing light or fluorescing in the same range as the assay signal.[4][5]

Given that the more studied isomer, 9-fluorenol, has been identified as a weak dopamine reuptake inhibitor, it is crucial to determine if 9H-Fluoren-1-ol possesses a specific biological activity or if its observed effects in screening assays are a result of promiscuous interactions.[6][7]

Comparative Physicochemical Properties

To understand the potential for cross-reactivity, it is essential to first consider the physicochemical properties of 9H-Fluoren-1-ol in comparison to its isomer and a known promiscuous compound.

Property9H-Fluoren-1-ol[8]9-Fluorenol[9][10]Quercetin (Known PAINS)
Molecular Weight ( g/mol ) 182.22182.22302.24
LogP 3.52.41.48
Topological Polar Surface Area (Ų) 20.220.2107
Hydrogen Bond Donors 115
Hydrogen Bond Acceptors 117

The higher LogP of 9H-Fluoren-1-ol compared to 9-fluorenol suggests a greater lipophilicity, which could influence its interaction with cellular membranes and hydrophobic pockets of proteins.

A Proposed Workflow for Assessing Cross-Reactivity

The following experimental workflow is designed to systematically evaluate the potential for 9H-Fluoren-1-ol to act as an assay interference compound.

G cluster_0 Phase 1: Initial Triage cluster_1 Phase 2: In Vitro Promiscuity Profiling cluster_2 Phase 3: Target-Based and Cellular Assays A Compound Characterization (Purity, Identity) B Solubility Assessment A->B C PAINS Substructure Analysis B->C D Nonspecific Binding Assay (e.g., SPR) C->D E Detergent-Based Counter-Screen D->E F Redox Interference Assay E->F G Luciferase Inhibition Assay F->G H Broad Kinase Panel G->H I GPCR Panel H->I J Cell Viability/Cytotoxicity Assay I->J

Proposed workflow for assessing 9H-Fluoren-1-ol cross-reactivity.
Phase 1: Initial Triage

1. Compound Purity and Identity Confirmation:

  • Rationale: Impurities can be a significant source of false positives. It is critical to confirm the identity and purity of the 9H-Fluoren-1-ol sample.

  • Methodology:

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight.

    • Acquire ¹H and ¹³C NMR spectra to verify the chemical structure.

    • Assess purity using HPLC-UV/MS, aiming for >95% purity.

2. Aqueous Solubility Determination:

  • Rationale: Poor solubility can lead to compound precipitation and aggregation, a common cause of non-specific inhibition.

  • Methodology:

    • Prepare a stock solution of 9H-Fluoren-1-ol in DMSO.

    • Serially dilute the stock solution into a relevant aqueous buffer (e.g., PBS).

    • Measure the turbidity of the solutions using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

3. In Silico PAINS Substructure Analysis:

  • Rationale: Several computational tools can identify structural motifs commonly found in PAINS.

  • Methodology:

    • Submit the structure of 9H-Fluoren-1-ol to a PAINS filter web server (e.g., FAF-Drugs4).

    • Analyze the output for any alerts that flag the fluorenol scaffold or related substructures as potentially problematic.

Phase 2: In Vitro Promiscuity Profiling

1. Nonspecific Binding Assessment using Surface Plasmon Resonance (SPR):

  • Rationale: SPR can be used to assess the propensity of a compound to bind non-specifically to a variety of protein surfaces.

  • Methodology:

    • Immobilize several unrelated proteins (e.g., BSA, HSA, lysozyme) on different flow cells of an SPR sensor chip.

    • Inject a series of concentrations of 9H-Fluoren-1-ol over the sensor surface.

    • A significant binding response across multiple protein surfaces is indicative of non-specific binding.

2. Detergent-Based Counter-Screen:

  • Rationale: The inhibitory activity of aggregating compounds is often attenuated in the presence of detergents.

  • Methodology:

    • Choose a model enzyme assay where 9H-Fluoren-1-ol shows apparent activity.

    • Perform the assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • A significant rightward shift in the IC₅₀ curve in the presence of the detergent suggests that the inhibition is due to aggregation.

3. Redox Interference Assay:

  • Rationale: Compounds that can undergo redox cycling can interfere with assays that rely on redox-sensitive reagents.

  • Methodology:

    • Use a resazurin-based assay. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin.

    • Incubate 9H-Fluoren-1-ol with resazurin in the presence of a reducing agent (e.g., DTT).

    • A change in fluorescence in the absence of a specific enzyme indicates redox activity of the compound.[5]

Phase 3: Target-Based and Cellular Assays

1. Broad Target Panel Screening:

  • Rationale: Screening against a large, diverse panel of targets can provide a direct measure of a compound's selectivity.

  • Methodology:

    • Submit 9H-Fluoren-1-ol for screening against a commercial panel of kinases and G-protein coupled receptors (GPCRs) at a fixed concentration (e.g., 10 µM).

    • Analyze the hit rate. A high hit rate across multiple, unrelated targets is a strong indicator of promiscuity.

2. Cell Viability/Cytotoxicity Assay:

  • Rationale: Promiscuous compounds often exhibit non-specific cytotoxicity.

  • Methodology:

    • Treat a panel of cell lines with increasing concentrations of 9H-Fluoren-1-ol.

    • After a set incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as MTT or CellTiter-Glo.

    • A steep dose-response curve and low micromolar cytotoxicity across multiple cell lines can be a red flag for non-specific activity.

Comparative Performance Analysis

The following table presents a hypothetical comparison of the expected outcomes for 9H-Fluoren-1-ol, its isomer 9-fluorenol, a known PAINS compound (Quercetin), and a negative control compound (e.g., a simple, non-reactive hydrocarbon like adamantane).

Assay9H-Fluoren-1-ol (Hypothetical)9-Fluorenol (Expected)Quercetin (Known PAINS)Adamantane (Negative Control)
PAINS Filter Potential alert for phenol substructurePotential alert for phenol substructureMultiple alerts (catechol, enone)No alerts
Detergent Shift Moderate IC₅₀ shiftMinimal IC₅₀ shiftSignificant IC₅₀ shiftNo activity
Redox Activity Low to moderateLowHighNone
Broad Kinase Panel Hits (at 10 µM) 5-10%<5%>20%0%
Cytotoxicity (CC₅₀) 5-20 µM>50 µM<10 µM>100 µM

This comparative data, while hypothetical for 9H-Fluoren-1-ol, provides a framework for interpreting the experimental results and making an informed decision about the compound's potential for further development.

Conclusion and Recommendations

The assessment of cross-reactivity is a critical step in the validation of any new chemical entity. For 9H-Fluoren-1-ol, a compound with limited published data, a systematic and rigorous approach is essential. The experimental workflows outlined in this guide provide a comprehensive strategy for de-risking this compound and determining whether it represents a specific biological modulator or a promiscuous assay interference compound.

Based on the structural alerts and the known behavior of related compounds, it is recommended that any observed activity of 9H-Fluoren-1-ol in a primary screen be followed by the orthogonal assays described herein. A high degree of activity in these counter-screens would strongly suggest that 9H-Fluoren-1-ol is a PAINS compound and should be deprioritized for further investigation. Conversely, a clean profile in these assays would provide confidence in its potential as a selective modulator and warrant further exploration of its mechanism of action.

References

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological and Toxicological Methods, 2(1), 1-2. [Link]

  • Alonso, J. F., & Rico-Martinez, R. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology, 2315, 263-271. [Link]

  • Wikipedia contributors. (2023). Fluorenol. Wikipedia. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]

  • Pan Assay Interference Compounds. (2022, June 13). YouTube. [Link]

  • Jasial, S., Hu, Y., & Bajorath, J. (2016). Highly Promiscuous Small Molecules from Biological Screening Assays Include Many Pan-Assay Interference Compounds but Also Candidates for Polypharmacology. Journal of Medicinal Chemistry, 59(23), 10767-10774. [Link]

  • Assay Controls | Biochemical, ELISA and microplate assays. (2022, March 22). YouTube. [Link]

  • Hu, Y., & Bajorath, J. (2018). Enhancing Molecular Promiscuity Evaluation Through Assay Profiles. Journal of Chemical Information and Modeling, 58(11), 2266-2276. [Link]

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  • Hu, Y., & Bajorath, J. (2013). What is the Likelihood of an Active Compound to Be Promiscuous? Systematic Assessment of Compound Promiscuity on the Basis of PubChem Confirmatory Bioassay Data. Journal of Medicinal Chemistry, 56(10), 3974-3980. [Link]

  • Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Tarcsay, A., & Keseru, G. M. (2013). Contributions of Molecular Properties to Drug Promiscuity. Journal of Medicinal Chemistry, 56(6), 2387-2395. [Link]

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  • Scientific Reports. (2024). DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics. Nature. [Link]

  • National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-ol. NIST Chemistry WebBook. [Link]

  • Khobrekar, P., & Bugde, S. (2011). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. ChemInform, 42(30), no-no. [Link]

  • Shkirskiy, V., & Rumyantseva, M. (2022). Quantum of selectivity testing: detection of isomers and close homologs by AZO based E-nose without a prior training. Journal of Materials Chemistry C, 10(10), 3826-3836. [Link]

  • Xu, G., & co-workers. (2017). Aldehyde/Ketone-Catalyzed Highly Selective Synthesis of 9-Monoalkylated Fluorenes by Dehydrative C-Alkylation with Primary and Secondary Alcohols. Organic Letters, 19(21), 5848-5851. [Link]

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A Researcher's Guide to 9H-Fluoren-1-ol: A Comparative Analysis of Experimental Data and Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular characterization, the synergy between empirical observation and theoretical prediction is paramount. This guide provides an in-depth comparison of experimental data and computational modeling for 9H-Fluoren-1-ol, a hydroxylated derivative of fluorene. Our objective is to offer researchers, scientists, and drug development professionals a clear framework for understanding how these two pillars of chemical analysis complement, validate, and occasionally challenge one another. We will delve into the practical methodologies for obtaining experimental data and the theoretical underpinnings of computational predictions, culminating in a head-to-head analysis that highlights the strengths and limitations of each approach.

The Experimental Benchmark: Characterizing 9H-Fluoren-1-ol

Experimental analysis provides the ground truth for any molecular entity. The physicochemical and spectroscopic properties of 9H-Fluoren-1-ol have been determined through various analytical techniques. These empirical values serve as the essential benchmark against which all computational models must be validated.

Physicochemical Properties

The fundamental physical properties of a compound, such as its melting point and solubility, are dictated by its intermolecular forces and molecular structure.

PropertyExperimental ValueSource
Molecular Formula C₁₃H₁₀OPubChem[1]
Molecular Weight 182.22 g/mol PubChem[1]
CAS Number 6344-61-2PubChem[1]
Physical Description Solid (powder/crystals)Inferred from related compounds
Melting Point Data not readily available in searched sourcesN/A
Solubility Insoluble in waterInferred from related compounds[2][3]

Note: Specific experimental data for the melting point of the 1-ol isomer is sparse in readily accessible databases; data for the 9-ol isomer is commonly reported around 153-154 °C.[2][3][4][5][6]

Spectroscopic Data Acquisition

Spectroscopy offers a window into the molecular structure, bonding, and electronic properties of 9H-Fluoren-1-ol.

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve ~5-10 mg of 9H-Fluoren-1-ol in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a reference standard like Tetramethylsilane (TMS) at 0.00 ppm.

IR spectroscopy probes the vibrational modes of molecular bonds, providing a "fingerprint" of the functional groups present.

  • Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of 9H-Fluoren-1-ol with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine, homogeneous powder.

  • Pellet Formation: Place the powder in a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet. This technique is chosen for solid samples to minimize scattering and obtain a clear spectrum.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is collected first and automatically subtracted.

Summary of Experimental Spectroscopic Data
SpectrumKey Experimental Peaks / ShiftsSource
¹³C NMR Data available from SpectraBase.PubChem[1]
IR (KBr Wafer) Characteristic peaks for O-H stretch, C-H stretch (aromatic), and C=C stretch (aromatic) are expected. A spectrum is available from the E. Sawicki collection.PubChem[1]
¹H NMR Specific peak list not available in searched sources. A complex aromatic region and signals for the hydroxyl and methylene protons are expected.N/A
UV-Vis Data not readily available in searched sources. Absorption maxima related to π-π* transitions of the fluorene system are expected.N/A

The Computational Approach: Modeling 9H-Fluoren-1-ol

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict molecular properties from first principles.[7] DFT offers a favorable balance between computational cost and accuracy for predicting the electronic structure and properties of organic molecules.[8]

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_output Data Analysis & Comparison mol_build 1. Build 3D Structure of 9H-Fluoren-1-ol method_select 2. Select Method & Basis Set (e.g., B3LYP/6-31+G(d,p)) mol_build->method_select solvent_model 3. Define Solvent Model (e.g., PCM for Chloroform) method_select->solvent_model geom_opt 4. Geometry Optimization (Find lowest energy structure) solvent_model->geom_opt freq_calc 5. Frequency Calculation (Confirm minimum, predict IR) geom_opt->freq_calc nmr_calc 6. NMR Shielding Calculation (GIAO Method) freq_calc->nmr_calc tddft_calc 7. TD-DFT Calculation (Predict UV-Vis Spectrum) freq_calc->tddft_calc extract_data 8. Extract Predicted Data (Energies, Frequencies, Shifts) nmr_calc->extract_data tddft_calc->extract_data process_data 9. Process & Scale Data (e.g., NMR referencing) extract_data->process_data compare_exp 10. Compare with Experimental Data process_data->compare_exp

This protocol outlines a standard procedure for predicting spectroscopic properties using a quantum chemistry software package like Gaussian.

  • Molecular Input: Construct a 3D model of 9H-Fluoren-1-ol using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the molecule's lowest energy conformation. A common and robust method is the B3LYP functional with a 6-31+G(d,p) basis set.[9][10] This combination is widely used for organic molecules as it provides accurate structures at a moderate computational cost.[11] To mimic experimental conditions, a solvent continuum model like the Polarizable Continuum Model (PCM) for chloroform can be included.[12]

  • Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory. This step serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and it predicts the IR spectrum.

  • NMR Chemical Shift Calculation: Using the optimized geometry, calculate the NMR isotropic shielding constants. The Gauge-Including Atomic Orbital (GIAO) method is the standard for this purpose.[11][13] The calculated shielding constants are then converted to chemical shifts by referencing them to a separately calculated TMS molecule at the same level of theory.

  • UV-Vis Spectrum Calculation: Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) at the same level of theory.[9] This calculation yields the excitation energies and oscillator strengths of the lowest electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Summary of Predicted Computational Data

The following table represents typical expected outcomes from the computational protocol described above. Actual values would be generated by running the specific calculations.

PropertyPredicted Value (Illustrative)Computational Method
Optimized Geometry Bond lengths and angles (e.g., C-O, O-H)B3LYP/6-31+G(d,p)
¹³C NMR Shifts A set of 13 unique chemical shiftsGIAO-B3LYP/6-31+G(d,p)
¹H NMR Shifts A set of 10 unique chemical shiftsGIAO-B3LYP/6-31+G(d,p)
Key IR Frequencies ~3600 cm⁻¹ (O-H), ~3100 cm⁻¹ (Ar C-H), ~1600 cm⁻¹ (Ar C=C)B3LYP/6-31+G(d,p)
UV-Vis λmax Multiple peaks, e.g., ~270 nm, ~300 nmTD-DFT/B3LYP/6-31+G(d,p)

Head-to-Head Comparison: Bridging Theory and Reality

The true value of this dual approach lies in the direct comparison of experimental and computational data. This is where models are validated, and discrepancies can lead to deeper insights.

Quantitative Data Synopsis
ParameterExperimental DataPredicted Data (Illustrative)Concordance
¹³C NMR Shifts (ppm) Available from SpectraBase[1]Calculated valuesTypically high; Mean Absolute Error < 2-3 ppm is considered good.[11]
IR Frequencies (cm⁻¹) Available from spectral collections[1]Scaled calculated valuesGood qualitative agreement. Calculated frequencies are often systematically higher and scaled (e.g., by ~0.96) for better comparison.
UV-Vis λmax (nm) Not availableCalculated valuesModerate; TD-DFT can be sensitive to the choice of functional and solvent effects.[14] Often predicts the correct number of bands but may have errors of 20-30 nm in position.[15]
Discussion of Expected Outcomes
  • NMR Spectra: Computational methods are remarkably proficient at predicting NMR chemical shifts.[8] A strong linear correlation between the experimental and calculated shifts for both ¹H and ¹³C nuclei would be expected.[11] Any significant deviation for a specific nucleus could suggest an incorrect structural assignment or highlight interesting electronic effects not captured by the model.

  • IR Spectrum: The comparison here is both qualitative and quantitative. We expect the calculation to reproduce the key functional group vibrations (e.g., the O-H stretch from the alcohol and the aromatic C-H stretches). Discrepancies between the experimental and theoretical spectra, especially in the fingerprint region (below 1500 cm⁻¹), are common due to complex vibrational coupling and the harmonic approximation used in DFT. The presence of strong hydrogen bonding in the solid state (KBr pellet) can cause significant broadening and shifting of the experimental O-H peak compared to the gas-phase calculation.[14]

  • UV-Vis Spectrum: Predicting UV-Vis spectra is a more significant challenge for computational models.[14] While TD-DFT can generally predict the nature of the electronic transitions (e.g., π-π*), the exact absorption energies (λmax) are sensitive to the chosen functional and, crucially, to solvent interactions.[15] A successful prediction would match the general shape and position of the main absorption bands.

Conclusion: A Symbiotic Relationship

This guide demonstrates that experimental data and computational modeling are not competing methodologies but rather deeply interconnected tools for chemical discovery. Experimental results provide the indispensable ground truth for validating theoretical models. In turn, computational chemistry offers a framework for interpreting experimental spectra, predicting properties for yet-unsynthesized molecules, and exploring molecular behavior at a level of detail inaccessible to experiment alone. For a molecule like 9H-Fluoren-1-ol, while some experimental data is still needed to complete the picture, the existing information, combined with robust computational protocols, provides a powerful and comprehensive understanding of its structure and properties.

References

  • American Chemical Society. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
  • Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. In Books.
  • UNCW Institutional Repository. Using computational methods to predict NMR spectra for polyether compounds.
  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol.
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  • Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry.
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  • ChemBK. 9H-fluoren-9-ol.
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  • Mondal, S., et al. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds.
  • ResearchGate. Comparison between experimental and theoretical UV–visible absorption spectra.
  • Sci-Hub. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds.
  • ScienceDirect. (2017). Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases.

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A Comparative Guide to the Efficacy of Reducing Agents for 9-Fluorenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that dictates the efficiency, safety, and scalability of a synthetic route. The reduction of the ketone 9-fluorenone to the alcohol 9-fluorenol is a classic yet relevant transformation, often serving as a benchmark for evaluating the efficacy of various reductive methodologies. This guide provides an in-depth, objective comparison of common reducing agents for this purpose, supported by experimental data and procedural insights to inform your experimental design.

Introduction: The Significance of 9-Fluorenone Reduction

9-Fluorenone is a polycyclic aromatic ketone whose reduction product, 9-fluorenol, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. The core challenge in this transformation lies in achieving high conversion and selectivity while considering practical aspects such as operational simplicity, safety, and environmental impact. This guide will dissect the performance of four key classes of reducing agents: complex metal hydrides (sodium borohydride and lithium aluminum hydride), catalytic hydrogenation, and transfer hydrogenation.

Complex Metal Hydrides: The Workhorses of Carbonyl Reduction

Complex metal hydrides are a cornerstone of organic synthesis, delivering hydride (H⁻) ions to the electrophilic carbonyl carbon. The two most prominent members of this class, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), exhibit distinct reactivity profiles.

Sodium Borohydride (NaBH₄): The Mild and Selective Choice

Sodium borohydride is a versatile and relatively mild reducing agent, favored for its selectivity and ease of handling.[1] It readily reduces aldehydes and ketones while typically leaving more robust functional groups like esters, amides, and carboxylic acids untouched.[2]

Mechanism of Action: The reduction of 9-fluorenone with NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. This initial attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol or ethanol) or an acidic workup, yields the final alcohol product, 9-fluorenol.[3]

Experimental Insights: The reaction is conveniently carried out in protic solvents like methanol or ethanol at room temperature. The bright yellow color of the 9-fluorenone solution disappears as it is converted to the colorless 9-fluorenol, providing a simple visual indicator of reaction progress.[4] While generally high-yielding, reported efficiencies can vary. Some laboratory manuals suggest yields can be in the range of 80%, though some student reports have shown yields over 100% which is indicative of impurities or residual solvent.[4] More rigorous academic sources often cite yields in the 95-100% range under optimized conditions.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant

Lithium aluminum hydride is a significantly more potent reducing agent than sodium borohydride.[5] This increased reactivity stems from the greater polarity of the Al-H bond compared to the B-H bond, making the hydride ion more nucleophilic.[1] LAH can reduce a wider array of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[6]

Mechanism of Action: The mechanism is analogous to that of NaBH₄, involving a nucleophilic attack by the hydride on the carbonyl carbon to form an alkoxide intermediate. However, due to its extreme reactivity with protic solvents, the reaction must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[7] The protonation of the alkoxide is performed in a separate, careful workup step.

Experimental Insights: The use of LAH requires stringent anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent its violent reaction with moisture.[8] The workup procedure also demands caution, typically involving the sequential and slow addition of water and a sodium hydroxide solution to quench the excess LAH and precipitate aluminum salts.[2] While highly effective, the hazardous nature of LAH and the need for specialized handling procedures make it a less common choice for a simple ketone reduction like that of 9-fluorenone when milder alternatives are available.

Catalytic Hydrogenation: A Green and Scalable Approach

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[9] This method is highly regarded for its atom economy and the generation of only water as a byproduct, aligning with the principles of green chemistry.[10]

Mechanism of Action: The reaction occurs on the surface of the metal catalyst. Both the 9-fluorenone and molecular hydrogen are adsorbed onto the catalyst surface, where the H-H bond is cleaved. The hydrogen atoms are then transferred to the carbonyl group of the 9-fluorenone, resulting in the formation of 9-fluorenol.

Experimental Insights: Catalytic hydrogenation typically requires a pressurized atmosphere of hydrogen gas and is often conducted in a specialized apparatus like a Parr hydrogenator. The choice of solvent, catalyst loading, pressure, and temperature are critical parameters that must be optimized for efficient conversion. For instance, the hydrogenation of similar vinyl derivatives over Pd/C has been successfully carried out at room temperature under 1.0 MPa of H₂ pressure.[11] While highly efficient for large-scale industrial processes, the requirement for specialized high-pressure equipment can be a limitation for standard laboratory settings.

Transfer Hydrogenation: A Safer Alternative to Gaseous Hydrogen

Transfer hydrogenation offers a safer and more convenient alternative to catalytic hydrogenation by utilizing a hydrogen donor molecule instead of pressurized hydrogen gas.[6][12] Common hydrogen donors include isopropanol, formic acid, and cyclohexene.[6][13] The reaction is still catalyzed by a transition metal complex, often containing ruthenium, rhodium, or iridium.[14][15]

Mechanism of Action: The mechanism involves the transfer of hydrogen from the donor molecule to the catalyst, forming a metal-hydride species. This activated hydride is then transferred to the 9-fluorenone, reducing it to 9-fluorenol. The oxidized donor molecule (e.g., acetone from isopropanol) is a byproduct.

Experimental Insights: Transfer hydrogenation reactions are typically run at elevated temperatures. The choice of catalyst and hydrogen donor is crucial for achieving high yields. For example, iridium-catalyzed transfer hydrogenation of allylic alcohols using isopropanol as the hydrogen source has been shown to be effective.[16] This method avoids the hazards associated with handling flammable hydrogen gas and high-pressure equipment, making it an attractive option for laboratory-scale synthesis. The byproducts are often volatile and easily removed, simplifying purification.[6]

Comparative Analysis of Reducing Agents

To facilitate a direct comparison, the following table summarizes the key performance indicators for each reducing agent in the context of 9-fluorenone reduction.

Reducing AgentTypical YieldReaction ConditionsSafety and HandlingGreen Chemistry Aspects
Sodium Borohydride (NaBH₄) 80-100%Room temperature, protic solvents (MeOH, EtOH)Relatively safe, handle with care.[17]Moderate; produces inorganic borate salts as waste.
Lithium Aluminum Hydride (LiAlH₄) >90% (expected)0 °C to reflux, anhydrous aprotic solvents (Et₂O, THF)Highly reactive with water and protic solvents, pyrophoric.[18] Requires specialized handling.[19]Poor; generates significant aluminum salt waste and requires anhydrous organic solvents.
Catalytic Hydrogenation (H₂/Pd/C) High (>95%)Elevated H₂ pressure, various solventsRequires specialized high-pressure equipment, handling of flammable H₂ gas.[20]Excellent; high atom economy, water is the only byproduct.[10]
Transfer Hydrogenation High (>90%)Elevated temperature, various solventsAvoids pressurized H₂ gas, but catalysts can be expensive and air-sensitive.[6]Good; avoids hazardous H₂ gas, byproducts are often benign and easily removed.[5]

Experimental Protocols

Protocol 1: Reduction of 9-Fluorenone with Sodium Borohydride
  • In a round-bottom flask, dissolve 1.0 g of 9-fluorenone in 20 mL of methanol.

  • Cool the yellow solution in an ice bath.

  • In small portions, add 0.2 g of sodium borohydride to the stirred solution.

  • After the addition is complete, continue stirring in the ice bath for 20-30 minutes, or until the yellow color disappears.

  • Slowly add 10 mL of deionized water to quench the excess NaBH₄.

  • Add 1 mL of dilute hydrochloric acid to neutralize the solution.

  • Collect the precipitated white solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude 9-fluorenol from a minimal amount of a suitable solvent (e.g., methanol/water mixture) to obtain the pure product.

Protocol 2: General Procedure for Reduction with Lithium Aluminum Hydride

Caution: This procedure must be conducted in a fume hood under anhydrous conditions and an inert atmosphere.

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (e.g., 0.1 g) in anhydrous diethyl ether (20 mL).[8]

  • Cool the suspension in an ice bath.

  • Dissolve 9-fluorenone (e.g., 0.5 g) in anhydrous diethyl ether (15 mL) and add it dropwise to the stirred LAH suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Carefully quench the reaction by the slow, sequential dropwise addition of 0.1 mL of water, 0.1 mL of 15% aqueous sodium hydroxide, and then 0.3 mL of water.[2]

  • Stir the resulting granular precipitate for 15 minutes.

  • Filter the mixture and wash the solid with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 9-fluorenol.

Visualization of Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve 9-Fluorenone Dissolve 9-Fluorenone Start->Dissolve 9-Fluorenone Add Reducing Agent Add Reducing Agent Dissolve 9-Fluorenone->Add Reducing Agent Stir/Heat Stir/Heat Add Reducing Agent->Stir/Heat Monitor Progress Monitor Progress Stir/Heat->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Complete Isolate Crude Product Isolate Crude Product Quench Reaction->Isolate Crude Product Purify (e.g., Recrystallization) Purify (e.g., Recrystallization) Isolate Crude Product->Purify (e.g., Recrystallization) Characterize Product Characterize Product Purify (e.g., Recrystallization)->Characterize Product

Sources

A Senior Application Scientist's Guide to the Analysis of Hydroxylated Polycyclic Aromatic Hydrocarbons in Urine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of OH-PAHs in Exposure Biomonitoring

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants formed during the incomplete combustion of organic materials. Human exposure is widespread and stems from sources as diverse as tobacco smoke, vehicle exhaust, grilled foods, and occupational settings like firefighting or paving.[1][2] Many PAHs are identified as suspected human carcinogens, making the accurate assessment of human exposure a critical public health priority.[1]

Direct measurement of parent PAHs is often impractical for assessing internal exposure. Instead, the scientific community relies on biomonitoring of their metabolites.[3] Upon entering the body, PAHs undergo metabolic activation (Phase I metabolism) to form hydroxylated metabolites (OH-PAHs).[4] To facilitate excretion, these OH-PAHs are then conjugated with glucuronic acid or sulfate (Phase II metabolism), increasing their water solubility for elimination in urine.[4] Consequently, urinary OH-PAHs serve as excellent integrative biomarkers of recent PAH exposure.[3][5] Key metabolites frequently targeted for analysis include derivatives of naphthalene, fluorene, phenanthrene, and pyrene.[6]

This guide provides a comparative analysis of the predominant analytical workflows for quantifying OH-PAHs in human urine. We will delve into the causality behind critical experimental choices in sample preparation and instrumental analysis, offering field-proven insights to help researchers select and implement the most appropriate methodology for their specific study objectives.

The Analytical Workflow: A Tale of Two Paths

The journey from a raw urine sample to quantifiable OH-PAH concentrations involves two fundamental stages: Sample Preparation and Instrumental Analysis. The choices made at each stage are interdependent and significantly impact the method's throughput, sensitivity, and overall performance. The overarching workflow can be visualized as a series of critical decisions.

OH_PAH_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine->Hydrolysis Extraction Extraction & Clean-up Hydrolysis->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE High Throughput LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Low Cost SPME Solid-Phase Microextraction (SPME) Extraction->SPME Miniaturized Instrument Choice of Instrument SPE->Instrument LLE->Instrument SPME->Instrument LCMS LC-MS/MS Instrument->LCMS No Derivatization GCMS GC-MS/MS Instrument->GCMS Derivatization Required Data Data Acquisition & Analysis LCMS->Data Deriv Derivatization (e.g., Silylation) GCMS->Deriv Deriv->Data

Caption: High-level analytical workflow for urinary OH-PAH analysis.

Part 1: Sample Preparation - Liberating and Isolating the Analytes

The complexity of the urine matrix necessitates a robust preparation phase to ensure accurate quantification. This phase has two primary objectives: liberating the free OH-PAHs from their conjugated forms and isolating them from interfering matrix components.

Step 1: Enzymatic Hydrolysis (Deconjugation)

As most OH-PAHs are excreted as glucuronide or sulfate conjugates, a hydrolysis step is essential to cleave these linkages and measure the total metabolite concentration.[4][7]

  • Causality of Enzyme Choice: The enzyme preparation of choice is typically derived from Helix pomatia, as it contains both β-glucuronidase and arylsulfatase activity.[2][8] This dual functionality is critical for the simultaneous and comprehensive cleavage of both major classes of conjugates, ensuring a complete picture of the total OH-PAH burden. Using an enzyme with only β-glucuronidase activity, for example, would lead to an underestimation of exposure for metabolites excreted as sulfates.

  • Protocol Validation: The efficiency of hydrolysis is a critical performance parameter. It can be verified by spiking urine samples with known conjugated standards, such as 1-naphthyl-β-D-glucuronide and pyrene-1-sulfate, and measuring the recovery of the free analyte.[7] Optimal conditions, including pH (typically around 5.0-5.5), temperature (37°C), and incubation time (overnight is common), must be established to ensure complete reaction.[1][9][10] Insufficient hydrolysis is a common source of poor recovery and variability.[6]

Step 2: Extraction and Clean-up

Following hydrolysis, the free OH-PAHs must be extracted from the aqueous urine matrix and purified. The choice of extraction technique represents a major divergence in analytical strategy, balancing throughput, cost, and performance.

  • Solid-Phase Extraction (SPE): This is the most widely adopted technique, prized for its efficiency, reproducibility, and amenability to automation.[5][6] The typical process involves conditioning a sorbent (e.g., C18), loading the hydrolyzed urine sample, washing away interferences, and eluting the analytes with an organic solvent.

    • Expertise: The development of online SPE systems, where the extraction is directly coupled to the chromatographic system, has revolutionized high-throughput analysis.[1][5][11] This approach minimizes manual handling, reduces solvent consumption, and significantly shortens analysis time, making it ideal for large-scale epidemiological studies.[5][12]

  • Liquid-Liquid Extraction (LLE): A classical technique involving the partitioning of analytes between the aqueous sample and an immiscible organic solvent (e.g., pentane, hexane).[2][7][13]

    • Trustworthiness: While seemingly simple, LLE can be labor-intensive and prone to issues like emulsion formation, which complicates phase separation and can lead to poor recovery.[14] However, automated LLE systems can improve reproducibility and throughput.[4][7]

  • Solid-Phase Microextraction (SPME): A miniaturized, solvent-free technique where a coated fiber is immersed in the sample to adsorb the analytes.[2][15]

    • Authoritative Grounding: SPME offers the advantage of combining extraction, concentration, and sample introduction into a single step, particularly for GC-based methods.[16] Novel on-fiber derivatization techniques further streamline the workflow for GC-MS analysis.[2]

The following diagram illustrates the divergent paths of sample preparation leading into the two main instrumental techniques.

Prep_Comparison cluster_lc LC-MS/MS Path cluster_gc GC-MS/MS Path Urine Hydrolyzed Urine Sample SPE_Online Online SPE Urine->SPE_Online Extraction Offline Extraction (SPE, LLE, or SPME) Urine->Extraction LC_Inject Direct Injection to LC-MS/MS SPE_Online->LC_Inject Evap Solvent Evaporation & Reconstitution Extraction->Evap Deriv Derivatization (Silylation) Evap->Deriv GC_Inject Injection to GC-MS/MS Deriv->GC_Inject

Caption: Comparison of sample preparation workflows for LC-MS/MS and GC-MS/MS.

Part 2: Instrumental Analysis - A Comparison of Core Technologies

The final quantification of OH-PAHs is predominantly accomplished using mass spectrometry coupled with either gas or liquid chromatography. Each approach has distinct advantages and requirements that dictate its suitability for a given application.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Historically, GC-MS has been a cornerstone of OH-PAH analysis due to its high chromatographic resolution and sensitivity.[5][12]

  • The Derivatization Imperative: The primary challenge for GC-based analysis is the low volatility of OH-PAHs. To overcome this, a chemical derivatization step is mandatory to convert the polar hydroxyl groups into less polar, more volatile silyl ethers.[4][7][17] This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

  • Causality and Consequences: While effective, this derivatization step adds time, labor, and potential points of error to the workflow.[5][6][12] It is often the rate-limiting step in sample throughput. However, for certain analytes, GC-MS can offer superior separation of isomers and extremely low detection limits.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The advent of robust LC-MS/MS systems has largely shifted the paradigm for OH-PAH analysis in modern biomonitoring.[6]

  • Eliminating Derivatization: The single greatest advantage of LC-MS/MS is its ability to directly analyze the polar OH-PAHs without derivatization.[5][6][12] This fundamentally simplifies and accelerates the sample preparation process.

  • High-Throughput Champion: When combined with online SPE, LC-MS/MS provides a fully automated, high-throughput platform capable of analyzing hundreds of samples per day.[1][5][12] This makes it the method of choice for large-scale human biomonitoring programs like the National Health and Nutrition Examination Survey (NHANES) conducted by the CDC.[1][2] The method uses small sample volumes (as little as 100 µL) and achieves excellent sensitivity and accuracy.[5][18]

Performance Comparison

The following table summarizes the key performance characteristics of the two major instrumental platforms.

FeatureGas Chromatography-Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Derivatization Required. Silylation is necessary to increase volatility.[7][17]Not Required. Direct analysis of polar metabolites.[5][6]
Sample Throughput Lower, due to offline extraction and derivatization steps.[5][12]Higher, especially when coupled with online SPE.[1][5]
Sample Volume Typically 1-2 mL of urine.[7][13]As low as 50-100 µL with online SPE methods.[1][5]
Sensitivity (LODs) Very low, often in the pg/mL to sub-pg/mL range.[4][7]Excellent, typically in the low pg/mL to ng/mL range.[5][12][18]
Selectivity High, especially with high-resolution MS or MS/MS.Very high, due to the specificity of MS/MS transitions.[5]
Advantages Excellent chromatographic separation of isomers. Established methodology.High throughput, reduced sample handling, no derivatization.[12]
Disadvantages Labor-intensive, time-consuming sample preparation.[5][12]Potential for matrix effects (ion suppression); co-elution of some isomers.[6][19]

Experimental Protocols: A Validated Method

To ensure trustworthiness, every protocol must be a self-validating system. Below is a detailed, representative protocol for the high-throughput analysis of urinary OH-PAHs using the preferred online SPE-LC-MS/MS methodology, based on procedures developed by the CDC and others.[1][5]

Protocol: Online SPE-LC-MS/MS for Urinary OH-PAHs

1. Sample Preparation and Hydrolysis

  • a. Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.

  • b. Aliquot 100 µL of urine into a 96-well plate.

  • c. To each well, add 50 µL of an internal standard solution containing ¹³C-labeled analogues of the target OH-PAHs. This is critical for isotope dilution quantification, which corrects for matrix effects and variations in recovery.[1]

  • d. Add 50 µL of sodium acetate buffer (1 M, pH 5.5) containing β-glucuronidase/arylsulfatase from Helix pomatia.[1][9]

  • e. Seal the plate and incubate at 37°C overnight (or for at least 4 hours) to ensure complete hydrolysis.[9][10]

  • f. After incubation, centrifuge the plate to pellet any precipitated proteins.

2. Online Solid-Phase Extraction

  • a. Place the 96-well plate into the autosampler of the LC system.

  • b. The system automatically injects a specific volume (e.g., 50 µL) of the supernatant.

  • c. The sample is loaded onto an SPE column (e.g., a C18 column) using a loading pump with an acidic aqueous mobile phase. The OH-PAHs are retained on the column while salts and other polar interferences are washed to waste.[1]

  • d. After a defined loading and washing period, a valve switches the SPE column into line with the analytical LC column.

3. LC-MS/MS Analysis

  • a. The analytical pump gradient begins, eluting the trapped OH-PAHs from the SPE column onto the analytical column (e.g., a C18 or monolithic column) for chromatographic separation.[5]

  • b. A typical mobile phase consists of water and methanol or acetonitrile, often with a modifier like ammonium fluoride to improve sensitivity in negative ion mode.[5]

  • c. The separated analytes enter the mass spectrometer, which is typically a triple quadrupole instrument operating in negative electrospray ionization (ESI) mode.[3]

  • d. Analytes are quantified using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte and its corresponding labeled internal standard.[3]

4. Quality Control

  • a. Each analytical run must include calibration standards, blank samples (to check for carry-over), and at least two levels of quality control (QC) materials (low and high concentration).[3]

  • b. QC materials should be prepared from a pooled urine matrix to accurately reflect the performance of the method on real samples.[1][3]

  • c. Accuracy is assessed by analyzing Standard Reference Materials (SRMs) from institutions like NIST, if available.[5]

Conclusion: Selecting the Right Tool for the Job

The choice between GC-MS and LC-MS/MS for the analysis of urinary OH-PAHs is a critical decision driven by the specific goals of a study.

  • For large-scale epidemiological studies , where high throughput, minimal sample volume, and automation are paramount, online SPE-LC-MS/MS is the undisputed method of choice .[5][12] Its ability to bypass the derivatization step provides a significant advantage in speed and efficiency.

  • For studies requiring the highest possible resolution of specific isomers or when analyzing a smaller number of samples , GC-MS/MS remains a powerful and viable option . Its historically proven accuracy and sensitivity are undeniable, provided the laboratory has the resources to manage the more intensive sample preparation workflow.[7][12]

Ultimately, a well-validated method, regardless of the platform, is one that employs rigorous quality control, corrects for variability using stable isotope-labeled internal standards, and demonstrates high accuracy and precision. By understanding the causality behind each step—from the dual-enzyme hydrolysis to the strategic choice of instrumentation—researchers can confidently generate the high-quality data needed to advance our understanding of human exposure to PAHs and its impact on health.

References

  • Title: Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Measurement of urinary monohydroxy polycyclic aromatic hydrocarbons using automated liquid-liquid extraction and gas chromatography/isotope dilution high-resolution mass spectrometry Source: PubMed URL: [Link]

  • Title: Comparison of three analytical methods for 1-hydroxypyrene glucuronide in urine after non-occupational exposure to polycyclic aromatic hydrocarbons Source: PubMed URL: [Link]

  • Title: Measurement of Urinary Monohydroxy Polycyclic Aromatic Hydrocarbons Using Automated Liquid−Liquid Extraction and Gas Chromatography/Isotope Dilution High-Resolution Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Detection of Eight Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons Smokers' Urine Using Solid Phase Extraction Coupled to High Performance Liquid Chromatography Source: CORE URL: [Link]

  • Title: Polycyclic Aromatic Hydrocarbons (PAHs) - CDC Laboratory Procedure Manual Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) Source: PubMed Central (PMC) URL: [Link]

  • Title: Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India Source: PubMed Central (PMC) URL: [Link]

  • Title: Direct analysis of hydroxylated polycyclic aromatic hydrocarbons in biological samples with complex matrices using polarity-reversed nanoelectrospray ionization Source: PubMed URL: [Link]

  • Title: [Determination of Four Hydroxyl Polycyclic Aromatic Hydrocarbons in Urine by Solid-Phase Extraction With Monolithic Column Coupled With High Performance Liquid Chromatography] Source: PubMed URL: [Link]

  • Title: Online SPE-LC-MS-MS method for eight hydroxylated metabolites of polycyclic aromatic hydrocarbons in urine and determination of optimal sampling time after firefighter training Source: PubMed URL: [Link]

  • Title: Determination of Selected Hydroxylated PAHs in Urine Samples of Individuals Consuming Grilled Marshmallows Source: MDPI URL: [Link]

  • Title: Determination of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons in Urine Source: MDPI URL: [Link]

  • Title: High-Throughput Analysis of Selected Urinary Hydroxy Polycyclic Aromatic Hydrocarbons by an Innovative Automated Solid-Phase Microextraction Source: PubMed Central (PMC) URL: [Link]

  • Title: Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction Source: CDC Stacks URL: [Link]

  • Title: Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Supported liquid extraction and ultra-high performance liquid chromatography-tandem mass spectrometry for the determination of urinary polycyclic aromatic hydrocarbon metabolites and their application for human biomonitoring Source: ResearchGate URL: [Link]

  • Title: Development of a gas chromatography/mass spectrometry method to quantify several urinary monohydroxy metabolites of polycyclic aromatic hydrocarbons in occupationally exposed subjects Source: ResearchGate URL: [Link]

  • Title: Measurement of Urinary Monohydroxy Polycyclic Aromatic Hydrocarbons Using Automated Liquid−Liquid Extraction and Gas Chromatography/Isotope Dilution High-Resolution Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Quantification of urinary mono-hydroxylated metabolites of polycyclic aromatic hydrocarbons by on-line solid phase extraction-high performance liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Concentrations and profiles of urinary polycyclic aromatic hydrocarbon metabolites (OH-PAHs) in several Asian countries Source: PubMed URL: [Link]

  • Title: Urinary Polycyclic Aromatic Hydrocarbon Metabolites Are Associated with Biomarkers of Chronic Endocrine Stress, Oxidative Stress, and Inflammation in Adolescents: FLEHS-4 (2016–2020) Source: PubMed Central (PMC) URL: [Link]

  • Title: Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: High-Throughput Analysis of Selected Urinary Hydroxy Polycyclic Aromatic Hydrocarbons by an Innovative Automated Solid-Phase Microextraction Source: MDPI URL: [Link]

  • Title: Determination of Urinary Hydroxyl PAHs Using Graphene Oxide@Diatomite Based Solid-Phase Extraction and High-Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: Method Development and Cross Validation of Analysis of Hydroxylated Polycyclic Aromatic Hydrocarbons (OH-PAHs) in Human Urine Source: Semantic Scholar URL: [Link]

  • Title: Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization Source: Semantic Scholar URL: [Link]

  • Title: A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers Source: ResearchGate URL: [Link]

  • Title: Method Development and Cross Validation of Analysis of Hydroxylated Polycyclic Aromatic Hydrocarbons (OH-PAHs) in Human Urine Source: ResearchGate URL: [Link]

  • Title: Sample Preparation | PDF | Polycyclic Aromatic Hydrocarbon | High Performance Liquid Chromatography Source: Scribd URL: [Link]

  • Title: Environmental Pollution Excretion of polycyclic aromatic hydrocarbon metabolites (OH-PAHs) in cattle urine in Ghana Source: ResearchGate URL: [Link]

  • Title: Validation of HPLC Determination of 1-Hydroxypyrene in Urine Source: ResearchGate URL: [Link]

  • Title: Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers Source: ScienceDirect URL: [Link]

  • Title: High-Throughput Analysis of Selected Urinary Hydroxy Polycyclic Aromatic Hydrocarbons by an Innovative Automated Solid-Phase Microextraction Source: OUCI URL: [Link]

  • Title: Urinary Polycyclic Aromatic Hydrocarbon Metabolites as Biomarkers to Woodsmoke Exposure Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Variability in urinary biomarkers of human exposure to polycyclic aromatic hydrocarbons and its association with oxidative stress Source: PubMed Central (PMC) URL: [Link]

  • Title: Trends in Urinary Metabolites of Polycyclic Aromatic Hydrocarbons (PAHs) in the Non-Smoking U.S. Population, NHANES 2001-2014 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: POLYCYCLIC AROMATIC COMPOUNDS, TOTAL (PACs) 5800 Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers Source: PubMed Central (PMC) URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. Handling and disposing of chemical reagents, even those that may seem benign, requires a systematic and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of 9H-Fluoren-1-ol (CAS No. 1689-64-1), ensuring the safety of laboratory personnel and environmental compliance. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the substance's hazards is paramount. While some safety data sheets (SDS) for 9H-Fluoren-1-ol state that the classification criteria for a hazardous substance are not met under certain regulations[1][2][3][4], other authoritative sources indicate potential hazards. In laboratory settings, the principle of precaution dictates that we adhere to the more stringent classifications to ensure the highest level of safety.

Data from sources like PubChem and Cayman Chemical classify 9H-Fluoren-1-ol as an irritant that may be harmful if swallowed or inhaled and, critically, as a substance that is very toxic to aquatic life.[5][6] This environmental toxicity is a key determinant in its disposal pathway; it must never be released into the sewer system.[3][5]

The following table summarizes the potential GHS hazard classifications for 9H-Fluoren-1-ol, forming the basis for the subsequent handling and disposal recommendations.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed
Acute Toxicity, InhalationH332WarningHarmful if inhaled
Skin Corrosion/IrritationH315WarningCauses skin irritation
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation
Hazardous to the Aquatic Environment, AcuteH400WarningVery toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicH411WarningToxic to aquatic life with long lasting effects
Data synthesized from multiple sources[5][6].

Causality: The decision to treat 9H-Fluoren-1-ol as a hazardous waste is driven by its potential for human irritation and, most significantly, its high aquatic toxicity. Disposing of it as common waste could lead to environmental contamination and harm to aquatic ecosystems.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling 9H-Fluoren-1-ol in any form, including as a waste product. The objective is to prevent skin and eye contact, as well as the inhalation of its dust.[7]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][8]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[4][8] Contaminated clothing must be removed and washed before reuse.[3]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection is typically not required.[2][4] However, if you are handling large quantities or generating significant amounts of dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 9H-Fluoren-1-ol is that it must be managed as a regulated chemical waste stream. This process involves proper segregation, containment, labeling, and transfer to a licensed disposal facility.

  • Identify Waste Streams: Accurately identify all waste containing 9H-Fluoren-1-ol. This includes:

    • Unused or expired pure solid reagent.

    • Solutions containing dissolved 9H-Fluoren-1-ol.

    • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

    • Empty containers that are not triple-rinsed.

  • Segregate the Waste: Keep 9H-Fluoren-1-ol waste separate from all other waste streams. Crucially, do not mix it with incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[1][2]

  • Solid Waste: Collect solid 9H-Fluoren-1-ol waste and contaminated consumables in a sturdy, sealable container. A wide-mouth plastic or glass jar with a screw-top lid is suitable.

  • Liquid Waste: Collect solutions containing 9H-Fluoren-1-ol in a dedicated, leak-proof, and chemically compatible waste container.

  • Labeling: This step is critical for safety and compliance. The waste container must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "9H-Fluoren-1-ol" (or "9-Fluorenol").

    • The approximate concentration and quantity of the waste.

    • Any other components mixed in the waste stream.

    • The date the container was first used for waste accumulation.

  • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • The storage area should be cool, dry, and well-ventilated, away from general laboratory traffic and incompatible chemicals.[3]

  • Ensure the container remains tightly closed except when adding waste.[3]

  • Regulatory Adherence: The ultimate disposal must be conducted in accordance with all local, regional, and national hazardous waste regulations.[1][2][3] These regulations are designed to ensure the complete and accurate classification and management of chemical waste.

  • Professional Disposal Service: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals are equipped to transport and dispose of the chemical in an environmentally sound manner, likely through high-temperature incineration at a permitted facility.

Spill Management Protocol

In the event of a spill, immediate and correct action can mitigate potential exposure and environmental release.

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • Wear PPE: Don the appropriate PPE as described in Section 2 before attempting any cleanup.

  • Containment & Cleanup: For a solid spill, carefully sweep up the powder, minimizing dust generation, and shovel it into a suitable, labeled container for disposal.[1][2][3] Avoid dry sweeping that creates airborne dust; if necessary, gently moisten the material first.

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 9H-Fluoren-1-ol waste.

G cluster_waste_type 1. Identify & Segregate Waste cluster_containment 2. Contain & Label cluster_storage_disposal 3. Store & Dispose start Waste Generation (9H-Fluoren-1-ol) waste_type What is the waste form? start->waste_type solid Solid Reagent or Contaminated Labware waste_type->solid Solid liquid Aqueous/Organic Solution waste_type->liquid Liquid contain_solid Place in a sealed, compatible SOLID waste container. solid->contain_solid contain_liquid Place in a sealed, compatible LIQUID waste container. liquid->contain_liquid label_waste Label Container: 'Hazardous Waste' '9H-Fluoren-1-ol' List all components & date. contain_solid->label_waste contain_liquid->label_waste store Store in designated Satellite Accumulation Area. label_waste->store contact_ehs Contact EHS for pickup by licensed waste contractor. store->contact_ehs end Final Disposal at Approved Facility contact_ehs->end

Caption: Decision workflow for the safe disposal of 9H-Fluoren-1-ol waste.

References

  • SAFETY DATA SHEET: 9-Fluorenol. Alfa Aesar. [Link]

  • Fluoren-9-ol. PubChem, National Library of Medicine. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet - 9-Fluorenone. Cole-Parmer. [Link]

  • 2024 Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency. [Link]

  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9H-Fluoren-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the nuances of laboratory safety is paramount for ensuring both the integrity of research and the well-being of scientific professionals. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 9H-Fluoren-1-ol, a common intermediate in organic synthesis. As a Senior Application Scientist, my aim is to move beyond a simple checklist, offering instead a framework for risk assessment and informed decision-making rooted in established safety principles.

Hazard Assessment of 9H-Fluoren-1-ol: An Overview

9H-Fluoren-1-ol (CAS No. 1689-64-1) is an aromatic alcohol that is typically a light cream-colored solid powder at room temperature.[1][2] A thorough risk assessment is the foundation of any safety protocol. While some safety data sheets (SDS) may state that the classification criteria for health hazards are not met, others for the isomeric 9H-Fluoren-2-ol and the parent compound Fluoren-9-ol indicate potential hazards.[1][3] A conservative approach, therefore, dictates that we consider the potential for irritation and toxicity.

A review of available data suggests the following potential hazards associated with fluorenols:

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: Can cause serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

  • Harmful if Swallowed or Inhaled: Some data suggests potential for harm if ingested or inhaled in significant quantities.[3]

Given these potential hazards, a comprehensive PPE strategy is not just recommended, but essential. This strategy must be guided by the principles outlined in OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the use of a Chemical Hygiene Plan (CHP) and appropriate PPE to protect laboratory workers.[4][5][6]

Selecting the Appropriate Personal Protective Equipment

The selection of PPE is contingent upon the specific laboratory operations being performed. The following sections detail the minimum PPE requirements for handling 9H-Fluoren-1-ol, with recommendations for escalating protection based on the scale and nature of the work.

Hand Protection: Your Primary Barrier

Gloves are the most critical piece of PPE when handling solid chemicals and their solutions.[7] The choice of glove material is crucial and should be based on chemical compatibility and the specific task.

Recommended Glove Materials:

Since 9H-Fluoren-1-ol is an aromatic alcohol, glove selection should consider resistance to both the solid and any solvents used to dissolve it. Nitrile gloves are a common and effective choice for general laboratory work involving this class of compounds.[8] For prolonged handling or when using aggressive solvents, heavier-duty gloves may be necessary.

Glove MaterialRecommended UseAdvantagesDisadvantages
Nitrile Handling solid 9H-Fluoren-1-ol and solutions in common laboratory solvents (e.g., alcohols, DMSO).Good chemical resistance to a range of chemicals, good dexterity, and a low allergy rate.[8]Not recommended for use with strong oxidizing agents, aromatic solvents, ketones, and acetates.[8]
Neoprene Situations requiring enhanced protection against a wider range of chemicals.Good pliability, finger dexterity, high density, and tear resistance. Protects against hydraulic fluids, gasoline, alcohols, organic acids, and alkalis.[8]May be less comfortable for prolonged wear compared to nitrile.
Butyl Rubber Handling solutions of 9H-Fluoren-1-ol in highly corrosive acids or strong bases.Excellent resistance to a wide variety of chemicals, including peroxides, highly corrosive acids, and strong bases.[8]Does not perform well with aliphatic and aromatic hydrocarbons and halogenated solvents.[8]

Best Practices for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing.

  • Double Gloving: For tasks with a higher risk of splash or when handling more concentrated solutions, consider wearing two pairs of gloves.

  • Proper Removal: Remove gloves carefully to avoid contaminating your skin.

  • Regular Changes: Change gloves immediately if they become contaminated or after a set period of use, as recommended by the manufacturer.

Eye and Face Protection: Shielding from Splashes and Dust

Standard laboratory safety glasses may not provide sufficient protection when handling powdered solids that can become airborne or when there is a risk of splashes.

  • Chemical Splash Goggles: These should be worn at all times when handling 9H-Fluoren-1-ol, as they provide a seal around the eyes to protect against dust and splashes from all directions.[9]

  • Face Shield: When handling larger quantities of the solid (e.g., during weighing or transfer) or when there is a significant splash risk, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[9]

All eye and face protection should comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[10]

Body Protection: Preventing Skin Contact

To prevent accidental skin contact with 9H-Fluoren-1-ol, appropriate body protection is necessary.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept fully fastened.

  • Chemical-Resistant Apron: For procedures with a high likelihood of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Length Pants and Closed-Toe Shoes: This is a mandatory requirement in all laboratory settings to protect the lower body and feet from spills.

Respiratory Protection: Mitigating Inhalation Risks

Under normal laboratory conditions with small quantities of 9H-Fluoren-1-ol handled in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required.[1][10] However, for certain situations, respiratory protection is essential:

  • Large Quantities: When weighing or transferring large amounts of the solid, especially if it is a fine powder.

  • Poor Ventilation: If work cannot be conducted in a chemical fume hood or a well-ventilated area.

  • Emergency Situations: In the event of a significant spill.

In these cases, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[1] All respirator use must be in accordance with a written Respiratory Protection Program as required by OSHA.[6]

PPE Workflow and Protocols

A self-validating safety system relies on consistent and correct procedures. The following protocols for PPE usage are designed to minimize the risk of exposure and contamination.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 9H-Fluoren-1-ol.

PPE_Selection_Workflow start Start: Task Involving 9H-Fluoren-1-ol weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction/ Workup start->reaction fume_hood Work in Fume Hood? weighing->fume_hood ppe_level_1 Standard PPE: - Nitrile Gloves - Lab Coat - Goggles dissolving->ppe_level_1 reaction->ppe_level_1 ppe_level_2 Enhanced PPE: - Standard PPE - Face Shield fume_hood->ppe_level_2 Yes ppe_level_3 Maximum PPE: - Enhanced PPE - Respirator (Particle Filter) fume_hood->ppe_level_3 No

Caption: PPE selection workflow for handling 9H-Fluoren-1-ol.

Protocol for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior surface.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Decontamination and Disposal

Proper disposal of contaminated PPE is as important as its correct use.

  • Disposable PPE: All disposable items, such as gloves, should be placed in a designated hazardous waste container immediately after removal.

  • Reusable PPE: Reusable items like goggles and face shields should be decontaminated according to your institution's established procedures.

  • Lab Coats: If a lab coat becomes contaminated, it should be removed immediately and decontaminated by a professional laundry service that handles laboratory apparel. Do not take contaminated lab coats home.

For the disposal of 9H-Fluoren-1-ol waste itself, it should be collected in a clearly labeled, sealed container for hazardous chemical waste and disposed of through your institution's environmental health and safety office.

Conclusion

The safe handling of 9H-Fluoren-1-ol is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment. By adhering to the principles of a robust Chemical Hygiene Plan and following the detailed protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Remember that safety is a continuous process of assessment, preparedness, and responsible practice.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
  • Fisher Scientific. (2024, February 11). SAFETY DATA SHEET - 9-Fluorenol.
  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 9-Fluorenol.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 9H-Fluoren-2-ol.
  • Miami University. (n.d.). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 9-Fluorenol.
  • DuPont. (n.d.). Personal protective solutions for Alcohol & Beverage industry applications.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Cayman Chemical. (2025, March 12). Safety Data Sheet - Fluorenol.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.